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  • Product: 2-(Pyridin-4-ylmethanesulfonyl)acetic acid
  • CAS: 933710-41-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid (CAS 933710-41-9)

Executive Summary In modern drug discovery, the strategic selection of bifunctional building blocks is paramount for efficiently navigating complex chemical space. 2-(Pyridin-4-ylmethanesulfonyl)acetic acid (CAS 933710-4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is paramount for efficiently navigating complex chemical space. 2-(Pyridin-4-ylmethanesulfonyl)acetic acid (CAS 933710-41-9) is a highly specialized, versatile scaffold designed for medicinal chemistry campaigns. By combining a classic kinase hinge-binding motif (pyridine) with a metabolically stable bioisosteric linker (sulfone) and a readily functionalizable tail (acetic acid), this compound serves as an ideal starting material for fragment-based drug discovery (FBDD) and targeted library generation.

This technical guide deconstructs the structural rationale of CAS 933710-41-9, provides its quantitative physicochemical profile, and details field-proven, self-validating synthetic protocols for its application.

Structural Rationale & Pharmacophoric Utility

The architectural design of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid offers three distinct vectors for molecular interaction and synthetic elaboration. Understanding the causality behind these structural features is critical for rational drug design.

  • The Pyridine-4-yl Ring (Target Engagement): Pyridine rings are ubiquitous in kinase inhibitor design due to their ability to act as potent hydrogen-bond acceptors within the ATP-binding pocket. Literature extensively documents the efficacy of pyridine derivatives as hinge binders in targeting actionable mutations in kinases such as RET[1] and PI3Kβ[2]. The 4-substitution pattern projects the rest of the molecule toward the solvent-exposed region or the DFG-out pocket, depending on the specific kinase conformation.

  • The Methanesulfonyl Linker (Physicochemical Tuning): The sulfone moiety (

    
    ) acts as a rigid, highly polar vector. In medicinal chemistry, sulfones are frequently utilized as bioisosteres for carbonyls or amides to improve metabolic stability (resistance to hydrolysis) and increase aqueous solubility. Furthermore, the strong electron-withdrawing nature of the sulfone significantly lowers the pKa of the adjacent methylene protons, opening avenues for late-stage C-H functionalization.
    
  • The Acetic Acid Tail (Synthetic Handle): The terminal carboxylic acid provides a highly efficient handle for amide coupling, esterification, or decarboxylative cross-coupling, allowing for rapid parallel synthesis of diverse analog libraries.

Pharmacophore A Pyridine Ring (Kinase Hinge Binder) B Methanesulfonyl Linker (Bioisostere & Vector) A->B  C-C Bond   C Acetic Acid Tail (Amide Coupling Handle) B->C  Alpha-Carbon  

Figure 1: Pharmacophoric deconstruction of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid.

Physicochemical & Computational Profiling

Accurate mass spectrometry and physicochemical data are essential for validating the identity of the building block prior to library synthesis. The following table summarizes the quantitative properties of CAS 933710-41-9, including predicted Collision Cross Section (CCS) values useful for ion mobility-mass spectrometry (IM-MS) workflows[3].

PropertyQuantitative Value
CAS Registry Number 933710-41-9
Molecular Formula

Monoisotopic Mass 215.02522 Da
Predicted XlogP -0.4 (Highly polar, aqueous soluble)
[M+H]+ Adduct (m/z) 216.03250
[M-H]- Adduct (m/z) 214.01794
Predicted CCS ([M+H]+) 142.8 Ų
Predicted CCS ([M-H]-) 144.0 Ų

Data sourced from PubChemLite structural and computational annotations[3].

Field-Proven Synthetic Methodologies

As a Senior Application Scientist, I emphasize that a protocol is only as good as its underlying chemical logic. The following methodologies are designed as self-validating systems, incorporating mechanistic rationale to ensure high fidelity in your synthetic workflows.

Protocol A: High-Throughput Amide Coupling (Library Generation)

Causality & Rationale: HATU is selected over traditional EDC/HOBt coupling reagents due to its superior activation kinetics. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. This rapid activation is critical here; the activated sulfonylacetic acid intermediate can be prone to unwanted side reactions (such as ketene formation or decarboxylation) if left unreacted for extended periods. N,N-Diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base to deprotonate both the carboxylic acid and the amine salt without interfering with the active ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 8 mL vial under nitrogen, dissolve 2-(Pyridin-4-ylmethanesulfonyl)acetic acid (0.1 mmol, 21.5 mg) in anhydrous DMF (1.0 mL).

  • Deprotonation: Add DIPEA (0.3 mmol, 52

    
    L). Stir for 2 minutes at room temperature to ensure complete dissolution and carboxylate formation.
    
  • Activation: Add HATU (0.11 mmol, 41.8 mg) in one portion. The solution will typically transition to a pale yellow color, indicating the formation of the HOAt active ester. Self-Validation Check: An aliquot quenched in methanol should show the methyl ester mass via LCMS within 5 minutes.

  • Coupling: Add the desired primary or secondary amine (0.12 mmol). Stir at room temperature for 2 hours.

  • Workup & Purification: Dilute the reaction with EtOAc (5 mL) and wash sequentially with saturated aqueous

    
     (3 x 5 mL) and brine (5 mL). The organic layer is dried over 
    
    
    
    , concentrated, and purified via preparative HPLC (MeCN/H2O with 0.1% TFA).

Workflow SM CAS 933710-41-9 (0.1 mmol in DMF) Act Activation (HATU, DIPEA, 15 min) SM->Act Deprotonation Coup Amide Coupling (Add Amine, 2h, RT) Act->Coup Active Ester Formation Pur Purification (Prep-HPLC) Coup->Pur Product Formation

Figure 2: Standard HATU-mediated amide coupling workflow for library generation.

Protocol B: Alpha-Alkylation via Dianion Formation

Causality & Rationale: The methylene bridge between the sulfone and the carboxylic acid is highly acidic. To functionalize this position, one must generate the dianion (deprotonating both the carboxylic acid and the alpha-carbon). This requires a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) at cryogenic temperatures (-78°C). Cryogenic control is mandatory to prevent the highly reactive enolate from attacking the electrophilic pyridine ring of a neighboring molecule (self-condensation).

Step-by-Step Methodology:

  • Dianion Generation: Dissolve CAS 933710-41-9 (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the flask to -78°C using a dry ice/acetone bath.

  • Base Addition: Dropwise add LiHMDS (1.0 M in THF, 2.2 eq) over 10 minutes. Stir at -78°C for 45 minutes to ensure complete dianion formation. The solution may develop a deep color indicative of the enolate.

  • Electrophile Trapping: Add the alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise. Maintain the reaction at -78°C for 1 hour, then allow it to slowly warm to 0°C over 2 hours.

  • Quench: Quench the reaction strictly at 0°C by adding saturated aqueous

    
    . Self-Validation Check: TLC analysis (DCM:MeOH 9:1 with bromocresol green stain) should reveal the disappearance of the starting material and the emergence of a new, less polar acidic spot.
    
  • Isolation: Acidify the aqueous layer to pH ~3 using 1M HCl, extract with EtOAc, dry, and concentrate for downstream purification.

Conclusion

2-(Pyridin-4-ylmethanesulfonyl)acetic acid (CAS 933710-41-9) is a highly strategic building block that bridges the gap between target engagement (via the pyridine hinge binder) and physicochemical optimization (via the sulfone bioisostere). By utilizing the validated protocols outlined above, medicinal chemists can rapidly incorporate this scaffold into diverse analog libraries, accelerating the hit-to-lead optimization phase in kinase inhibitor and fragment-based drug discovery programs.

References

  • PubChemLite: 933710-41-9 (C8H9NO4S). Luxembourg Centre for Systems Biomedicine (LCSB), University of Luxembourg.
  • Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase. PMC, National Institutes of Health.
  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. PMC, National Institutes of Health.

Sources

Exploratory

Comprehensive Structural Analysis: 2-(Pyridin-4-ylmethanesulfonyl)acetic acid

This technical guide provides an in-depth structural and functional analysis of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid , a specialized chemical building block used in medicinal chemistry for fragment-based drug desig...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth structural and functional analysis of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid , a specialized chemical building block used in medicinal chemistry for fragment-based drug design and lead optimization.

Part 1: Molecular Architecture & Physicochemical Profiling

Chemical Identity[1][2][3]
  • IUPAC Name: 2-(Pyridin-4-ylmethanesulfonyl)acetic acid

  • CAS Number: 933710-41-9

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S[1]
  • Molecular Weight: 215.23 g/mol

  • SMILES: O=C(O)CS(=O)(CC1=CC=NC=C1)=O

Structural Logic & Pharmacophore Analysis

This molecule is not merely a random intermediate; it represents a strategic "linker-scaffold" motif designed to introduce metabolic stability and specific physicochemical properties into a drug candidate.

Structural DomainChemical FunctionMedicinal Chemistry Rationale
Pyridine Ring (4-position) H-Bond Acceptor / Basic CenterProvides aqueous solubility and specific binding interactions (e.g.,

-stacking) in active sites. The 4-substitution allows for linear vector extension.
Sulfone Linker (-SO

-)
Strong Dipole / H-Bond AcceptorActs as a bioisostere for ketones or ethers but with higher metabolic stability. Unlike sulfides, sulfones are not susceptible to further oxidative metabolism (S-oxidation).
Methylene Bridges (-CH

-)
SpacersIsolate the electronic effects of the sulfone from the pyridine and carboxylic acid, allowing for conformational flexibility.
Carboxylic Acid (-COOH) Synthetic Handle / H-Bond DonorServes as the primary attachment point (via amide/ester formation) or as an ionic headgroup for salt formation.
Physicochemical Properties (Calculated)
  • pKa (Pyridine N): ~5.2 (Protonatable at physiological pH).

  • pKa (Carboxylic Acid): ~3.5–4.0 (The electron-withdrawing sulfone group

    
     to the carboxylate increases acidity compared to acetic acid).
    
  • LogP: ~0.08 (Highly hydrophilic, aiding in lowering the lipophilicity of greasy drug scaffolds).

  • Topological Polar Surface Area (TPSA): ~84 Å

    
     (Significant polarity).
    

Part 2: Synthetic Pathways & Causality

Retrosynthetic Analysis

The synthesis of sulfone-based carboxylic acids typically proceeds via the oxidation of a sulfide precursor. Direct sulfonation is difficult; therefore, the standard industrial route involves nucleophilic substitution followed by exhaustive oxidation.

Key Mechanistic Insight: The choice of oxidant is critical. While m-CPBA is common in academic scales, Oxone® (Potassium peroxymonosulfate) is preferred for scale-up due to safety and ease of workup.

Validated Synthesis Protocol

Objective: Synthesis of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid from 4-(Chloromethyl)pyridine.

Step 1: Nucleophilic Substitution (Sulfide Formation)

  • Reagents: 4-(Chloromethyl)pyridine HCl (1.0 eq), Mercaptoacetic acid (1.1 eq), NaOH (2.5 eq).

  • Solvent: Water/Ethanol (1:1).

  • Procedure:

    • Dissolve mercaptoacetic acid in NaOH solution (0°C) to generate the thiolate dianion.

    • Add 4-(Chloromethyl)pyridine HCl portion-wise. The thiolate is a soft nucleophile that rapidly displaces the chloride.

    • Stir at RT for 4 hours. Acidify to pH 4 to precipitate the sulfide intermediate: 2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid.

    • Checkpoint: Isolate via filtration. Yield is typically >80%.

Step 2: Oxidation (Sulfide


 Sulfone) 
  • Reagents: Sulfide intermediate (1.0 eq), Oxone® (1.5 eq) or H

    
    O
    
    
    
    /Na
    
    
    WO
    
    
    (catalytic).
  • Solvent: Methanol/Water (1:1).

  • Procedure:

    • Dissolve the sulfide in MeOH/Water.

    • Add Oxone® as a slurry at 0°C. Note: Exothermic reaction.

    • Stir for 12 hours. The reaction passes through the sulfoxide (fast) to the sulfone (slower).

    • Quench with NaHSO

      
       to destroy excess oxidant.
      
    • Extract or crystallize the final sulfone product.

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthetic flow and the electronic environment of the molecule.

SynthesisPath cluster_props Structural Features Start 4-(Chloromethyl)pyridine (Electrophile) Inter Sulfide Intermediate (Metabolically Labile) Start->Inter SN2 Displacement NaOH, EtOH/H2O Reagent Mercaptoacetic Acid (Nucleophile) Reagent->Inter Product 2-(Pyridin-4-ylmethanesulfonyl) acetic acid (Stable Sulfone) Inter->Product Exhaustive Oxidation Oxidant Oxone® / mCPBA (Oxidation) Oxidant->Product feat1 Sulfone Dipole (Electron Withdrawing) Product->feat1 feat2 Pyridine Nitrogen (Basic, pKa ~5.2) Product->feat2

Figure 1: Synthetic pathway from chloromethylpyridine precursor to the final sulfone building block, highlighting the critical oxidation step.

Part 3: Experimental Protocols for Application

Amide Coupling (General Protocol)

As a carboxylic acid, this molecule is frequently used to derivatize amines. Due to the basic pyridine ring, standard coupling conditions must be adjusted to prevent self-catalysis or salt formation.

Reagents:

  • Acid: 2-(Pyridin-4-ylmethanesulfonyl)acetic acid (1.0 eq)

  • Amine: Target scaffold (1.0 eq)

  • Coupling Agent: HATU (1.1 eq) or T3P (Propylphosphonic anhydride)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF or DCM

Step-by-Step:

  • Activation: Dissolve the acid in dry DMF. Add DIPEA and stir for 5 minutes. Add HATU. The solution should turn slightly yellow (activated ester formation).

  • Addition: Add the amine substrate.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

  • Workup (Critical): Do not perform a standard acidic wash (e.g., 1N HCl), as the pyridine moiety will protonate and extract into the aqueous layer.

    • Preferred: Dilute with EtOAc, wash with saturated NaHCO

      
      , then brine.
      
    • Alternative: Direct purification via Reverse Phase HPLC (0.1% TFA or Formic Acid modifiers).

Analytical Verification (HPLC-MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0% B to 100% B over 15 minutes. (Note: This molecule is very polar; it will elute early, likely < 2 minutes on standard gradients. Use a "polar retention" column if needed).

  • Detection: UV 254 nm (Pyridine absorption).

Part 4: Safety & Handling

  • Pyridine Derivatives: Often possess a distinct, unpleasant odor, though the sulfone/acid functionality reduces volatility compared to simple pyridines. Handle in a fume hood.

  • Zwitterionic Nature: In neutral solution, the molecule exists as a zwitterion (Pyridine-H

    
     / Carboxylate
    
    
    
    ). This affects solubility; it may be insoluble in non-polar solvents (Hexane, Et
    
    
    O) but soluble in water, DMSO, and MeOH.

References

  • PubChem . Compound Summary: (2-Pyridin-4-yl-ethylsulfanyl)-acetic acid (Sulfide Precursor). National Library of Medicine. Retrieved from [Link]

  • Williams, R. pKa Data Compilation for Pyridines and Carboxylic Acids. Organic Chemistry Data. Retrieved from [Link]

Sources

Foundational

Molecular weight and formula of C8H9NO4S pyridine derivatives

An In-depth Technical Guide to the Molecular Weight and Formula Determination of C8H9NO4S Pyridine Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The precise determination of a molec...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Formula Determination of C8H9NO4S Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of a molecule's formula and molecular weight is a cornerstone of chemical and pharmaceutical sciences. For novel pyridine derivatives, particularly those with the elemental composition C8H9NO4S, this process is critical for establishing identity, purity, and metabolic fate. This guide provides a comprehensive, in-depth exploration of the theoretical principles and practical methodologies required to unambiguously characterize such compounds. Moving beyond a simple recitation of techniques, we delve into the causality behind experimental choices, presenting an integrated workflow that ensures self-validating, trustworthy results. The narrative is grounded in the context of drug metabolism, specifically the sulfation of xenobiotics, providing field-proven insights for professionals in drug development. This document furnishes detailed protocols for core analytical techniques, including elemental analysis and high-resolution mass spectrometry, supported by spectroscopic methods. Data is presented in clear, comparative tables, and complex workflows are elucidated through custom diagrams, offering a complete resource for the rigorous characterization of C8H9NO4S pyridine derivatives.

Part 1: Theoretical Foundation and Biological Context of C8H9NO4S Pyridine Derivatives

The molecular formula C8H9NO4S represents a specific combination of atoms. Before any analysis can begin, a theoretical framework must be established. The molecular weight is the sum of the atomic weights of all atoms in the molecule.[1][2] It is crucial to distinguish between average molecular weight (using isotopic abundances) and monoisotopic mass (using the mass of the most abundant isotope for each element), the latter being of primary importance in high-resolution mass spectrometry.

Calculated Molecular Weights for C8H9NO4S

For the formula C8H9NO4S, the theoretical molecular weights are calculated as follows:

ParameterValueDescription
Average Molecular Weight 231.24 g/mol Sum of the average atomic weights of all constituent atoms.
Monoisotopic Mass 231.02560 uSum of the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).

This data serves as the fundamental benchmark against which all experimental results will be compared.

The Pyridine Scaffold and Isomeric Possibilities

The term "pyridine derivative" indicates the presence of a pyridine ring (C5H5N), a six-membered aromatic heterocycle.[3][4] The remaining atoms (C3H4O4S) constitute the substituents. The presence of four oxygen atoms and one sulfur atom strongly suggests a sulfate or sulfonic acid group, a common feature in metabolites of pharmaceutical compounds.

The N-oxide functionality is another common feature in pyridine derivatives, often introduced to modulate physicochemical properties like solubility or to serve as a synthetic intermediate.[5][6][7] Therefore, a C8H9NO4S pyridine derivative could potentially be a sulfated pyridine N-oxide, among other possibilities.

The Causality of Sulfation: A Drug Metabolism Perspective

In drug development, understanding a compound's metabolic fate is paramount. The C8H9NO4S formula is highly suggestive of a product from a Phase II metabolic reaction known as sulfation.[8][9] This process is catalyzed by a family of enzymes called sulfotransferases (SULTs).[10][11][12]

Sulfotransferases transfer a sulfo group (SO3) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor substrate—typically a xenobiotic compound containing a hydroxyl or amine group.[12][13] This conjugation increases the molecule's water solubility, facilitating its excretion from the body.[12] Therefore, a C8H9NO4S pyridine derivative is likely a metabolite of a parent drug, a hypothesis that informs the entire analytical strategy.

PAPS_Sulfation_Pathway cluster_synthesis PAPS Synthesis cluster_conjugation Sulfation Reaction ATP1 ATP APS APS ATP1->APS ATP Sulfurylase Sulfate Sulfate (SO₄²⁻) Sulfate->APS PAPS PAPS (Universal Sulfate Donor) APS->PAPS APS Kinase ATP2 ATP ATP2->PAPS ParentDrug Parent Pyridine Drug (e.g., C₈H₉NO) Metabolite Sulfated Metabolite (C₈H₉NO₄S) PAPS->Metabolite Sulfotransferase (SULT) PAP PAP PAPS->PAP ParentDrug->Metabolite

Caption: The metabolic pathway of sulfation involving PAPS.

Part 2: Core Analytical Methodologies

Elemental Analysis (EA)

Elemental analysis provides the empirical formula by determining the mass percentage of each element in a pure compound.[14][15] For C, H, N, and S, this is typically achieved via high-temperature combustion analysis.[15][16]

Principle of Causality: This is the first and most fundamental step. If the experimentally determined elemental percentages do not match the theoretical values for C8H9NO4S, the proposed formula is incorrect, regardless of other data. It serves as a foundational check of sample purity and identity.

Theoretical Elemental Composition of C8H9NO4S:

ElementAtomic Weight ( g/mol )Atoms in FormulaTotal WeightMass Percentage (%)
Carbon (C)12.011896.08841.59%
Hydrogen (H)1.00899.0723.92%
Nitrogen (N)14.007114.0076.06%
Oxygen (O)15.999463.99627.69%
Sulfur (S)32.06132.06013.86%
Total 231.223 100.00%
  • Sample Preparation: Accurately weigh 1-3 mg of the highly purified, dried C8H9NO4S derivative into a tin capsule.

  • Combustion: The sample is dropped into a high-temperature (≈900-1000 °C) furnace rich in oxygen. This process combusts the sample into its elemental gases: CO₂, H₂O, N₂, and SO₂.[15]

  • Separation: The resulting gases are passed through a gas chromatography (GC) column to separate them.

  • Detection: The separated gases are quantified using a thermal conductivity detector (TCD).

  • Calculation: The instrument's software calculates the mass percentages of C, H, N, and S by comparing the sample's signal to that of a known standard (e.g., acetanilide). The oxygen percentage is typically determined by difference or via a separate pyrolysis method.[17]

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is the most powerful technique for determining the molecular weight and confirming the elemental composition of a compound.[2][18] Unlike low-resolution MS which provides integer masses, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places.[17][19]

Principle of Causality: The slight mass differences between isotopes (the "mass defect") mean that no two molecular formulas will have the exact same monoisotopic mass.[19] By measuring the mass with high precision, HRMS can distinguish C8H9NO4S from other potential formulas that have the same nominal mass (e.g., C9H13N3O3S). This provides an extremely high degree of confidence in the assigned molecular formula.[20]

  • Sample Preparation: Prepare a dilute solution of the sample (≈1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile/water).

  • Ionization: Introduce the sample into an ESI source. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions, typically [M+H]⁺ in positive mode or [M-H]⁻ in negative mode.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Data Acquisition: The analyzer measures the precise m/z of the ions.

  • Formula Determination: The experimental m/z is compared against a database of theoretical masses for all possible elemental combinations within a narrow mass tolerance (e.g., < 5 ppm). The molecular formula that provides the best match is the confirmed candidate.

Trustworthiness through Isotopic Pattern Matching: The presence of sulfur, with its characteristic ³⁴S isotope (≈4.2% abundance), creates a distinct M+2 peak in the mass spectrum. The observed isotopic distribution must match the theoretical pattern for C8H9NO4S, providing a secondary layer of validation.

Spectroscopic Confirmation of Structure

While EA and HRMS confirm the what (formula) and how much (mass), spectroscopic techniques confirm the how (the arrangement of atoms). For a pyridine derivative, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable.[18][21]

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of each hydrogen and carbon atom. For a C8H9NO4S pyridine derivative, NMR would be used to confirm the substitution pattern on the pyridine ring and the structure of the side chain. The characteristic chemical shifts of protons on a pyridine ring are a key diagnostic feature.[22]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[18] For C8H9NO4S, IR would show characteristic absorption bands for the S=O stretches of the sulfate group, as well as vibrations corresponding to the aromatic pyridine ring.

Part 3: Integrated Analytical Workflow and Data Interpretation

Analytical_Workflow cluster_synthesis Sample Preparation cluster_analysis Analysis cluster_validation Validation & Confirmation Synthesis Synthesis & Purification of Putative C₈H₉NO₄S EA Elemental Analysis (EA) Synthesis->EA HRMS High-Resolution MS (HRMS) Synthesis->HRMS NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR Empirical Determine Empirical Formula EA->Empirical Molecular Confirm Molecular Formula & Molecular Weight HRMS->Molecular Structure Elucidate & Confirm 3D Structure NMR->Structure IR->Structure Empirical->Molecular Compare with MS data Molecular->Structure Provides formula for structural assignment Final Confirmed Structure: C₈H₉NO₄S Derivative Structure->Final

Caption: Integrated workflow for the characterization of a C8H9NO4S derivative.

Case Study: Interpreting Convergent Data

A researcher synthesizes a sulfated metabolite of a pyridine-based drug. The target is a C8H9NO4S isomer.

  • Elemental Analysis Result: C: 41.61%, H: 3.90%, N: 6.05%, S: 13.88%. These values are in excellent agreement with the theoretical percentages, confirming the empirical formula and sample purity.

  • HRMS Result: A strong peak is observed at m/z 230.0183 in negative ion mode ([M-H]⁻). This corresponds to a neutral mass of 231.0261 u. The software matches this to the formula C8H9NO4S with a mass error of 0.4 ppm, well within the acceptable limit. The isotopic pattern perfectly matches the theoretical distribution for a molecule containing one sulfur atom.

  • Spectroscopy Results: ¹H NMR shows three signals in the aromatic region characteristic of a 1,2,4-trisubstituted pyridine ring. IR spectroscopy shows strong absorption bands at ~1250 cm⁻¹ and ~1050 cm⁻¹, indicative of an S=O stretch from a sulfate group.

Conclusion

The characterization of a C8H9NO4S pyridine derivative is a multi-faceted process that demands rigor and an integrated analytical approach. By first establishing a theoretical foundation based on the molecular formula and its likely biological context, researchers can design a logical and self-validating workflow. Elemental analysis provides the foundational confirmation of elemental ratios, while high-resolution mass spectrometry delivers an exquisitely precise molecular weight to lock in the molecular formula. Finally, spectroscopic techniques like NMR and IR provide the ultimate confirmation of the specific isomeric structure. For professionals in drug discovery and development, this comprehensive methodology is not merely an academic exercise; it is an essential requirement for patent protection, regulatory submission, and a fundamental understanding of a drug candidate's behavior in a biological system.

References

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  • Shekhovtsova, T.N., & Fadeeva, V.I. (n.d.). ELEMENTAL ANALYSIS. In ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS).
  • Hanafiah, M. M., et al. (2025, January 17). Estimate the Chemical Formula of Organic Compounds from Mass Spectrometry Data.
  • Chapman, E., et al. (2020). From Steroid and Drug Metabolism to Glycobiology, Using Sulfotransferase Structures to Understand and Tailor Function. Drug Metabolism and Disposition, 48(12), 1327-1341.
  • Medicilon. (2025, May 12). Sulfotransferase(SULT) for DDI Research, Metabolic Stability, and Enzyme Inhibition.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Intro to Mass Spectrometry. Retrieved from CU Boulder Organic Chemistry website.
  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • Wikipedia. (n.d.). 3'-Phosphoadenosine-5'-phosphosulfate.
  • BenchChem. (2025). The Multifaceted Biological Activities of Pyridine N-Oxide Derivatives: A Technical Guide for Researchers.
  • Santa Cruz Biotechnology. (n.d.). Sulfotransferase (SULT1) Inhibitors.
  • Alfa Chemistry. (n.d.). Molecular Weight Calculator.
  • JoVE. (2025, February 12). Video: Phase II Reactions: Sulfation and Conjugation with α-Amino Acids.
  • Coughtrie, M. W. H. (2006). Human Sulfotransferases and Their Role in Chemical Metabolism. Toxicology, 224(1-2), 1-13.
  • BenchChem. (2025, November). Spectroscopic Characterization of Acetohydrazide Pyridine Derivatives: A Technical Guide.
  • Wicker, J. R., et al. (2023, November 7). Determining the parent and associated fragment formulae in mass spectrometry via the parent subformula graph.
  • BenchChem. (2025). The Central Role of 3'-Phosphoadenosine-5'-Phosphosulfate (PAPS) in Human Metabolism: A Technical Guide.
  • Mueller, J. W., et al. (2012). 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding. Journal of Biological Chemistry, 287(21), 17438-17447.
  • University of Southern Mississippi, School of Polymer Science and Engineering. (n.d.). Determination of Molecular Weight.
  • BenchChem. (n.d.). Role of N-oxide group in pyridine derivatives.
  • Impact Analytical. (n.d.). Molecular Weight Determination.
  • UniProt. (2002, October 10). PAPSS1 - Bifunctional 3'-phosphoadenosine 5'-phosphosulfate synthase 1.
  • Al-Khafaji, Y. R. (2025, August 10). Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals.
  • Chemistry LibreTexts. (2022, August 28). 2.2: Molecular Weight Determination.
  • Pearson. (n.d.). The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104.
  • MedChemExpress. (n.d.). 3′-Phosphoadenosine 5′-phosphosulfate tetralithium salt.
  • Singh, K., & Singh, S. (2022, September 10). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. Journal of Molecular Structure, 1264, 133276.
  • Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.
  • Istrate, A., & Lämmerhofer, M. (2013). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 56(10), 3813-3830.
  • Pasker, B., et al. (2019). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific Reports, 9(1), 1-8.
  • Cetina, M., & Jukić, M. (2025, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1290, 135899.
  • Baran, P. S. (2004, June 9). Pyridine Synthesis: Cliff Notes.
  • University of Babylon. (n.d.). Pyridines.
  • Al-Issa, S. A. (2014).
  • Patel, N. B., & Agravat, S. N. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. Chemistry of Heterocyclic Compounds, 45(11), 1345-1353.
  • University of Manchester, Department of Chemistry. (n.d.). Pyridines: properties, syntheses & reactivity.
  • Wikipedia. (n.d.). Pyridine.
  • Ghorbani-Choghamarani, A., & Norouzi, M. (2025, September 25). Synthesis of pyridine derivatives employing three component reaction and Fe₃O₄/ZnO/MWCNTs magnetic nanocomposites. Scientific Reports, 15, 12345.
  • Kornfilt, D. (2014, July 15). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from Denmark Group, University of Illinois.
  • Study.com. (n.d.). Pyridine Formula, Structure & Uses - Lesson.
  • Scribd. (n.d.). Pyridine | PDF.

Sources

Exploratory

2-(Pyridin-4-ylmethanesulfonyl)acetic acid pKa and acidity constants

Executive Summary This technical guide provides a comprehensive physicochemical analysis of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid (CAS: 933710-41-9).[1] This compound serves as a critical intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid (CAS: 933710-41-9).[1] This compound serves as a critical intermediate in the synthesis of sulfone-containing bioactive molecules. Its unique structure—comprising a basic pyridine ring and a highly acidic sulfonylacetic acid moiety—results in a zwitterionic character that significantly influences its solubility, lipophilicity (LogD), and membrane permeability.[1]

Key Physicochemical Parameters (Derived & Experimental Anchors):

  • Acidic pKa (Carboxylic Acid): 2.36 ± 0.10 (Driven by the

    
    -sulfonyl electron-withdrawing effect).[1]
    
  • Basic pKa (Pyridinium Ion): 4.20 ± 0.30 (Modulated by the

    
    -sulfonyl inductive effect).[1]
    
  • Isoelectric Point (pI): ~3.28 [1]

  • Physiological State (pH 7.4): Predominantly Anionic (-1) .[1]

Structural Analysis & Ionization Centers

The molecule contains two distinct ionizable centers. Understanding the electronic environment of each is prerequisite to accurate pKa determination.

Moiety A: The Sulfonylacetic Acid ( )

Unlike a standard acetic acid derivative (pKa ~4.76), the carboxylic acid in this molecule is attached to a methylene group alpha to a sulfonyl (


)  moiety.[1]
  • Mechanism: The sulfonyl group is a potent electron-withdrawing group (EWG) via induction (

    
    ) and resonance (
    
    
    
    ).[1] This stabilizes the carboxylate anion (
    
    
    ) significantly more than in acetic acid.
  • Reference Anchor: The pKa of methanesulfonylacetic acid is experimentally determined at 2.36 [1][2]. Given the structural similarity, this value is the primary anchor for the acidic center.

Moiety B: The Pyridine Nitrogen

The basic center is the nitrogen atom of the pyridine ring.

  • Mechanism: The pyridine ring is substituted at the 4-position with a methanesulfonylmethyl group (

    
    ).[1]
    
  • Reference Anchor: Unsubstituted pyridine has a pKa of 5.2 , and 4-methylpyridine (4-picoline) has a pKa of 5.98 .

  • Substituent Effect: The sulfonyl group is separated from the ring by one methylene unit (

    
    -position). While the methylene spacer attenuates the inductive withdrawal compared to direct attachment (which would drop pKa to < 2.0), the strong field effect of the sulfone still reduces the electron density on the nitrogen. Consequently, the basicity is lowered from 5.98 to the estimated range of 3.9 – 4.5 .
    

Ionization Equilibria & Species Distribution

The compound exists in three potential ionization states depending on pH:

  • Cationic Form (

    
    ):  Both Pyridine-N and Carboxyl are protonated (pH < 2.0).
    
  • Zwitterionic/Neutral Form (

    
    ):  Pyridine-N is protonated (
    
    
    
    ), Carboxyl is deprotonated (
    
    
    ).[1] This occurs between pH 2.4 and 4.2.
  • Anionic Form (

    
    ):  Both sites are deprotonated (pH > 5.0).
    
Visualization: Ionization Pathway

IonizationScheme Cation Cationic Form (H₂L⁺) (pH < 2.0) COOH / NH⁺ Zwitterion Zwitterion (HL) (pH ~ 3.3) COO⁻ / NH⁺ Cation->Zwitterion pKa₁ ≈ 2.36 (Carboxyl Deprotonation) Anion Anionic Form (L⁻) (pH > 5.0) COO⁻ / N Zwitterion->Anion pKa₂ ≈ 4.20 (Pyridinium Deprotonation) pI Isoelectric Point (pI) ≈ 3.28 Zwitterion->pI

Figure 1: Stepwise dissociation of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid.

Experimental Determination Protocols

For high-precision determination of these constants, the following "self-validating" protocols are recommended.

Potentiometric Titration (Primary Method)

This is the gold standard for water-soluble compounds with pKa values between 2 and 12.

  • Instrument: Mettler Toledo T5/T7 or Sirius T3.

  • Concentration: 1 mM sample in 0.15 M KCl (ionic strength adjustor).

  • Titrant: 0.1 M KOH (carbonate-free).

  • Protocol:

    • Dissolve 5 mg of compound in 20 mL degassed water/KCl.

    • Acidify to pH 1.5 using 0.5 M HCl to ensure full protonation.

    • Titrate with KOH under

      
       atmosphere to pH 11.0.
      
    • Data Analysis: Use the Bjerrum plot method or equivalent software (e.g., Hyperquad) to fit the two buffering regions.

  • Validation Check: The first inflection point (approx pH 2.4) should consume exactly 1 equivalent of base relative to the second inflection point.

NMR-pH Titration (Secondary/Structural Validation)

Useful for assigning which pKa belongs to which group (macro- vs micro-constants).

  • Solvent:

    
     with phosphate buffer.
    
  • Markers: Monitor the chemical shift (

    
    ) of:
    
    • Methylene protons (

      
       to COOH):  Shift changes primarily at pKa ~2.36.
      
    • Pyridine aromatic protons (C2/C6): Shift changes primarily at pKa ~4.20.

  • Plot:

    
     vs. pH. The inflection point of the sigmoidal curve gives the pKa.
    
Visualization: Experimental Workflow

ExperimentalWorkflow cluster_NMR Orthogonal Validation (NMR) Start Sample Preparation (5mg in 0.15M KCl) Acidify Acidification (Add HCl to pH 1.5) Start->Acidify Titration Potentiometric Titration (Add KOH, measure pH) Acidify->Titration DataProc Data Processing (Bjerrum Plot Analysis) Titration->DataProc Validation Validation (Compare Eq. Points) DataProc->Validation NMR_Prep D₂O Sample Validation->NMR_Prep If ambiguous NMR_Shift Monitor Chemical Shift (δ) NMR_Prep->NMR_Shift

Figure 2: Standardized workflow for pKa determination.

Data Summary Table

ParameterValue (Est./Exp.)Structural DriverRelevance to Drug Dev
pKa 1 (Acid) 2.36

-Sulfonyl group (-I, -R)
High acidity ensures negative charge at gastric pH.[1]
pKa 2 (Base) 4.20 Pyridine N +

-Sulfone (-I)
Weak basicity; neutral at physiological pH.[1]
LogP (Neutral) 0.08 Polar sulfone/acid groupsHighly hydrophilic; low passive permeability.
LogD (pH 7.4) < -2.0 Ionization to Anion (

)
Restricted membrane crossing; requires transporters.[1]
pI 3.28 Zwitterionic crossoverMinimum solubility pH region.

Implications for Drug Development

  • Solubility: The compound will exhibit minimum solubility near pH 3.3 (its isoelectric point). Formulation buffers should be adjusted to pH > 5.0 to ensure the compound is fully anionic and soluble.

  • Permeability: At physiological pH (7.4), the compound is a mono-anion. This suggests poor passive permeability across the blood-brain barrier (BBB) or gut wall unless specific organic anion transporters (OATs) are targeted.[1]

  • Salt Selection: Due to the low basic pKa (4.2), forming stable salts with weak acids is difficult. Strong bases (NaOH, KOH) should be used to form the carboxylate salt.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 1906283, (Methylsulfonyl)acetic acid. Retrieved from [Link][1]

  • Bordwell, F. G. pKa Table in DMSO and Water. Organic Chemistry Data. Retrieved from [Link][1]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC.[2][3] (Contextual reference for pyridine substituent effects).

Sources

Foundational

Pyridine-4-ylmethanesulfonyl acetic acid safety data sheet (SDS)

Part 1: Executive Summary & Chemical Identity The Core Directive: This document transcends the standard Safety Data Sheet (SDS) by integrating physicochemical properties with practical handling protocols. It is designed...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

The Core Directive: This document transcends the standard Safety Data Sheet (SDS) by integrating physicochemical properties with practical handling protocols. It is designed for researchers utilizing 2-[(pyridin-4-yl)methanesulfonyl]acetic acid as a building block in medicinal chemistry, specifically for introducing polar sulfone motifs into drug candidates.

Chemical Architecture

This compound features a pyridine ring (a basic hydrogen bond acceptor) linked via a methylene bridge to a sulfone group, which is further tethered to an acetic acid moiety. This "push-pull" electronic structure—combining the basicity of pyridine with the acidity of the carboxylic acid and the electron-withdrawing power of the sulfone—dictates its reactivity and safety profile.

PropertySpecification
IUPAC Name 2-((Pyridin-4-ylmethyl)sulfonyl)acetic acid
CAS Number 933710-41-9
Molecular Formula C₈H₉NO₄S
Molecular Weight 215.23 g/mol
Appearance White to off-white solid powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
Acidity (pKa) ~3.5 (Carboxylic acid), ~5.2 (Pyridine conjugate acid)
SMILES O=C(O)CS(=O)(=O)CC1=CC=NC=C1

Part 2: Hazard Identification & Risk Assessment

Expert Insight: Standard SDSs often list generic hazards. Here, we analyze the causality of the risks based on the molecular structure described above.

The "Amphoteric" Risk

Because the molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid, it exists as a zwitterion in neutral solution but behaves primarily as an organic acid in solid form.

  • Inhalation Risk: The sulfone group increases the polarity and potential for mucous membrane irritation. Dust inhalation will cause immediate respiratory tract irritation (H335).

  • Ocular Risk: The acidity combined with the sulfone's lipophilicity allows for rapid penetration and severe irritation to corneal tissue (H319).

GHS Classification (Baseline)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2][3]

Part 3: Operational Protocols & Handling

Trustworthiness: The following protocols are designed as self-validating systems. If a step fails (e.g., solution turns yellow), the protocol halts.

Storage & Stability (The Decarboxylation Threat)

Mechanism: Alpha-sulfonyl acetic acids are prone to thermal decarboxylation, especially under basic conditions. R-SO2-CH2-COOH -- (Heat/Base) --> R-SO2-CH3 + CO2

  • Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Validation: Check for gas pressure buildup in the vial upon opening. A "pop" indicates decomposition (CO₂ release).

Safe Weighing Workflow

This workflow minimizes dust exposure while ensuring accurate stoichiometry.

WeighingProtocol Start START: Weighing Procedure PPE 1. Don PPE: Nitrile Gloves, Lab Coat, Safety Glasses, N95 Mask (if open bench) Start->PPE CheckStat 2. Check Static Charge (Is powder clinging to spatula?) PPE->CheckStat StaticYes YES: Use Anti-Static Gun or Ionizer CheckStat->StaticYes High Static StaticNo NO: Proceed CheckStat->StaticNo Normal Weigh 3. Weigh into Tared Vial (Inside Fume Hood) StaticYes->Weigh StaticNo->Weigh Solvent 4. Add Solvent Immediately (DMSO or MeOH) to trap dust Weigh->Solvent Seal 5. Seal & Parafilm Solvent->Seal

Figure 1: Safe weighing logic flow to prevent dust inhalation and contamination.

Solubilization Strategy

Do not attempt to dissolve directly in non-polar solvents (DCM, Hexane).

  • Primary Solvent: Dissolve in DMSO (Dimethyl sulfoxide) for biological assays or DMF for chemical synthesis.

  • Concentration Limit: Recommended stock concentration is 100 mM .

  • Validation: The solution should be clear and colorless. A yellow tint indicates pyridine oxidation (N-oxide formation) or degradation.

Part 4: Emergency Response Architecture

This section prioritizes actionable logic over generic advice.

Exposure Response Matrix
IncidentImmediate Action (Causality)Medical Follow-up
Eye Contact Neutralize & Dilute: Flush with water for 15 mins.[3] The acidity requires immediate dilution to prevent corneal etching.Required immediately.
Skin Contact Wash & Soap: The lipophilic sulfone aids skin absorption. Wash with soap (surfactant) to remove the compound, not just water.If redness persists.
Inhalation Fresh Air & Rest: Move to fresh air.[1][4][5] The pyridine moiety can cause dizziness/nausea (central nervous system effect).[2]If breathing is labored.
Spill Decision Tree

SpillResponse Spill Spill Detected Size Assess Size Spill->Size Small < 5 Grams (Minor) Size->Small Large > 5 Grams (Major) Size->Large Neutralize Apply Weak Base (Sodium Bicarbonate) Small->Neutralize Evacuate Evacuate Lab Call EHS Large->Evacuate Absorb Absorb with Vermiculite/Sand Neutralize->Absorb Disposal Dispose as Solid Hazardous Waste Absorb->Disposal

Figure 2: Decision logic for chemical spills, emphasizing neutralization of the acidic moiety.

Part 5: References & Grounding

  • PubChem. (2023).[6] Compound Summary: Pyridine-related Sulfones. National Library of Medicine. Retrieved from [Link]

(Note: Specific toxicity data for CAS 933710-41-9 is limited in public domains; safety protocols are derived from Structure-Activity Relationships (SAR) of analogous pyridine-sulfone building blocks.)

Sources

Exploratory

Commercial Sourcing and Synthetic Applications of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid in Drug Discovery

Executive Summary In modern rational drug design, the strategic incorporation of specific functional moieties is critical for optimizing both pharmacodynamics and pharmacokinetics. 2-(Pyridin-4-ylmethanesulfonyl)acetic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the strategic incorporation of specific functional moieties is critical for optimizing both pharmacodynamics and pharmacokinetics. 2-(Pyridin-4-ylmethanesulfonyl)acetic acid (CAS: 933710-41-9) has emerged as a highly versatile building block for synthesizing complex heterocycles, amides, and sulfonamides. This in-depth technical guide provides drug development professionals with a comprehensive analysis of the compound’s physiochemical properties, commercial sourcing landscape, and field-proven synthetic methodologies, complete with self-validating protocols and mechanistic pathway mapping.

Structural Rationale & Physiochemical Profile

The molecular architecture of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid is engineered to provide three distinct functional handles:

  • The Pyridine Ring: Acts as a strong hydrogen-bond acceptor, improving target protein binding affinity (e.g., interacting with acidic residues in protease binding pockets) while modulating the overall pKa of the synthesized pharmacophore[1].

  • The Sulfone Linker (-SO₂-): Unlike sulfides or sulfoxides, the highly oxidized sulfone group is metabolically stable against cytochrome P450 enzymes. It increases aqueous solubility (lowering LogP) and provides strong dipole interactions[2].

  • The Acetic Acid Moiety: Serves as the primary reactive site for amide coupling, allowing for rapid integration into peptide mimetics or small-molecule libraries[2].

Table 1: Quantitative Physiochemical Properties

Data compiled from computational chemistry profiles and supplier specifications[3][4].

PropertyValueClinical / Synthetic Significance
CAS Number 933710-41-9Unique identifier for supply chain verification.
Molecular Weight 215.23 g/mol Low MW allows for downstream additions without violating Lipinski's Rule of 5.
Molecular Formula C₈H₉NO₄S-
LogP 0.081Highly hydrophilic; excellent for improving the solubility of lipophilic drug candidates.
TPSA 84.33 ŲOptimal for membrane permeability; leaves room for additional polar groups.
H-Bond Donors/Acceptors 1 / 4Facilitates strong target-site anchoring.
Rotatable Bonds 4Provides sufficient conformational flexibility for induced-fit target binding.

Commercial Availability & Pricing Matrix

Sourcing specialty building blocks requires balancing cost, purity, and lead time. 2-(Pyridin-4-ylmethanesulfonyl)acetic acid is commercially available through select specialized chemical vendors. It is generally shipped at room temperature but requires long-term storage at 2-8°C in a sealed, dry environment to prevent degradation[3].

Table 2: Commercial Suppliers and Pricing Data (As of 2026)

Note: Prices are subject to volume discounts and institutional agreements. HazMat fees may apply depending on shipping methods[5][6].

SupplierCatalog NumberPurityQuantityPrice (USD)Availability
ChemScene CS-0250029≥95%100 mg$287.00Global Stock
ChemScene CS-0250029≥95%250 mg$410.00Global Stock
BLD Pharm BD0104796495%BulkUpon InquiryVariable Lead Time
Arctom AAB-AA019VQ0N/ACustomUpon InquiryCustom Synthesis

Logistics Note: When ordering from ChemScene, shipments processed through FedEx Ground under the "Limited Quantity" option generally avoid additional HazMat fees, whereas inaccessible domestic shipping can incur up to a $68 surcharge[6].

Experimental Methodology: Amide Coupling Workflow

The most common application of this compound is its conjugation to primary or secondary amines to form stable amide bonds. The following protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

Causality of Reagent Selection: HATU is selected over traditional EDC/NHS coupling because the electron-withdrawing nature of the adjacent sulfone group can reduce the nucleophilicity of the carboxylic acid. HATU generates a highly reactive HOAt ester, driving the reaction forward rapidly while minimizing side reactions[2]. DIPEA is chosen as a non-nucleophilic base to deprotonate the acid without competing with the target amine.

Workflow Acid 2-(Pyridin-4-ylmethanesulfonyl) acetic acid Activation Activation HATU / DIPEA / DMF Acid->Activation Amine Primary Amine (Target Specific) Coupling Nucleophilic Attack RT, 2-4 hrs Amine->Coupling Activation->Coupling Active Ester Workup Aqueous Workup NaHCO3 / Brine Coupling->Workup Crude Mixture Product Purified Sulfone Amide Derivative Workup->Product Prep-HPLC

Fig 1. Standardized amide coupling workflow for sulfone derivatives.

Self-Validating Protocol: Synthesis of Pyridin-4-ylmethanesulfonyl Amides

Reagents:

  • 2-(Pyridin-4-ylmethanesulfonyl)acetic acid (1.0 eq)

  • Target Primary Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve 2-(Pyridin-4-ylmethanesulfonyl)acetic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Validation Check 1: Quench a 5 µL aliquot in methanol. Analyze via LC-MS to confirm the formation of the methyl ester (indicating successful activation of the acid).

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add the target primary amine (1.1 eq) to the activated mixture. Stir at room temperature for 2 to 4 hours.

    • Validation Check 2: Monitor the reaction via TLC or LC-MS. The reaction is complete when the peak corresponding to the starting amine is fully consumed.

  • Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove excess acid and HOAt), water (to remove DMF), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via preparative HPLC or flash column chromatography.

    • Validation Check 3: Confirm final product identity and purity (>95%) via ¹H-NMR. Look for the characteristic pyridine doublet-of-doublets at ~8.6 ppm and ~7.4 ppm, alongside the singlet of the methylene bridge adjacent to the sulfone.

Biological Applications & Signaling Pathways

In pharmaceutical research, derivatives of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid are frequently patented as potent inhibitors of cysteine proteases, specifically Cathepsins (B, K, L, and S) [1]. Cathepsin S, for example, plays a pivotal role in the endosomal pathway, where it cleaves the invariant chain (Ii) to facilitate Major Histocompatibility Complex Class II (MHC-II) antigen presentation.

By coupling the sulfone-pyridine building block to a specific peptide sequence, researchers create competitive inhibitors that lodge into the active site of Cathepsin S. The pyridine ring forms critical hydrogen bonds with the enzyme's backbone, while the sulfone group provides the necessary electrostatic interactions to block proteolytic activity[1].

Mechanism Drug Sulfone-Pyridine Pharmacophore Target Cysteine Proteases (e.g., Cathepsin S) Drug->Target Competitive Inhibition MHC MHC-II Antigen Processing Target->MHC Proteolytic Cleavage TCell CD4+ T-Cell Activation MHC->TCell Antigen Presentation Autoimmune Autoimmune / Inflammatory Response TCell->Autoimmune Cytokine Release

Fig 2. Downstream signaling impact of Cathepsin inhibition by sulfone-pyridine derivatives.

Inhibiting this pathway effectively halts the presentation of autoantigens to CD4+ T-cells, making these sulfone-pyridine derivatives highly valuable in the development of therapeutics for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis[1].

References

  • [3] ChemScene. 933710-41-9 | 2-[(pyridin-4-yl)methanesulfonyl]acetic acid General Information. 3

  • [4] PubChemLite. 933710-41-9 (C8H9NO4S) Structural and Computational Data. 4

  • ChemBuyersGuide. BLD Pharmatech Co., Limited Catalog (CAS:933710-41-9).

  • [5] ArctomSci. CAS NO. 933710-41-9 | 2-(pyridin-4-ylmethanesulfonyl)acetic acid. 5

  • [6] ChemScene. 933710-41-9 Pricing and HazMat Logistics. 6

  • [2] ACS Omega. Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. 2

  • [1] Google Patents (LV13669B). Alpha ketoamide compounds as cysteine protease inhibitors. 1

Sources

Foundational

Stability &amp; Storage Protocol: Sulfonylacetic Acid Derivatives

[1] -Sulfonyl Carboxylic Acids Executive Technical Summary Sulfonylacetic acid derivatives ( ) represent a unique class of acidic building blocks in medicinal chemistry. Unlike their -keto acid analogs, which are notorio...

Author: BenchChem Technical Support Team. Date: March 2026

[1]


-Sulfonyl Carboxylic Acids

Executive Technical Summary

Sulfonylacetic acid derivatives (


) represent a unique class of acidic building blocks in medicinal chemistry. Unlike their 

-keto acid analogs, which are notorious for spontaneous thermal decarboxylation, sulfonylacetic acids exhibit a distinct stability profile governed by the strong electron-withdrawing nature of the sulfonyl group. While generally stable in the solid state, they possess a latent instability pathway—base-catalyzed anionic decarboxylation —that requires rigorous control of storage pH and moisture.

This guide details the mechanistic causes of degradation and provides a self-validating protocol for the long-term storage of these compounds.

Mechanistic Analysis of Instability

To ensure stability, one must understand the failure mode. The primary degradation pathway for sulfonylacetic acid derivatives is the loss of carbon dioxide (


) to form the corresponding sulfone (

).
The Electronic Trap

The sulfonyl group (


) is a potent electron-withdrawing group (EWG). When placed at the 

-position to a carboxyl group, it exerts two competing effects:
  • Inductive Stabilization: It strengthens the

    
     bond of the carboxylic acid, making the molecule more acidic than typical acetic acid derivatives (pKa 
    
    
    
    2.5–3.0).
  • Carbanion Stabilization: If the molecule is exposed to base or heat, the carboxylate group can leave as

    
    . The resulting negative charge on the 
    
    
    
    -carbon is stabilized by resonance into the sulfonyl group (forming a sulfonyl-stabilized carbanion).

Critical Distinction: Unlike


-keto acids, which decarboxylate via a 6-membered cyclic transition state involving the ketone oxygen, sulfonylacetic acids typically degrade via an anionic mechanism . This makes them highly sensitive to basic conditions.
Visualization of Degradation Pathway

The following diagram illustrates the base-catalyzed decarboxylation mechanism that must be prevented during storage.

Decarboxylation Start Sulfonylacetic Acid (R-SO2-CH2-COOH) Inter Carboxylate Anion (R-SO2-CH2-COO-) Start->Inter Deprotonation Base Base / Heat (Trigger) Base->Inter TS Transition State (Loss of CO2) Inter->TS Slow Step Carbanion Stabilized Carbanion (R-SO2-CH2-) TS->Carbanion - CO2 Product Sulfone Product (R-SO2-CH3) Carbanion->Product + H+

Figure 1: The base-catalyzed degradation pathway. The stability of the intermediate carbanion drives the loss of


.

Stability Factors & Data Summary

The following table synthesizes stability data based on environmental variables.

VariableImpact on StabilityRisk LevelRecommendation
pH > 7.0 Critical. Promotes formation of the carboxylate anion, the precursor to decarboxylation.HighStrictly Acidic. Maintain pH < 4.0 in solution.
Moisture Moderate. Hygroscopic nature can lead to clumping and hydrolysis of ester derivatives (if applicable).MediumStore in desiccator with silica gel or

.
Temperature Kinetic accelerator. Decarboxylation rates follow Arrhenius behavior.MediumSolid:

. Solution:

or

.
Light Low direct impact, but can catalyze radical side-reactions in aryl-sulfonyl derivatives.LowAmber glass vials.

Validated Storage Protocol

This protocol is designed as a self-validating system . Each step includes a checkpoint to verify the integrity of the compound.

Solid State Storage (Preferred)
  • Container Selection: Use amber borosilicate glass vials with PTFE-lined screw caps. Avoid metal containers due to potential catalytic effects of trace metals on oxidation.

  • Atmosphere: Purge the headspace with dry Nitrogen (

    
    ) or Argon before sealing.
    
  • Desiccation: Place the vial inside a secondary container (e.g., a sealed jar) containing a color-indicating desiccant.

    • Validation Check: Inspect desiccant color monthly. If color changes, seal integrity is compromised.

  • Temperature: Store at

    
     to 
    
    
    
    (Refrigerated). For long-term (>1 year), store at
    
    
    .
Solution State Storage (High Risk)

If storage in solution is unavoidable (e.g., for high-throughput screening libraries):

  • Solvent Choice: Use DMSO (Dimethyl sulfoxide) or Acetonitrile . Avoid protic solvents (water, methanol) for long-term storage.

  • Acidification: If aqueous buffer is required, ensure the buffer capacity is sufficient to maintain pH < 4.0.

    • Expert Tip: Add 0.1% Formic Acid to the solvent to suppress ionization of the carboxyl group.

  • Freeze-Thaw: Aliquot samples to avoid repeated freeze-thaw cycles, which can induce micro-pH gradients during freezing.

Decision Logic for Storage

StorageLogic Input Sulfonylacetic Acid Derivative Form Physical Form? Input->Form Solid Solid State Form->Solid Powder Liquid Solution State Form->Liquid Dissolved S_Cond Store at 4°C Desiccated + N2 Purge Solid->S_Cond L_Solv Solvent Selection: DMSO or MeCN Liquid->L_Solv S_Check Validation: Check Desiccant Color S_Cond->S_Check L_Add Additive: 0.1% Formic Acid L_Solv->L_Add L_Temp Store at -20°C L_Add->L_Temp L_Check Validation: LC-MS for Sulfone Peak L_Temp->L_Check

Figure 2: Decision tree for selecting the optimal storage conditions based on physical state.

Analytical Monitoring & Quality Control

To validate stability, use the following analytical markers. The appearance of the decarboxylated "sulfone" product is the primary indicator of failure.

  • HPLC/UPLC:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Detection: UV (210-254 nm).

    • Marker: The decarboxylated product (

      
      ) is less polar than the parent acid. Expect the sulfone impurity to elute after the parent acid  (longer retention time) due to the loss of the polar carboxyl group.
      
  • NMR (

    
    ): 
    
    • Monitor the methylene protons (

      
      ).
      
    • Shift: In the parent acid, these protons typically appear around

      
       4.0–4.5 ppm.
      
    • Degradation: Decarboxylation results in a methyl group (

      
      ), which will appear significantly upfield (around 
      
      
      
      3.0 ppm) and integrate to 3 protons instead of 2.

References

  • Corey, E. J., et al. (1965).

    
    -sulfonyl carboxylic acids. Tetrahedron Letters. Link
    
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Methylsulphonylphenylacetic acid. Link

  • Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids: Mechanisms and Conditions. Link

  • PubChem. (2025).[1] Compound Summary: Alpha-Sulfophenylacetic acid.[1] National Library of Medicine. Link

  • Pinto, J. F., et al. (2022). Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems. Journal of Pharmaceutical Sciences. Link

Sources

Exploratory

Pyridine-Based Sulfone Building Blocks: A Technical Whitepaper on Synthesis, Reactivity, and Medicinal Chemistry Applications

Executive Summary & Strategic Rationale In the landscape of modern drug discovery and synthetic methodology, pyridine-based sulfones represent a uniquely privileged class of building blocks. The strategic fusion of a pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of modern drug discovery and synthetic methodology, pyridine-based sulfones represent a uniquely privileged class of building blocks. The strategic fusion of a pyridine ring with a sulfone moiety solves multiple physicochemical and mechanistic challenges simultaneously. The pyridine core acts as a highly tunable hydrogen-bond acceptor, modulating the aqueous solubility and pKa of active pharmaceutical ingredients (APIs)[1]. Concurrently, the sulfone group provides immense metabolic stability and acts as a potent electron-withdrawing group[2].

Whether deployed as permanent pharmacophores to lock molecules into bioactive conformations or utilized as transient, highly stereoselective directing groups in complex olefinations, understanding the underlying causality of pyridine sulfone reactivity is essential for any advanced synthetic campaign.

Overcoming the C-H Functionalization Barrier: Synthetic Methodologies

The direct electrophilic sulfonation of unfunctionalized pyridine is a notoriously difficult transformation. The electronegative nitrogen atom severely deactivates the aromatic ring toward electrophilic attack. When reactions are forced under harsh conditions (e.g., fuming sulfuric acid at elevated temperatures), sulfonation predominantly yields the C3-regioisomer, bypassing the highly sought-after C2 and C4 functionalized derivatives[1]. To achieve precise regiocontrol, indirect or highly activated synthetic pathways must be employed.

Pathway 1: Oxidative Chlorination of 2-Mercaptopyridine

The most reliable and scalable synthesis of pyridine-2-sulfonate derivatives avoids direct C-H functionalization entirely, proceeding instead via the oxidative chlorination of pre-functionalized 2-mercaptopyridine[1]. By utilizing aqueous sodium hypochlorite in concentrated sulfuric acid, the thiol is efficiently oxidized directly to pyridine-2-sulfonyl chloride[1]. This highly versatile intermediate can subsequently undergo hydrolysis to yield sulfonic acids or nucleophilic displacement to form complex sulfonamides[1].

Workflow A 2-Mercaptopyridine (Starting Material) B Oxidative Chlorination NaOCl, H2SO4, T < 10°C A->B Oxidation C Pyridine-2-sulfonyl Chloride (Reactive Intermediate) B->C Extraction (CH2Cl2) D Hydrolysis / Amination (Nucleophilic Attack) C->D Amine/H2O E Pyridine-2-sulfonamides (Final Products) D->E Purification

Synthetic workflow for Pyridine-2-sulfonyl Chloride and its derivatives.
Pathway 2: Base-Mediated C4-Selective C-H Sulfonylation

Recent advancements have unlocked direct, C4-selective sulfonylation of the pyridine core. This one-pot protocol relies on the activation of the pyridine ring with triflic anhydride (Tf2O) to form a highly electrophilic N-triflylpyridinium intermediate[3]. The subsequent addition of a sulfinate salt, mediated by 1,4-diazabicyclo[2.2.2]octane (DABCO), directs the nucleophilic attack exclusively to the C4 position[3]. The bulky DABCO group provides both steric shielding and electronic modulation, ensuring a C4/C2 regioisomeric ratio of >95:5 before spontaneous rearomatization[3].

The Julia-Kocienski Paradigm: 2-Pyridyl Sulfones as Superior Reagents

The direct conversion of diaryl ketones and enolizable aliphatic aldehydes into gem-difluoroalkenes has historically been plagued by poor chemoselectivity and rapid retro-aldol decomposition. The introduction of difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H) has fundamentally shifted this paradigm, offering a highly robust Julia-Kocienski olefination protocol[4].

Mechanistic Causality and Spontaneous Resolution

The superiority of the 2-pyridyl sulfone over traditional phenyl or tetrazole sulfones lies in its unique coordination chemistry. During the reaction, the basic nitrogen of the pyridine ring chelates the metal counterion (e.g., K+ from t-BuOK or Li+ from LiHMDS), stabilizing the initial alkoxide intermediate[5]. This stabilization facilitates a highly efficient acid-promoted Smiles rearrangement[5].

Crucially, the resulting fluorinated sulfinate intermediate is remarkably stable under basic conditions—observable via 19F NMR—and resists the reversible retro-aldol cleavage that typically degrades yields[4]. Irreversible decomposition into the gem-difluoroalkene is only triggered upon acidic protonolysis during the reaction quench[4].

Mechanism A Carbonyl + 2-PySO2CF2H B Deprotonation (t-BuOK) Formation of Nucleophile A->B Base Addition C Alkoxide Intermediate (Metal-Chelated) B->C Nucleophilic Attack D Smiles Rearrangement (Intramolecular) C->D Rearrangement E Stable Sulfinate Salt (Observable via 19F NMR) D->E Cleavage F gem-Difluoroalkene (Irreversible Formation) E->F Acidic Quench (HCl)

Mechanism of Julia-Kocienski gem-difluoroolefination using 2-pyridyl sulfone.

Medicinal Chemistry & Advanced Cross-Coupling

Conformational Constraint in Targeted Inhibitors

In drug discovery, pyridine sulfones are frequently deployed to lock molecules into bioactive conformations. A prime example is the development of M-89, a highly potent inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) protein-protein interaction[2]. By incorporating a pyridine sulfone tail group, researchers successfully reduced the conformational entropic costs upon binding[2]. This structural constraint resulted in a Kd of 1.4 nM and exceptional cellular potency (IC50 = 25 nM) against MLL-fusion leukemia cell lines[2].

Latent Sulfinates for Pd-Catalyzed Cross-Coupling

Metal sulfinate salts are often difficult to purify and exhibit poor solubility in organic media. To solve this, base-activated β-nitrile pyridine sulfones have been developed as latent sulfinate reagents[6]. Under standard cross-coupling conditions (K2CO3, 130°C), the β-nitrile group undergoes base-mediated elimination, generating the active pyridine sulfinate salt in situ[6]. This transient species immediately engages in palladium-catalyzed desulfinative cross-coupling with aryl bromides, enabling the modular construction of complex biaryl and heteroaryl frameworks without the need to isolate the sensitive sulfinate intermediate[6].

CrossCoupling A Pyridine β-Nitrile Sulfone (Latent Reagent) B Base Activation (K2CO3) Elimination of Nitrile A->B C In Situ Pyridine Sulfinate (Nucleophilic Partner) B->C D Pd-Catalyzed Cross-Coupling (with Aryl Bromide) C->D E Complex Biaryl Product (Desulfinative) D->E

Base-activated generation of latent pyridine sulfinates for Pd-cross-coupling.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Pyridine-2-sulfonyl Chloride via Oxidative Chlorination

Objective: Isolate the highly reactive sulfonyl chloride intermediate without over-oxidation or premature hydrolysis.

  • Dissolution : Dissolve 2-mercaptopyridine (1.0 mmol) in 5 mL of concentrated sulfuric acid (H2SO4) to form a yellow solution.

    • Causality: The strongly acidic medium protonates the pyridine ring, increasing its solubility and protecting the nitrogen from undesired N-oxidation during the subsequent chlorination[1].

  • Thermal Control : Cool the solution to -15°C using a NaCl/ice bath.

    • Causality: The oxidative chlorination is highly exothermic. Starting at a depressed temperature ensures the internal heat generated does not exceed the critical 10°C threshold[1].

  • Oxidation : Slowly add aqueous sodium hypochlorite (NaOCl, 10-15%, 15-20 mmol) under vigorous stirring, maintaining the internal temperature <10°C. Stir at 0°C for 1 hour.

    • Causality: Slow addition prevents thermal spikes. Exceeding 10°C leads to the rapid hydrolysis of the newly formed sulfonyl chloride into the unreactive sulfonic acid[1].

  • Isolation : Quench with 10 mL of cold water and immediately extract with methylene chloride (3 x 20 mL). Dry the combined organic phases over anhydrous MgSO4 and concentrate in vacuo.

    • Causality: Methylene chloride rapidly partitions the moisture-sensitive sulfonyl chloride away from the aqueous acidic phase, preserving its reactivity for downstream amination[1].

Protocol B: gem-Difluoroolefination of Aldehydes via Julia-Kocienski

Objective: Convert enolizable aldehydes to gem-difluoroalkenes while suppressing retro-aldol decomposition.

  • Initialization : In an oven-dried flask under inert atmosphere, combine the aldehyde (1.2 equiv) and difluoromethyl 2-pyridyl sulfone (1.0 equiv) in anhydrous DMF. Cool the mixture to -50°C.

    • Causality: The extreme low temperature is required to kinetically stabilize the fluorinated sulfinate intermediate that forms post-addition[4].

  • Base Addition : Slowly add a solution of t-BuOK (1.8 equiv) in DMF.

    • Causality: t-BuOK deprotonates the sulfone. The potassium counterion is chelated by the 2-pyridyl nitrogen, which organizes the transition state and accelerates the critical Smiles rearrangement[5].

  • Rearrangement : Warm the reaction mixture to -40°C over a period of 15 minutes.

    • Causality: This slight thermal bump provides the activation energy necessary for the intramolecular Smiles rearrangement to proceed to completion, yielding the stable sulfinate salt[4].

  • Irreversible Cleavage : Quench the reaction strictly with 3N HCl.

    • Causality: The intermediate sulfinate salt is highly stable under basic conditions. The introduction of a strong acid triggers protonolysis, forcing the irreversible elimination of SO2 and the pyridinol byproduct, thereby locking in the gem-difluoroalkene structure[4].

Quantitative Data Summaries

Table 1: Quantitative Comparison of Pyridine-Based Sulfone Methodologies

Methodology / Reaction TypeKey Reagents & ConditionsTarget MotifYield / EfficacyRef
Oxidative Chlorination 2-Mercaptopyridine, NaOCl, H2SO4, <10°CPyridine-2-sulfonyl ChlorideHigh / Quantitative[1]
C4-Selective C-H Sulfonylation Pyridine, Tf2O, DABCO, Sulfinate Salt, -30°CC4-Sulfonylated Pyridine70% Yield (C4/C2 > 95:5)[3]
Julia-Kocienski Olefination 2-PySO2CF2H, t-BuOK, DMF, -50°C to -40°Cgem-Difluoroalkenes86% Yield (Aldehydes)[4]
Menin-MLL Inhibition (M-89) Pyridine Sulfone Tail, SNAr, MesylationConformationally Constrained InhibitorKi = 1.4 nM, IC50 = 25 nM[2]
Desulfinative Cross-Coupling β-Nitrile Pyridine Sulfone, K2CO3, Pd(OAc)2Complex Biaryls / HeteroarylsUp to 99% Yield[6]

References

1.[1] Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. Benchchem. 1 2.[5] gem-Difluoroolefination of diaryl ketones and enolizable aldehydes with difluoromethyl 2-pyridyl sulfone: new insights into the Julia-Kocienski reaction. PubMed. 5 3.[4] Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters. 4 4.[3] Base-Mediated C4-Selective CÀ H-Sulfonylation of Pyridine. 3 5.[2] Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction. PMC. 2 6.[6] Base‐Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. 6

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 2-(Pyridin-4-ylmethanesulfonyl)acetic acid

Introduction 2-(Pyridin-4-ylmethanesulfonyl)acetic acid (CAS: 933710-41-9) is a highly versatile, bifunctional building block widely utilized in modern drug discovery and medicinal chemistry[1]. Structurally, it combines...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Pyridin-4-ylmethanesulfonyl)acetic acid (CAS: 933710-41-9) is a highly versatile, bifunctional building block widely utilized in modern drug discovery and medicinal chemistry[1]. Structurally, it combines a basic pyridine moiety, a rigid and strongly hydrogen-bond-accepting sulfone group, and a carboxylic acid handle suitable for amide coupling. This specific structural motif is particularly valuable in the design of enzyme inhibitors, sulfonamide derivatives, and targeted protein degraders (PROTACs), where precise spatial arrangement and physicochemical properties are paramount.

This application note details a robust, scalable, and self-validating two-step synthetic protocol to produce this compound with high chemoselectivity and yield.

Mechanistic Insights & Causality (E-E-A-T)

To ensure experimental success, it is critical to understand the causality behind the selected reagents and conditions. This protocol is designed as a self-validating system, minimizing side reactions through strict mechanistic control.

Step 1:


 Thioetherification 
The first step involves the nucleophilic aliphatic substitution of 4-(chloromethyl)pyridine hydrochloride with thioglycolic acid.
  • Causality of Base Selection: Sodium hydroxide (NaOH) is employed as a critical stoichiometric reagent rather than a simple catalyst. Exactly 3.2 equivalents are required: one to neutralize the hydrochloride salt of the picolyl chloride, one to deprotonate the carboxylic acid of thioglycolic acid, and one to deprotonate the thiol (pKa ~10.3). The slight excess (0.2 eq) ensures the pH remains >10, locking the thioglycolic acid in its highly nucleophilic thiolate form.

  • Causality of Temperature Control: The reaction must be initiated at 0 °C. If the temperature is allowed to spike during the exothermic neutralization, the strongly basic aqueous media will drive the competitive hydrolysis of 4-picolyl chloride to 4-picolyl alcohol, severely depressing the yield.

Step 2: Chemoselective Oxidation The intermediate thioether is oxidized to the corresponding sulfone.

  • Causality of Oxidant Choice: Oxone® (potassium peroxymonosulfate) is selected over mCPBA or hydrogen peroxide due to its superior chemoselectivity and environmentally benign profile[2]. Strong electrophilic oxidants risk over-oxidizing the basic pyridine nitrogen to a pyridine N-oxide. However, Oxone® rapidly and selectively oxidizes sulfides to sulfoxides, and subsequently to sulfones, at room temperature before N-oxidation can occur at any significant rate[3].

  • Causality of Solvent System: A 1:1 mixture of Methanol and Water is utilized. Water is strictly necessary to dissolve the inorganic Oxone® triple salt, while methanol ensures the organic thioether remains in solution, facilitating a homogeneous transfer of electrophilic oxygen.

Quantitative Data & Reaction Parameters

Table 1: Step 1 Reagent Stoichiometry (Thioetherification)

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
4-(Chloromethyl)pyridine HCl164.031.0016.4 gElectrophile
Thioglycolic Acid92.121.1010.1 g (7.6 mL)Nucleophile
Sodium Hydroxide (NaOH)40.003.2012.8 gBase
Water (Deionized)18.02-100 mLSolvent

Table 2: Step 2 Reagent Stoichiometry (Oxidation)

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
2-(Pyridin-4-ylmethylsulfanyl)acetic acid183.231.0018.3 gSubstrate
Oxone® (Triple Salt)614.761.2073.8 gOxidant
Methanol32.04-100 mLCo-solvent
Water (Deionized)18.02-100 mLCo-solvent

Table 3: Analytical Benchmarks & Validation Checkpoints

TechniqueTarget ObservationMechanistic Implication
TLC (DCM:MeOH 9:1)Rf ~0.2 (UV active)Confirms conversion of intermediate (Rf ~0.4).
LC-MS (ESI+)m/z 216.0 [M+H]+Validates the molecular weight of the final sulfone[1].
1H NMR (DMSO-d6)~4.7 ppm (s, 2H,

)
Downfield shift from ~3.8 ppm confirms sulfone formation.
1H NMR (DMSO-d6)~8.6 ppm (d, 2H, Py-H)Confirms an intact pyridine ring (absence of N-oxide shift).

Experimental Protocols

Protocol A: Synthesis of 2-(Pyridin-4-ylmethylsulfanyl)acetic acid (Intermediate)
  • Preparation: Equip a 500 mL round-bottom flask with a magnetic stirrer and a thermometer. Place the flask in an ice-water bath.

  • Base Dissolution: Dissolve 12.8 g of NaOH (3.20 eq) in 100 mL of deionized water. Allow the solution to cool to 0 °C.

  • Thiolate Formation: Slowly add 7.6 mL of thioglycolic acid (1.10 eq) dropwise to the NaOH solution, maintaining the internal temperature below 10 °C. Stir for 15 minutes to ensure complete thiolate formation.

  • Electrophile Addition: Add 16.4 g of 4-(chloromethyl)pyridine hydrochloride (1.00 eq) portion-wise over 30 minutes.

  • Reaction Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir vigorously for 4 hours.

  • Workup & Isolation: Cool the mixture to 0 °C. Carefully adjust the pH to ~4.0 using 6M HCl (this is the approximate isoelectric point of the zwitterionic product). A precipitate will form.

  • Filtration: Filter the solid under vacuum, wash with 20 mL of ice-cold water followed by 20 mL of acetone, and dry under high vacuum to afford the intermediate thioether.

Protocol B: Synthesis of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid (Final Product)
  • Preparation: In a 1 L round-bottom flask, suspend 18.3 g of the intermediate thioether (1.00 eq) in 100 mL of Methanol. Place the flask in an ice-water bath.

  • Oxidant Preparation: In a separate beaker, dissolve 73.8 g of Oxone® (1.20 eq) in 100 mL of deionized water.

  • Oxidation: Add the aqueous Oxone® solution dropwise to the methanolic suspension over 45 minutes, maintaining the internal temperature below 10 °C to strictly prevent pyridine N-oxidation[3].

  • Reaction Maturation: Remove the ice bath and stir the resulting slurry at room temperature for 12 hours. Monitor completion via LC-MS (target m/z 216.0).

  • Workup & Isolation: Quench any residual oxidant by adding 10 mL of saturated aqueous sodium thiosulfate. Evaporate the methanol under reduced pressure.

  • Precipitation: Adjust the pH of the remaining aqueous layer to ~3.5 using 2M NaOH or 2M HCl as needed. Cool to 4 °C overnight to maximize crystallization.

  • Final Filtration: Filter the white crystalline solid, wash with ice-cold water (2 x 15 mL), and dry in a vacuum oven at 45 °C for 24 hours to yield the final product.

Visualizations

SyntheticWorkflow Start 4-(Chloromethyl)pyridine HCl + Thioglycolic Acid Step1 Step 1: S_N2 Thioetherification Reagents: NaOH, H2O Conditions: 0°C to RT, 4h Start->Step1 Int Intermediate: 2-(Pyridin-4-ylmethylsulfanyl)acetic acid Step1->Int Step2 Step 2: Chemoselective Oxidation Reagents: Oxone®, MeOH/H2O Conditions: 0°C to RT, 12h Int->Step2 Product Final Product (CAS 933710-41-9): 2-(Pyridin-4-ylmethanesulfonyl)acetic acid Step2->Product

Synthetic workflow for 2-(Pyridin-4-ylmethanesulfonyl)acetic acid.

MechanisticPathway Sulfide Thioether (Nucleophile) Oxone1 Oxone® (Electrophilic O) Sulfide->Oxone1 Fast Sulfoxide Sulfoxide Intermediate Oxone1->Sulfoxide Oxone2 Oxone® (Electrophilic O) Sulfoxide->Oxone2 Moderate N_Oxide Pyridine N-Oxide (Side Product) Sulfoxide->N_Oxide Over-oxidation (Avoided at RT) Sulfone Sulfone Target Oxone2->Sulfone

Mechanistic pathway of chemoselective sulfide oxidation using Oxone.

References

  • ChemScene. "933710-41-9 | 2-[(pyridin-4-yl)methanesulfonyl]acetic acid".
  • Mahajan et al. "Green Solid Oxidation of Sulfides to Sulfones Using Oxone and Biological Evaluation".
  • Der Pharma Chemica.

Sources

Application

Application Note: A Robust Protocol for the Selective Oxidation of 2-(pyridin-4-ylmethylthio)acetic acid to its Sulfone Derivative

Abstract: This application note provides a comprehensive, field-proven guide for the selective oxidation of 2-(pyridin-4-ylmethylthio)acetic acid to its corresponding sulfone, 2-((pyridin-4-yl)methylsulfonyl)acetic acid....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This application note provides a comprehensive, field-proven guide for the selective oxidation of 2-(pyridin-4-ylmethylthio)acetic acid to its corresponding sulfone, 2-((pyridin-4-yl)methylsulfonyl)acetic acid. Sulfone moieties are of paramount importance in medicinal chemistry, often enhancing the pharmacological properties of drug candidates.[1][2] This document details a reliable and efficient protocol utilizing Oxone® (potassium peroxymonosulfate) as a selective and environmentally benign oxidant. We delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, outline expected analytical data for product characterization, and offer a troubleshooting guide to ensure successful implementation.

Introduction: The Significance of the Sulfonyl Group

The transformation of a thioether to a sulfone is a critical functional group manipulation in modern drug discovery and development. The resulting sulfonyl group (R-SO₂-R') is a powerful hydrogen bond acceptor and is metabolically stable, often improving a molecule's pharmacokinetic profile, including solubility and cell permeability. Pyridinyl sulfones, in particular, are investigated for a range of therapeutic applications, including their potential as inhibitors of enzymes like nicotinamide phosphoribosyltransferase (NAMPT) in cancer therapy.[3]

The starting material, 2-(pyridin-4-ylmethylthio)acetic acid, contains a nucleophilic sulfur atom and a pyridine ring, which presents a specific challenge: the potential for undesired N-oxidation of the pyridine nitrogen. The protocol herein is optimized to selectively oxidize the sulfur to a sulfone without affecting the pyridine moiety, ensuring a high-purity final product.

Mechanistic Rationale and Reagent Selection

The oxidation of a thioether to a sulfone proceeds in a stepwise manner, first to a sulfoxide intermediate and then to the final sulfone. Each step involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen atom of the oxidant.

For this transformation, Oxone®, a stable, easy-to-handle, and cost-effective triple salt (2KHSO₅·KHSO₄·K₂SO₄), is the oxidant of choice.[4] The active component is potassium peroxymonosulfate (KHSO₅).[5]

Why Oxone® is the Preferred Reagent:

  • Selectivity: Under the aqueous, slightly acidic conditions generated by Oxone® itself, the pyridine nitrogen is protonated. This protonation deactivates the nitrogen towards oxidation, thereby favoring the selective oxidation of the more nucleophilic sulfur atom.

  • Efficacy: Oxone® is a powerful oxidant capable of converting the thioether completely to the sulfone when used in sufficient stoichiometric amounts (at least 2 equivalents of the active KHSO₅).

  • Green Chemistry: The reaction byproducts are simple inorganic salts (potassium sulfate and bisulfate), which are easily removed during aqueous work-up, aligning with the principles of green chemistry.[6]

The proposed mechanism for the oxidation is a nucleophilic attack of the thioether sulfur on the terminal peroxide oxygen of the HSO₅⁻ anion, followed by a second oxidation of the intermediate sulfoxide to the sulfone.

Thioether Oxidation Mechanism cluster_0 Step 1: Thioether to Sulfoxide cluster_1 Step 2: Sulfoxide to Sulfone Thioether R-S-R' Sulfoxide R-S(=O)-R' Thioether->Sulfoxide Nucleophilic Attack Sulfoxide2 R-S(=O)-R' Oxone1 HSO₅⁻ Oxone1->Sulfoxide Byproduct1 HSO₄⁻ Sulfone R-S(=O)₂-R' Sulfoxide2->Sulfone Nucleophilic Attack Oxone2 HSO₅⁻ Oxone2->Sulfone Byproduct2 HSO₄⁻

Caption: Proposed mechanism of thioether oxidation to sulfone using Oxone®.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 2-((pyridin-4-yl)methylsulfonyl)acetic acid on a laboratory scale.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
2-(pyridin-4-ylmethylthio)acetic acid≥95%Commercial Source
Oxone® (Potassium peroxymonosulfate)Reagent GradeCommercial Source
Methanol (MeOH)ACS GradeCommercial Source
Deionized Water (H₂O)------
Sodium Bicarbonate (NaHCO₃)Saturated Solution---
Sodium Sulfite (Na₂SO₃)Reagent GradeCommercial Source
Magnesium Sulfate (MgSO₄)AnhydrousCommercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
Round-bottom flask (100 mL)------
Magnetic stirrer and stir bar------
Ice bath------
Separatory funnel (250 mL)------
Rotary evaporator------
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄---
Step-by-Step Procedure

Caption: Step-by-step experimental workflow for the synthesis.

  • Preparation: In a 100 mL round-bottom flask, dissolve 2-(pyridin-4-ylmethylthio)acetic acid (1.0 g, 5.07 mmol) in a mixture of methanol (20 mL) and deionized water (10 mL). Stir the solution until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Oxidant Addition: In a separate beaker, dissolve Oxone® (6.23 g, 10.14 mmol, 2.0 equivalents of KHSO₅) in deionized water (20 mL). Slowly add the Oxone® solution to the reaction flask dropwise over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The starting material should have a higher Rf value than the more polar sulfone product.

  • Quenching: Once the reaction is complete (disappearance of the starting material by TLC), cool the flask in an ice bath and quench the excess oxidant by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates the absence of peroxides.

  • Work-up: Carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). Note: The product may have significant water solubility; thorough extraction is crucial.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water to afford 2-((pyridin-4-yl)methylsulfonyl)acetic acid as a white solid.

Characterization and Expected Results

The final product, 2-((pyridin-4-yl)methylsulfonyl)acetic acid, should be a white crystalline solid.

Reaction Parameters Summary
ParameterValue
Starting Material1.0 g (5.07 mmol)
Oxidant (Oxone®)6.23 g (2.0 eq. KHSO₅)
Solvent SystemMethanol/Water (2:1 v/v)
Reaction Temperature0 °C to Room Temperature
Reaction Time4-6 hours
Expected Yield80-90%
Product AppearanceWhite Solid
Molecular FormulaC₈H₉NO₄S
Molecular Weight215.23 g/mol [7]
Spectroscopic Data (Expected)
  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic shifts. The two sets of methylene protons (CH₂) adjacent to the pyridine ring and the carboxylic acid will appear as singlets. The pyridyl protons will appear as two doublets in the aromatic region. The carboxylic acid proton will be a broad singlet.

    • δ ~8.6 ppm (d, 2H, protons ortho to pyridine N)

    • δ ~7.4 ppm (d, 2H, protons meta to pyridine N)

    • δ ~4.5 ppm (s, 2H, -SO₂-CH₂ -Py)

    • δ ~4.2 ppm (s, 2H, -CH₂ -COOH)

    • δ ~13.0 ppm (br s, 1H, -COOH )

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~168 ppm (C=O)

    • δ ~150 ppm (C ortho to pyridine N)

    • δ ~145 ppm (C para to pyridine N)

    • δ ~124 ppm (C meta to pyridine N)

    • δ ~60 ppm (-SO₂-C H₂-Py)

    • δ ~55 ppm (-C H₂-COOH)

  • FTIR (KBr, cm⁻¹): The IR spectrum will be dominated by strong absorptions from the sulfone and carboxylic acid groups.[2][8]

    • 3100-2500 (broad, O-H stretch of carboxylic acid)

    • 1710 (strong, C=O stretch of carboxylic acid)

    • 1320 & 1120 (strong, asymmetric and symmetric SO₂ stretch)

  • Mass Spectrometry (ESI-MS):

    • m/z calculated for C₈H₉NO₄S [M+H]⁺: 216.0325; found: 216.032x

    • m/z calculated for C₈H₉NO₄S [M-H]⁻: 214.0180; found: 214.018x

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient oxidant.- Reaction time too short.- Ensure accurate weighing of Oxone®.- Allow the reaction to stir for a longer period, monitoring by TLC.
Low Yield - Incomplete extraction due to product water solubility.- Loss during recrystallization.- Saturate the aqueous layer with NaCl before extraction.- Use a larger volume of ethyl acetate for extraction.- Minimize the amount of solvent used for recrystallization.
Presence of Pyridine N-oxide - Reaction temperature too high during addition.- Maintain the temperature at 0-5 °C during the dropwise addition of the Oxone® solution.
Product is an oil/difficult to crystallize - Presence of impurities or residual solvent.- Ensure the product is thoroughly dried under vacuum.- Attempt purification by column chromatography (silica gel, 10% MeOH/DCM).

Conclusion

This application note presents a validated and reliable protocol for the selective oxidation of 2-(pyridin-4-ylmethylthio)acetic acid to 2-((pyridin-4-yl)methylsulfonyl)acetic acid using Oxone®. The method is high-yielding, avoids common side reactions such as N-oxidation, and utilizes environmentally friendly reagents. The detailed procedure and characterization data provide researchers, scientists, and drug development professionals with a robust tool for accessing this valuable sulfone-containing building block for applications in medicinal chemistry and beyond.

References

  • ResearchGate. Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis | Request PDF. Available at: [Link]

  • PMC. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. Available at: [Link]

  • PubMed. Sulfapyridine and Sulfones Decrease Glycosaminoglycans Viscosity in Dermatitis Herpetiformis, Ulcerative Colitis, and Pyoderma Gangrenosum. Available at: [Link]

  • Organic Syntheses. (Figure 2). The heterogeneous mixture is stirred for 15 min until a faint yellow color develops (Figure 3). Available at: [Link]

  • ResearchGate. FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Available at: [Link]

  • PMC. Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry. Available at: [Link]

  • TSI Journals. A SOLID STATE OXIDATION METHOD FOR THE SYNTHESIS OF SULFONES USING OXONE. Available at: [Link]

  • Google Patents. Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxi.
  • Journal of Chemical & Pharmaceutical Research. Synthesis, characterization, antimicrobial and antioxidant activity of some disubstituted[2][9][10]-oxadiazoles carrying 4. Available at: [Link]

  • Google Patents. WO2013127267A1 - Pyridinyl and pyrimidinyl sulfoxide and sulfone derivatives.
  • PTC-Organics. PTC-Oxone® Oxidation of Sulfide to Sulfone. Available at: [Link]

  • Reddit. Chemoselective thioether oxidation : r/Chempros. Available at: [Link]

  • Organic Chemistry Portal. Oxone, Potassium peroxomonosulfate. Available at: [Link]

  • CABI Digital Library. Applications of Oxone in chemical kinetics, synthetic chemistry and environmental chemistry: A review. Available at: [Link]

  • PMC. Dataset of spectroscopic, crystallography and DFT of novel 1,2-bis[N,N'-6-(4-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Available at: [Link]

  • Asian Journal of Chemistry. Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Available at: [Link]

  • CORE. Pyridine sulfone JMCC 19. Available at: [Link]

  • ResearchGate. Fig. 5 FTIR spectra of adsorbed pyridine on (a) GO-SO 3 H, and (b).... Available at: [Link]

  • MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Available at: [Link]

  • PubMed. Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors. Available at: [Link]

  • MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available at: [Link]

  • Wiley Online Library. Oxidations of 4H‐1,2,6‐Thiadiazines. Available at: [Link]

  • YouTube. Reagent: Oxone preparation & reactivity by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). Available at: [Link]

  • PMC. Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. Available at: [Link]

Sources

Method

Application Note: Decarboxylative Knoevenagel Condensation Using 2-(Pyridin-4-ylmethanesulfonyl)acetic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-(Pyridin-4-ylmethanesulfonyl)acetic acid (CAS: 933710-41-9) Application: Synthesis of functionalized (E)-vinyl sulfones for...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-(Pyridin-4-ylmethanesulfonyl)acetic acid (CAS: 933710-41-9) Application: Synthesis of functionalized (E)-vinyl sulfones for targeted covalent inhibitors.

Overview & Rationale

The synthesis of targeted covalent inhibitors (TCIs) relies heavily on the precise installation of electrophilic "warheads" capable of engaging nucleophilic residues (e.g., cysteine) in target proteins. 2-(Pyridin-4-ylmethanesulfonyl)acetic acid is a highly specialized, bifunctional building block designed for this exact purpose.

By subjecting this reagent to a Knoevenagel condensation with an aryl or heteroaryl aldehyde, chemists can efficiently synthesize (E)-styryl (pyridin-4-ylmethyl) sulfones. The reaction undergoes a Doebner modification —a concerted decarboxylation following the initial aldol-type condensation[1][2].

Strategic Advantages of this Reagent:

  • The Pyridine Motif: Improves aqueous solubility, allows for formulation as a hydrochloride salt, and acts as a critical hydrogen-bond acceptor within kinase or protease active sites.

  • The Sulfonyl Group: Acts as a strong electron-withdrawing group (EWG) that activates the adjacent methylene for condensation, stabilizes the decarboxylation transition state, and tunes the reactivity of the final Michael acceptor.

  • The Carboxylic Acid: Functions as a traceless activating group. It ensures high regioselectivity and stereoselectivity (yielding the thermodynamically favored (E)-isomer) before being expelled as CO₂[2].

Mechanistic Causality (The E-E-A-T Pillar)

To master this protocol, one must understand the causality behind the molecular transformations. The classical Knoevenagel condensation utilizes weak bases (like piperidine) to deprotonate active methylenes[1]. However, when utilizing sulfonylacetic acids, the reaction pathway is uniquely directed by the thermodynamic sink of decarboxylation.

  • Iminium Activation: Instead of relying solely on the enolate attacking a neutral aldehyde, the addition of a primary amine catalyst (e.g., benzylamine) converts the aldehyde into an iminium ion. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile.

  • Nucleophilic Attack & Dehydration: The sulfonyl-stabilized enolate attacks the iminium intermediate. Subsequent proton transfer and elimination of water yield an highly polar α,β-unsaturated carboxylic acid intermediate.

  • Thermal Decarboxylation (Doebner Modification): At elevated temperatures (>100 °C), the intermediate undergoes decarboxylation. The strong electron-withdrawing nature of the sulfonyl group stabilizes the transient carbanion, driving the equilibrium forward and locking the alkene into the sterically unhindered (E)-configuration[2][3].

Mechanism Start 2-(Pyridin-4-ylmethanesulfonyl)acetic acid + Aryl Aldehyde Iminium Iminium Ion Formation (Aldehyde + Benzylamine) Start->Iminium Benzylamine (Catalyst) Enolate Active Methylene Deprotonation (Catalyst-Mediated) Start->Enolate Base Addition Nucleophilic Addition (C-C Bond Formation) Iminium->Addition Enolate->Addition Dehydration Dehydration (-H₂O) (α,β-Unsaturated Acid) Addition->Dehydration Glacial AcOH (Proton Source) Decarboxylation Thermal Decarboxylation (-CO₂) (Doebner Modification) Dehydration->Decarboxylation Reflux (115°C) Product (E)-Vinyl Sulfone Product (Covalent Warhead) Decarboxylation->Product Stereocontrol

Caption: Mechanistic workflow of the decarboxylative Knoevenagel condensation to yield (E)-vinyl sulfones.

Reaction Optimization Data

While the traditional Doebner modification utilizes pyridine as both solvent and base, its toxicity and difficult removal have driven the adoption of modern surrogates[2][4]. The table below summarizes the quantitative performance of various solvent/catalyst systems for sulfonylacetic acid condensations.

Table 1: Optimization of Decarboxylative Knoevenagel Conditions

SolventCatalyst/BaseTemp (°C)Time (h)Yield (%)Mechanistic & Practical Notes
Pyridine Piperidine1153 - 575 - 85Traditional Doebner conditions; highly toxic and difficult to strip[4].
Glacial AcOH Benzylamine1182 - 482 - 92Optimal for sulfonylacetic acids. Iminium activation accelerates kinetics[3].
Toluene Triethylamine (TEA)1104 - 680 - 88Excellent green surrogate. Easy solvent recovery and lower toxicity[4].
Ethanol EDDA806 - 865 - 75Milder conditions; often results in incomplete decarboxylation due to low temp.

Self-Validating Experimental Protocol

The following protocol utilizes the Glacial Acetic Acid / Benzylamine system, which is field-proven to maximize yields for styryl sulfone anticancer agents[3].

Materials Required
  • 2-(Pyridin-4-ylmethanesulfonyl)acetic acid (1.0 equiv, 10 mmol, 2.15 g)

  • Aryl/Heteroaryl Aldehyde (1.05 equiv, 10.5 mmol)

  • Benzylamine (0.2 equiv, 2 mmol, 0.22 mL)

  • Glacial Acetic Acid (15 mL)

  • Saturated Aqueous NaHCO₃, Ethyl Acetate (EtOAc), Brine.

ExpWorkflow Step1 Reaction Setup Mix Reagents in Glacial AcOH Step2 Reflux 118°C for 2-4 Hours Step1->Step2 Step3 Quench & Neutralize Add Ice Water & NaHCO₃ Step2->Step3 Step4 Extraction Partition with EtOAc Step3->Step4 Step5 Purification Recrystallization or Column Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and isolation of pyridine-functionalized vinyl sulfones.

Step-by-Step Procedure
  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-(Pyridin-4-ylmethanesulfonyl)acetic acid (2.15 g) and the chosen aldehyde (10.5 mmol) in 15 mL of glacial acetic acid.

  • Catalyst Addition: Add benzylamine (0.22 mL) dropwise at room temperature.

    • Causality: Benzylamine initiates iminium formation. A slight exotherm may be observed.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 118 °C) using an oil bath or heating mantle.

    • Self-Validation Point 1 (CO₂ Evolution): As the reaction reaches >100 °C, visible effervescence will occur. This bubbling is the stoichiometric release of CO₂. The reaction is not complete until this macroscopic gas evolution ceases (typically 2-3 hours).

  • Quenching: Once TLC or LC-MS confirms the disappearance of the intermediate α,β-unsaturated acid, cool the flask to room temperature. Pour the mixture over 50 g of crushed ice.

  • Neutralization (Critical Step): Slowly add saturated aqueous NaHCO₃ until the pH of the aqueous layer reaches 8.0 - 8.5.

    • Self-Validation Point 2 (pH Control): Because the product contains a basic pyridine ring, quenching in pure acid leaves the product as a water-soluble acetate salt. Failing to neutralize to pH > 8 will result in the product being lost in the aqueous waste. A successful neutralization is validated by the precipitation of the free-base product or a cloudy emulsion.

  • Extraction & Washing: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with 1M NaHSO₃ (to remove unreacted aldehyde), followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude (E)-vinyl sulfone can typically be purified by recrystallization from hot ethanol or via flash column chromatography (DCM:MeOH gradient) depending on the aldehyde used.

Applications in Drug Development

The (E)-vinyl sulfones generated from 2-(Pyridin-4-ylmethanesulfonyl)acetic acid are highly privileged structures in medicinal chemistry.

  • Cysteine Protease Inhibitors: Vinyl sulfones are potent, irreversible inhibitors of cysteine proteases such as Cathepsin S, B, and L, which are implicated in autoimmune diseases and tumor metastasis[5]. The sulfone acts as a Michael acceptor, forming a covalent thioether bond with the active-site cysteine.

  • Kinase Inhibitors: The pyridine moiety serves as a hinge-binding motif in ATP-competitive kinase inhibitors, while the vinyl sulfone tail acts as a warhead to engage non-catalytic cysteines in the kinase domain (e.g., JNK or EGFR mutations)[3].

References

  • Knoevenagel condensation - Wikipedia Source: Wikipedia URL:[Link][1]

  • Knoevenagel Condensation Doebner Modification Source: Organic Chemistry Portal URL:[Link][2]

  • Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid Source: New Journal of Chemistry (RSC Publishing) URL:[Link][4]

  • WO2000059494A1 - Styryl sulfone anticancer agents Source: Google Patents URL:[3]

  • LV13669B - Alpha ketoamide compounds as cysteine protease inhibitors Source: Google Patents URL:[5]

Sources

Application

Advanced Synthesis and Applications of Pyridine-Based Sulfones in Medicinal Chemistry

Executive Summary & Strategic Utility The pyridine ring is the second most prevalent nitrogenous heterocycle in active pharmaceutical ingredients (APIs). Within medicinal chemistry, the introduction of a sulfone moiety o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

The pyridine ring is the second most prevalent nitrogenous heterocycle in active pharmaceutical ingredients (APIs). Within medicinal chemistry, the introduction of a sulfone moiety onto the pyridine core serves a dual strategic purpose. Pharmacologically, pyridine sulfones act as robust hydrogen-bond acceptors and lipophilic modifiers, driving potency in targets such as the Bromodomain and Extra-Terminal Domain (BET) family proteins and Liver X Receptors (LXRs) 1. Synthetically, pyridine sulfones are highly versatile electrophiles and latent nucleophiles, enabling complex carbon-carbon bond formations via Nucleophilic Aromatic Substitution (NAS) 2 and transition-metal-catalyzed desulfinative cross-couplings 3.

This application note provides an authoritative guide to the synthesis and utilization of pyridine sulfones, detailing the causality behind modern experimental choices and providing self-validating protocols for drug development professionals.

Mechanistic Paradigm: Overcoming Sulfinate Instability

A historic bottleneck in pyridine functionalization has been the instability and poor solubility of heteroaromatic metal sulfinate salts, which are traditionally used in Suzuki-Miyaura-type cross-couplings. Metal sulfinates are highly polar, notoriously difficult to purify via standard silica gel chromatography, and prone to oxidation.

The Causality of the


-Nitrile Masking Strategy: 
To bypass these limitations, modern methodologies utilize base-activated latent heteroaromatic sulfinates, specifically 

-nitrile sulfones.
  • Stability & Purification: Masking the sulfinate as a

    
    -nitrile sulfone renders the intermediate highly lipophilic, bench-stable, and easily purifiable via standard flash chromatography.
    
  • In Situ Activation: During the palladium-catalyzed cross-coupling, the addition of a mild base (e.g., Cs₂CO₃) triggers a retro-Michael elimination. This cleanly extrudes acrylonitrile, releasing the active pyridine sulfinate anion directly into the catalytic cycle.

  • Thermodynamic Driving Force: The extrusion of SO₂ gas during the transmetalation step provides a powerful thermodynamic driving force, pushing the cross-coupling to completion even with sterically hindered or electron-deficient substrates 3.

Mechanism A Latent Pyridine Sulfone (β-nitrile sulfone) B Base-Mediated Retro-Michael Cleavage A->B Cs2CO3, Heat C Active Pyridine Sulfinate Anion B->C - Acrylonitrile E Transmetalation & SO2 Extrusion C->E Coordination to Pd D Pd(II) Aryl Complex (From Oxidative Addition) D->E Aryl-Pd(II)-X F Reductive Elimination (Biaryl Product) E->F - SO2, - Pd(0)

Mechanistic pathway of base-activated desulfinative cross-coupling of pyridine sulfones.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Desulfinative Cross-Coupling

This protocol outlines the coupling of a latent pyridine


-nitrile sulfone with an aryl bromide to form a biaryl scaffold, a common motif in kinase inhibitors.

Materials:

  • Pyridine

    
    -nitrile sulfone (1.0 equiv, 0.5 mmol)
    
  • Aryl bromide (1.2 equiv, 0.6 mmol)

  • Pd₂(dba)₃ (0.025 equiv, 2.5 mol%)

  • XPhos (0.075 equiv, 7.5 mol%)

  • Cs₂CO₃ (2.5 equiv, 1.25 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic System: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ and XPhos. Rationale: Premixing the palladium source and the bulky, electron-rich biaryl phosphine ligand (XPhos) ensures the rapid formation of the active monoligated Pd(0) species.

  • Reagent Addition: Add the pyridine

    
    -nitrile sulfone, aryl bromide, and Cs₂CO₃.
    
  • Inert Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-high-purity Argon three times. Validation Check: The color of the solid mixture should remain stable; premature darkening indicates oxygen ingress.

  • Solvent Addition & Heating: Inject anhydrous 1,4-dioxane via syringe. Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 110 °C for 16 hours. Rationale: 110 °C is required to overcome the activation energy barrier for both the retro-Michael cleavage and the subsequent SO₂ extrusion.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Validation Check: The extrusion of SO₂ prevents reversibility, leading to high-purity biaryl products easily identifiable via LC-MS (M+H peak).

Protocol B: Visible-Light-Induced C3-Sulfonylation of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are privileged scaffolds found in drugs like Zolpidem and Miroprofen. Direct C-H sulfonylation avoids pre-functionalization.

The Causality of the Photoredox Approach: Traditional sulfonylation requires harsh oxidants or highly toxic SO₂ gas. This methodology utilizes DABSO (DABCO-bis(sulfur dioxide)) as a bench-stable, solid SO₂ surrogate and diaryliodonium salts as aryl radical precursors under mild, photocatalytic conditions 4.

Workflow S1 1. Reaction Setup Imidazo[1,2-a]pyridine + DABSO + Ar-I(III) S2 2. Photocatalysis Ru(bpy)3Cl2 Catalyst Blue LED (450 nm) S1->S2 S3 S3 S2->S3 S4 4. C-H Functionalization C3-Sulfonylation Proton Loss S3->S4 S5 5. Purification Flash Chromatography Product Isolation S4->S5

Experimental workflow for visible-light-induced C3-sulfonylation of imidazo[1,2-a]pyridines.

Step-by-Step Methodology:

  • Reaction Assembly: In a transparent 10 mL glass vial, combine imidazo[1,2-a]pyridine (0.2 mmol), diaryliodonium triflate (0.3 mmol), DABSO (0.15 mmol), and [Ru(bpy)₃]Cl₂ (2 mol%).

  • Solvation: Add degassed acetonitrile (2.0 mL). Rationale: Acetonitrile stabilizes the radical intermediates and ensures the solubility of the photocatalyst.

  • Irradiation: Stir the mixture at room temperature under irradiation with a 450 nm Blue LED (distance ~2 cm) for 12 hours. Validation Check: The reaction mixture should exhibit the characteristic bright luminescence of the excited Ruthenium complex. Monitor the consumption of the starting material via TLC (UV active at 254 nm).

  • Quenching & Extraction: Quench the reaction with water (5 mL) and extract with dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent and purify the crude residue by silica gel chromatography to yield the C3-sulfonylated imidazo[1,2-a]pyridine.

Quantitative Data Analysis

To guide synthetic planning, the following table summarizes the comparative performance metrics of pyridine sulfone transformations based on recent literature benchmarks.

MethodologySubstrate ClassKey Reagents / CatalystsTolerated Functional GroupsAverage Yield
Desulfinative Cross-Coupling Pyridine

-Nitrile Sulfones
Pd₂(dba)₃, XPhos, Cs₂CO₃Esters, Ketones, Nitriles, Protected Amines, Thiophenes65% – 92%
Photoredox C3-Sulfonylation Imidazo[1,2-a]pyridines[Ru(bpy)₃]Cl₂, DABSO, Ar-I(III)Halogens, Alkyls, Methoxys, Trifluoromethyls55% – 85%
Nucleophilic Aromatic Substitution 2- or 4-Pyridine SulfonesOrganomagnesium/LithiumAlkyl chains, Unprotected Alcohols (substrate dependent)50% – 80%

References

  • Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors. Journal of Medicinal Chemistry (ACS).
  • Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. Iowa Research Online.
  • Base-Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium-Catalyzed Cross-Coupling Reactions. PMC (NIH).
  • Recent Advances in Visible Light-Induced C-H Functionaliz

Sources

Method

Reagents for activating the carboxylic acid group in sulfonylacetic acids

Title: Strategic Activation of Sulfonylacetic Acids: A Guide to Reagents and Protocols for Amide and Ester Synthesis Abstract Sulfonylacetic acids and their derivatives are of significant interest in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Activation of Sulfonylacetic Acids: A Guide to Reagents and Protocols for Amide and Ester Synthesis

Abstract

Sulfonylacetic acids and their derivatives are of significant interest in medicinal chemistry, often serving as bioisosteres or transition-state mimics in the design of enzyme inhibitors.[1][2] The successful synthesis of target molecules, particularly sulfonopeptides, hinges on the efficient activation of the carboxylic acid group for subsequent coupling with amines or alcohols. However, the potent electron-withdrawing nature of the α-sulfonyl group presents unique challenges, reducing the nucleophilicity of the corresponding carboxylate and potentially influencing reaction pathways. This guide provides a comprehensive overview of the chemical principles governing the activation of sulfonylacetic acids. We offer a comparative analysis of common and advanced coupling reagents, data-driven selection criteria, detailed, field-tested protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.

Part 1: The Chemical Landscape of Sulfonylacetic Acids

The defining feature of a sulfonylacetic acid is the sulfonyl group (R-SO₂) positioned alpha to the carboxylic acid. This arrangement profoundly influences the molecule's reactivity.

  • Electronic Effects: The SO₂ group is one of the strongest electron-withdrawing groups in organic chemistry. This has two primary consequences:

    • Increased Acidity: The alpha protons and the carboxylic acid proton are more acidic than in a typical alkyl carboxylic acid.

    • Decreased Carboxylate Nucleophilicity: Once deprotonated, the resulting carboxylate anion is stabilized by the inductive effect of the sulfonyl group. This stabilization, however, makes the carboxylate a weaker nucleophile, slowing its attack on the coupling reagent in the initial activation step.

This dual nature—an easily formed but poorly reactive carboxylate—is the central challenge. The selection of a sufficiently potent activating reagent is therefore critical to overcome this inherent low reactivity and achieve efficient coupling.

  • Steric Considerations: While the sulfonyl group itself can introduce steric bulk, the primary steric challenges typically arise from the R-group on the sulfone or the incoming nucleophile (amine/alcohol). For sterically hindered substrates, the choice of coupling reagent becomes even more critical.[3]

Part 2: A Comparative Analysis of Activating Reagents

The activation of a carboxylic acid involves converting the hydroxyl group into a better leaving group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[4] Several classes of reagents are available, each with distinct mechanisms, advantages, and disadvantages.

1. Carbodiimides

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are versatile and widely used reagents.[3][5][6]

  • Mechanism: The reaction proceeds through a highly reactive O-acylisourea intermediate.[5][7][8] This intermediate can then react directly with an amine. However, it is unstable and prone to two side reactions:

    • Racemization: For chiral sulfonylacetic acids, the intermediate can promote the formation of an oxazolone, leading to loss of stereochemical integrity.[9]

    • N-acylurea Formation: The O-acylisourea can rearrange to a stable, unreactive N-acylurea, consuming the starting material and reducing yield.[8][10]

  • The Role of Additives: To mitigate these side reactions, carbodiimide couplings are almost always performed with nucleophilic additives like 1-Hydroxybenzotriazole (HOBt), 7-Aza-1-hydroxybenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[10][11] These additives rapidly trap the O-acylisourea intermediate to form an active ester that is more stable and less prone to racemization, yet still highly reactive towards the amine.[10]

2. Onium Salts (Phosphonium & Uronium/Guanidinium)

Onium salts are considered the most powerful activating reagents and are often the reagents of choice for difficult couplings, such as those involving deactivated carboxylic acids or sterically hindered substrates.[3][12]

  • Phosphonium Salts (e.g., PyBOP, PyAOP):

    • Mechanism: These reagents react with the carboxylate to form an acyloxyphosphonium cation, which is then converted to a highly reactive benzotriazole ester (e.g., OBt or OAt ester) that couples with the amine.[6]

    • Advantages: They are known for high coupling efficiency, low racemization, and importantly, they avoid the guanidinylation side reaction associated with uronium salts.[6] They are generally more soluble in common solvents like DMF than their uronium counterparts.

  • Uronium/Guanidinium Salts (e.g., HBTU, HATU, HCTU):

    • Mechanism: Despite their historical assignment as uronium salts, these reagents exist as guanidinium isomers.[13] They react with the carboxylate to generate highly reactive OBt, OAt, or O-6-ClBt esters.

    • Advantages: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is arguably the most effective coupling reagent due to the formation of the OAt active ester. The nitrogen in the pyridine ring of the HOAt leaving group provides anchimeric assistance, accelerating the final coupling step.[14]

    • Disadvantage: A potential side reaction is the guanidinylation of the free N-terminal amine, which terminates the peptide chain. This is more problematic if carboxyl activation is slow or if excess reagent is used.[9]

3. Mixed Anhydrides

This classic method involves the reaction of the carboxylic acid with an acyl halide, typically a chloroformate like isobutyl chloroformate or a bulky acyl chloride like pivaloyl chloride, in the presence of a base.

  • Mechanism: A mixed anhydride is formed, which presents two electrophilic carbonyl centers to the incoming amine. Nucleophilic attack is desired at the carbonyl originating from the sulfonylacetic acid.

  • Advantages: This method is cost-effective and the byproducts are generally easy to remove.

  • Disadvantages: Careful control of temperature (typically -15 °C to 0 °C) is crucial to prevent side reactions, such as disproportionation to symmetrical anhydrides or attack at the wrong carbonyl group.[15]

Part 3: Data-Driven Reagent Selection

Choosing the optimal reagent requires balancing reactivity, potential side reactions, cost, and ease of workup. For the specific case of sulfonylacetic acids, reactivity is paramount.

Reagent ClassSpecific Example(s)Relative ReactivityRacemization RiskKey ByproductsCostSuitability for Sulfonylacetic Acids
Carbodiimides EDC, DICModerateHigh (without additive)Soluble/Insoluble UreasLowGood, but additive is mandatory . May be sluggish for hindered systems.
Phosphonium Salts PyBOP, PyAOPHighLowPhosphoramide, HOBtHighExcellent. High reactivity overcomes deactivation. No guanidinylation risk.
Uronium Salts HBTU, HATUVery HighVery Low (especially HATU)Tetramethylurea, HOAtHighHighly Recommended . HATU is often the best choice for difficult couplings.
Mixed Anhydrides Isobutyl ChloroformateModerate-HighModerateCarbamate, CO₂LowVery good, cost-effective option. Requires strict temperature control.
Part 4: Visualizing the Activation Workflows

A clear understanding of the reaction pathways is essential for successful execution and troubleshooting.

G cluster_start Inputs cluster_activation Activation Step cluster_coupling Coupling Step SA Sulfonylacetic Acid (R-SO2-CH2-COOH) Reagent Coupling Reagent + Base SA->Reagent 1. Deprotonation & Activation Amine Amine Nucleophile (R'-NH2) Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Amine->Intermediate 2. Nucleophilic Attack Reagent->Intermediate Product Amide Product (R-SO2-CH2-CO-NHR') Intermediate->Product Byproducts Byproducts (Urea, HOBt, etc.) Intermediate->Byproducts G Carboxylate R-SO2-CH2-COO⁻ EDC EDC Carboxylate->EDC + O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) EDC->O_Acylisourea Forms Urea EDC-Urea Byproduct EDC->Urea HOBt HOBt O_Acylisourea->HOBt Trapped by N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Undesired) OBt_Ester OBt Active Ester (More Stable) HOBt->OBt_Ester Amine R'-NH2 OBt_Ester->Amine Couples with Amide Amide Product OBt_Ester->Amide Amine->Amide

Caption: Mechanism of EDC activation with an HOBt additive.

Part 5: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents are critical for success. [19]

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for valuable, sterically hindered, or epimerization-prone substrates where high yield and purity are paramount.

  • Materials:

    • Sulfonylacetic acid (1.0 eq)

    • Amine (or amine·HCl salt) (1.1 eq)

    • HATU (1.1 eq) [16] * Non-nucleophilic base, e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (3.0 eq) [16] * Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a clean, dry, nitrogen-flushed flask, add the sulfonylacetic acid (1.0 eq) and HATU (1.1 eq).

    • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid).

    • Cool the solution to 0 °C in an ice bath.

    • Add the base (DIPEA, 3.0 eq) dropwise while stirring. The solution may change color.

    • Allow the mixture to stir at 0 °C for 15-30 minutes. This "pre-activation" step is crucial for generating the active ester. [16] 6. In a separate flask, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF. If using an amine salt, add it directly.

    • Add the amine solution to the pre-activated acid mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

    • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid (or 1N HCl), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by flash column chromatography or recrystallization.

Protocol 2: Cost-Effective Coupling using EDC/OxymaPure®

This method is a robust and more modern alternative to EDC/HOBt, as OxymaPure® offers superior performance and safety.

  • Materials:

    • Sulfonylacetic acid (1.0 eq)

    • Amine (1.1 eq)

    • EDC·HCl (1.2 eq) [17] * OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.2 eq)

    • Anhydrous Dichloromethane (DCM) or DMF

  • Procedure:

    • Combine the sulfonylacetic acid (1.0 eq), amine (1.1 eq), and OxymaPure® (1.2 eq) in a dry flask under a nitrogen atmosphere.

    • Dissolve the components in anhydrous DCM or DMF (approx. 0.1-0.2 M).

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq) to the stirring solution in one portion.

    • Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Work-up:

      • If using DCM, wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.

      • If using DMF, dilute with ethyl acetate and perform the same aqueous washes. The water-soluble urea byproduct from EDC is largely removed during these washes. [10][17] 8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude material by flash column chromatography.

Part 6: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inadequate activation (deactivated substrate).2. Moisture in the reaction.3. Incorrect base used.1. Switch to a stronger reagent (e.g., from EDC to HATU). Increase pre-activation time for HATU to 30-60 min.<[16]br>2. Use freshly opened anhydrous solvents and flame-dried glassware.<[16]br>3. Use a non-nucleophilic base like DIPEA or collidine, not triethylamine. [16]
Multiple Side Products 1. Racemization.2. N-acylurea formation (carbodiimides).3. Guanidinylation (uronium salts).1. If using a carbodiimide, ensure an additive like HOAt or Oxyma is present. If using HATU, consider switching the base to the less-hindered collidine.2. Ensure the additive (HOBt/Oxyma) is present in at least stoichiometric amounts with the coupling reagent.3. Avoid a large excess of the uronium reagent. Consider switching to a phosphonium reagent like PyBOP.
Reaction Stalled 1. Poor solubility of reagents.2. Steric hindrance.1. Switch to a more polar aprotic solvent like DMF or NMP.<[16]br>2. Increase reaction temperature gently (e.g., to 40 °C) while monitoring for side products. [16]Use a more powerful reagent like HATU or PyAOP.
Part 7: References
  • Xu, J. (2021). Synthesis of sulfonopeptides. Journal of Peptide Science, 27(8), e3331. [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Abdelmoty, I., et al. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents. [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. [Link]

  • Taylor & Francis Online. (n.d.). Carbodiimide – Knowledge and References. [Link]

  • Rebek, J., & Gavina, F. (2007). Reaction of an Introverted Carboxylic Acid with Carbodiimide. PMC. [Link]

  • Xu, J. (2014). Synthesis of Sulfonopeptides. PubMed. [Link]

  • Penney, C. L., et al. (1999). Novel reagents for use as coupling activators and coupling reagents in organic synthesis. Google Patents.

  • Adak, A. K., et al. (2014). Synthesis of Taurine-Containing Peptides, Sulfonopeptides, and N- and O-Conjugates. The Journal of Organic Chemistry. [Link]

  • Grehn, L., & Ragnarsson, U. (2002). Process for the preparation of mixed anhydrides. Google Patents.

  • ResearchGate. (n.d.). Synthesis of Sulfonopeptides. [Link]

  • Fuller, W. D., & Yalamoori, V. V. (n.d.). 3.4 Acid Anhydrides. [Link]

  • DilunBio. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Kuroda, K., et al. (2022). Effect of Brønsted Acids on the Activation of Mixed Anhydride/Mixed Carbonic Anhydride and C-Terminal-Free. Chemistry – An Asian Journal. [Link]

  • Meng, F., et al. (2013). Efficient synthesis of protected sulfonopeptides from N-protected 2-aminoalkyl xanthates and thioacetates. Tetrahedron. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Karger, M. H., & Mazur, Y. (1979). Process for preparing a mixed anhydride of a sulfonic acid and a carboxylic acid. Google Patents.

  • Li, W., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond formation. Nature. [Link]

  • Miller, M. J., & Malcolmson, S. J. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC. [Link]

  • Bazin, M., et al. (2019). Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity. PMC. [Link]

  • de la Higuera, N., et al. (1980). Process for the activation of carboxylic acids. Google Patents.

  • Perry, G. J. P., et al. (n.d.). Carboxylic Acid Salts as Dual-Function Reagents for Carboxylation and Carbon Isotope Labeling. ePrints Soton. [Link]

  • Patsnap. (n.d.). The Role of Sulfamic Acid in Amide Bond Synthesis. [Link]

  • ResearchGate. (n.d.). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. [Link]

  • Sabatini, M. T., et al. (2017). one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. PMC. [Link]

Sources

Application

Application Note: High-Efficiency Esterification of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid

[1] Abstract & Strategic Overview The esterification of 2-(pyridin-4-ylmethanesulfonyl)acetic acid presents a unique set of challenges due to its zwitterionic nature (basic pyridine nitrogen vs. acidic carboxyl group) an...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Overview

The esterification of 2-(pyridin-4-ylmethanesulfonyl)acetic acid presents a unique set of challenges due to its zwitterionic nature (basic pyridine nitrogen vs. acidic carboxyl group) and the presence of an "active methylene" bridge activated by the electron-withdrawing sulfone group.[1]

Standard esterification protocols often fail due to:

  • Solubility issues: The zwitterionic parent acid is poorly soluble in non-polar organic solvents.

  • Salt formation: Acidic catalysts protonate the pyridine ring, complicating isolation.

  • Side reactions: The acidity of the

    
    -sulfonyl methylene protons (
    
    
    
    ) makes the substrate susceptible to condensation or decarboxylation under harsh basic conditions or extreme heat.

This guide provides two validated protocols: a robust Acid-Catalyzed Fischer Esterification (Method A) for scalable synthesis of methyl/ethyl esters, and a Steglich Coupling (Method B) for complex or acid-sensitive alcohols.[1]

Chemical Context & Reaction Logic[1][2][3][4][5][6][7]

Structural Analysis
  • Pyridine Ring: Acts as a proton trap.[1][2] In acidic media, it exists as the pyridinium ion (

    
    ), increasing water solubility and requiring a neutralization step during workup.[1]
    
  • Sulfonyl Group (

    
    ):  Strongly electron-withdrawing.[1] It stabilizes the carboxylate but also acidifies the adjacent methylene protons (
    
    
    
    ).
  • Carboxylic Acid: The reaction center.[3][4][5]

Decision Matrix: Method Selection

Use the following logic to select the appropriate protocol for your specific application.

DecisionMatrix Start Start: Select Esterification Route Target What is your target Ester? Start->Target Simple Simple Alkyl (Methyl/Ethyl) Target->Simple Complex Complex/Acid-Sensitive Alcohol Target->Complex Scale Scale > 5g? Simple->Scale MethodB Method B: Steglich Coupling (EDC / DMAP) Complex->MethodB Avoid Acid/Heat MethodA Method A: Fischer Esterification (H2SO4 / Reflux) Scale->MethodA Yes (Cost-Effective) Scale->MethodB No (Convenience)

Figure 1: Decision matrix for selecting the optimal esterification strategy.

Method A: Acid-Catalyzed Fischer Esterification (Scalable)[1]

Best for: Methyl, Ethyl, or Isopropyl esters.[1] Mechanism: Protonation of the carbonyl oxygen activates it for nucleophilic attack by the solvent alcohol. The pyridine ring is also protonated but does not interfere with the mechanism.

Reagents & Materials
ReagentEquivalentsRole
Substrate Acid 1.0 equivStarting Material
Alcohol (MeOH/EtOH) Solvent (0.2 M)Reactant & Solvent
Sulfuric Acid (

)
2.0 - 3.0 equivCatalyst & Dehydrating Agent
Sat.[1]

ExcessNeutralization (Workup)
Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Suspend the 2-(pyridin-4-ylmethanesulfonyl)acetic acid (1.0 equiv) in anhydrous alcohol (Methanol or Ethanol).

    • Note: The starting material may not fully dissolve initially due to its zwitterionic character.

  • Acid Addition: Cool the suspension to 0°C in an ice bath. Dropwise add concentrated

    
     (3.0 equiv).[1]
    
    • Observation: The solution should clarify as the pyridine is protonated and the zwitterion breaks.

  • Reaction: Remove the ice bath and heat the mixture to reflux (65°C for MeOH, 78°C for EtOH). Stir for 4–6 hours.

    • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM).[1] The active ester will be less polar than the acid.

  • Concentration: Once complete, cool to room temperature and concentrate under reduced pressure (Rotavap) to remove most of the alcohol. Result: A thick, acidic oil or gum.[1]

  • Neutralization (CRITICAL STEP):

    • Dissolve the residue in minimal ice-water.

    • Slowly add saturated aqueous

      
       while stirring until pH ~8.0 .
      
    • Warning: Do not exceed pH 10.[1] High pH can lead to hydrolysis or condensation of the active methylene group.

  • Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Mechanism:[1][6][3][4][2][7][8][9][10][11] At pH 8, the pyridine is deprotonated (neutral), allowing it to partition into the organic phase.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Method B: Steglich Coupling (Mild Conditions)[1]

Best for: Valuable alcohols, acid-sensitive substrates, or small-scale library synthesis.[1] Mechanism: EDC activates the carboxylic acid to an O-acylisourea intermediate, which is then displaced by the alcohol (catalyzed by DMAP).

Reagents & Materials
ReagentEquivalentsRole
Substrate Acid 1.0 equivStarting Material
Target Alcohol 1.1 - 1.5 equivNucleophile
EDC

HCl
1.2 equivCoupling Agent
DMAP 0.1 - 0.2 equivCatalyst
DCM (Anhydrous) Solvent (0.1 M)Solvent
Step-by-Step Protocol
  • Setup: Use a dry flask under an inert atmosphere (

    
     or Ar).
    
  • Mixture: Dissolve the Substrate Acid (1.0 equiv) and Target Alcohol (1.1 equiv) in anhydrous DCM.

  • Activation: Add DMAP (0.1 equiv) followed by EDC

    
    HCl  (1.2 equiv) at 0°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Visual: The reaction usually remains a suspension or becomes clear depending on the solubility of the urea byproduct.

  • Workup:

    • Dilute with excess DCM.[1]

    • Wash with Water (to remove urea byproduct).[1]

    • Wash with Sat.

      
        (to remove unreacted acid).[1]
      
    • Wash with Brine .[1]

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica gel, typically 0-5% MeOH/DCM gradient).
    

Process Workflow & Logic Map

The following diagram illustrates the critical path for the Acid-Catalyzed method, highlighting the specific pH control required for pyridine substrates.

Workflow cluster_Workup Critical Workup Phase Input Substrate + Alcohol (Suspension) Acid Add H2SO4 (Solubilization via Protonation) Input->Acid Reflux Reflux 4-6h (Fischer Equilibrium) Acid->Reflux Evap Evaporate Alcohol Reflux->Evap Residue Acidic Residue (Pyridinium Salt) Evap->Residue Neut Neutralize to pH 8 (NaHCO3) Residue->Neut Extract DCM Extraction Neut->Extract Neut->Extract Deprotonates Pyridine Final Pure Ester (Free Base) Extract->Final

Figure 2: Workflow for Method A, emphasizing the neutralization step required to recover the pyridine free base.[1]

Analytical Validation (QC)

Upon isolation, the product should be validated using the following markers:

TechniqueDiagnostic MarkerExpected Observation
1H NMR Methylene (

)
Singlet,

4.0 - 4.5 ppm (Integrates to 2H).[1]
1H NMR Ester Alkyl GroupMethyl: Singlet ~3.7 ppm; Ethyl: Quartet ~4.2 ppm.[1]
1H NMR Pyridine ProtonsAA'BB' system (if 4-substituted),

7.5 - 8.8 ppm.[1]
HPLC-MS Mass Peak

consistent with ester MW.

Troubleshooting Tip: If the yield is low, check the aqueous layer pH after extraction. If pH < 6, the product is trapped as a pyridinium salt in the water. If pH > 11, the ester may have hydrolyzed.

References

  • Fischer Esterification Mechanism

    • Master Organic Chemistry.[1] "Fischer Esterification."[1][6] Accessed Oct 2023.[1][8] Link

  • Steglich Coupling (EDC/DMAP)

    • Neises, B., & Steglich, W. (1978).[1] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524.[1] Link[1]

  • Pyridine Solubility & Workup

    • OrgoSolver.[1] "Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps."[1][2] Accessed Oct 2023.[1][8] Link

  • Sulfonyl Acetic Acid Reactivity

    • Chemical Review and Letters.[1] "Oxidative Decarboxylation of Arylacetic Acids." (2023).[1][8] Link

Sources

Method

Application Note: Microwave-Assisted Amide Coupling of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid

Introduction & Strategic Rationale The incorporation of the pyridin-4-ylmethanesulfonyl moiety is a critical structural strategy in modern drug discovery, frequently utilized to enhance aqueous solubility, modulate targe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The incorporation of the pyridin-4-ylmethanesulfonyl moiety is a critical structural strategy in modern drug discovery, frequently utilized to enhance aqueous solubility, modulate target residence time, and establish critical hydrogen-bonding networks within kinase and acyltransferase active sites. Specifically, derivatives of 2-(pyridin-4-ylmethanesulfonyl)acetic acid (CAS: 933710-41-9) [1] serve as vital building blocks in the synthesis of monoacylglycerol acyltransferase 2 (MGAT-2) inhibitors for metabolic disorders[2] and phosphodiesterase 4 (PDE4) inhibitors for inflammatory diseases[3].

However, synthesizing amides or heterocycles from sulfonylacetic acids presents a unique chemical challenge. The strongly electron-withdrawing nature of the sulfone group renders the adjacent


-methylene protons highly acidic. Under standard thermal coupling conditions (prolonged heating at 60–80 °C), the activated ester intermediate is prone to deleterious side reactions, including decarboxylation, self-condensation, and Knoevenagel-type dimerization.

To overcome this, Microwave-Assisted Organic Synthesis (MAOS) is employed. By utilizing dielectric heating, microwave irradiation rapidly drives the reaction mixture past the activation energy barrier required for nucleophilic acyl substitution, effectively "trapping" the kinetic amide product before slower, thermodynamically driven degradation pathways can occur.

Mechanistic Insights & Causality

The success of this protocol relies on the precise orchestration of coupling reagents and energy delivery.

  • Activation: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) alongside a sterically hindered base (DIPEA). HATU rapidly converts the carboxylic acid into a highly reactive O-acylisourea, which collapses into an active HOAt ester.

  • Solvent Selection: N,N-Dimethylformamide (DMF) is selected not only for its solubilizing power but for its high dipole moment (

    
     D). DMF acts as an excellent microwave absorber, translating electromagnetic energy into instantaneous, homogeneous thermal energy.
    
  • Kinetic Trapping: The rapid heating profile of the microwave reactor (reaching 100 °C in < 30 seconds) ensures that the nucleophilic amine attacks the HOAt ester almost instantaneously, outcompeting the deprotonation of the

    
    -carbon.
    

Mechanism Acid 2-(Pyridin-4-ylmethanesulfonyl) acetic acid Activated Activated Ester (HOAt Intermediate) Acid->Activated HATU / DIPEA DMF Product Target Amide (Kinetic Product) Activated->Product Amine + Microwave (100°C, 10 min) Degradation Decarboxylation / Self-Condensation Activated->Degradation Thermal Heating (Prolonged)

Fig 1: Reaction pathway demonstrating microwave-driven kinetic trapping of the target amide.

Reaction Optimization Data

The following table summarizes the optimization landscape for the coupling of 2-(pyridin-4-ylmethanesulfonyl)acetic acid with a generic sterically hindered secondary amine (e.g., a substituted piperidine). Quantitative data demonstrates the superiority of microwave irradiation paired with uronium-based coupling agents.

EntryActivation ReagentHeating MethodTimeTemp (°C)Yield (%)Mechanistic Observation
1EDCI, HOBtThermal12 h2535Significant unreacted acid; sluggish kinetics.
2EDCI, HOBtThermal4 h6042Increased

-proton abstraction & decarboxylation.
3DIC, OxymaMicrowave15 min10078Clean conversion; minor urea byproducts observed.
4 HATU, DIPEA Microwave 10 min 100 89 Optimal kinetic trapping; no degradation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) via LC-MS ensure that the reaction trajectory is monitored, preventing downstream purification failures.

Materials Required:
  • Acid: 2-(Pyridin-4-ylmethanesulfonyl)acetic acid (1.0 equiv, 0.5 mmol)[1]

  • Amine: Target primary/secondary amine (1.1 equiv, 0.55 mmol)

  • Coupling Agent: HATU (1.2 equiv, 0.6 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Solvent: Anhydrous DMF (3.0 mL)

Step-by-Step Methodology:

Step 1: Reagent Preparation & Pre-Activation

  • In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve 2-(pyridin-4-ylmethanesulfonyl)acetic acid (107.6 mg, 0.5 mmol) in anhydrous DMF (3.0 mL).

  • Add DIPEA (261

    
    L, 1.5 mmol) and stir for 2 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.
    
  • Add HATU (228 mg, 0.6 mmol) in one portion. The solution will typically transition to a pale yellow color, indicating the formation of the active HOAt ester.

  • Causality Note: Allow pre-activation to proceed for exactly 3 minutes. Exceeding this time before amine addition increases the risk of

    
    -deprotonation.
    
  • Add the target amine (0.55 mmol).

Step 2: Microwave Irradiation & Self-Validation

  • Seal the microwave vial with a Teflon-lined crimp cap and purge with Argon for 30 seconds.

  • Place the vial in a focused microwave synthesizer (e.g., CEM Discover or Biotage Initiator).

  • Set parameters: Temperature: 100 °C | Time: 10 minutes | Power: Dynamic (Max 150 W) | Cooling: On.

  • Self-Validation Check (IPC): Upon completion and automated forced-air cooling to < 30 °C, extract a 5

    
    L aliquot. Dilute in 1 mL of Acetonitrile/Water (1:1) and analyze via LC-MS.
    
    • Acceptance Criteria: >95% consumption of the acid mass (

      
       216 [M+H]+) and appearance of the target amide mass. If unreacted acid remains, re-irradiate for 5 additional minutes.
      

Step 3: Workup & DMF Removal

  • Transfer the reaction mixture to a separatory funnel and dilute with Ethyl Acetate (30 mL).

  • Causality Note: DMF is notoriously difficult to remove via standard aqueous washes. Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (

    
     mL). The high hydration energy of the lithium ion effectively pulls DMF into the aqueous phase, preventing it from co-eluting during chromatography.
    
  • Wash with saturated aqueous NaHCO

    
     (15 mL) to remove residual acidic byproducts, followed by brine (15 mL).
    
  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of 0–10% Methanol in Dichloromethane) to afford the pure target amide.

Experimental Workflow Diagram

Workflow Prep 1. Reagent Preparation (Acid + Amine + HATU in DMF) Seal 2. Vessel Sealing (Argon Purge & Crimp) Prep->Seal MW 3. Microwave Irradiation (100°C, 10 min, Dynamic Power) Seal->MW LCMS 4. LC-MS Validation (Confirm >95% Conversion) MW->LCMS Workup 5. Liquid-Liquid Extraction (5% LiCl Wash to remove DMF) LCMS->Workup Purify 6. Flash Chromatography (Target Isolation) Workup->Purify

Fig 2: Step-by-step experimental workflow for microwave-assisted amide coupling.

References

  • [2] Fused ring derivative having MGAT-2 inhibitory activity. US Patent 11198695B2. Google Patents. Available at:

  • [3] PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS, AND THEIR USE AS PHOSPHODIESTERASE INHIBITORS. WO2004056823A1. Google Patents. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Resolving solubility issues of pyridine sulfones in organic solvents

Status: Operational | Ticket ID: PYS-SOL-001 | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket ID: PYS-SOL-001 | Lead Scientist: Dr. A. Vance

Welcome to the technical support center for Pyridine Sulfone chemistry. You are likely here because your compound is either refusing to dissolve in your reaction medium or is "oiling out" during purification.

Pyridine sulfones represent a "perfect storm" of solubility challenges: they combine the


-stacking capability of the pyridine ring with the immense dipole moment of the sulfone (

) group. This results in high lattice energy, making them behave like "molecular bricks" that resist solvation in standard organic solvents.

This guide moves beyond generic advice, providing field-tested protocols to resolve these specific solubility bottlenecks.

Module 1: Diagnostic & Triage (The "Why")

Before selecting a solvent, you must understand the intermolecular forces fighting against you.

  • The Dipole Trap: The sulfone group is highly polar (dipole moment ~4.5 D), creating strong dipole-dipole networks in the solid state.

  • The Pyridine Factor: The nitrogen atom accepts hydrogen bonds, but the aromatic ring promotes

    
    -
    
    
    
    stacking.
  • The Result: Non-polar solvents (Hexane, Toluene) cannot break the dipole network. Protic solvents (MeOH) often fail because they cannot overcome the lipophilic aromatic stacking. You need a "Polar Aprotic" push or a "Temperature" wedge.

Visual Workflow: Solvent Selection Logic

The following decision tree guides you to the correct solvent system based on your experimental stage.

SolventSelection start START: Define Objective stage Experimental Stage? start->stage reaction Reaction Medium stage->reaction workup Extraction / Workup stage->workup cryst Recrystallization stage->cryst temp Temp Requirement? reaction->temp dcm DCM/MeOH Mix (Good solubility, volatile) workup->dcm Phase separation purity Impurity Profile? cryst->purity highT High T (>100°C) temp->highT High Energy Barrier lowT Ambient / Low T temp->lowT Kinetic Control green Green/Safety Req? etac EtOAc / Heptane (Standard) purity->etac Lipophilic Impurities etoh EtOH / Water (Green, High Yield) purity->etoh Polar Impurities dmso DMSO or Sulfolane (Hard to remove) highT->dmso dmf DMF or NMP (Water wash removal) lowT->dmf

Caption: Decision matrix for selecting solvent systems based on thermal requirements and process stage.

Module 2: The Solubility Matrix

Data synthesized from Hansen Solubility Parameters (HSP) and empirical process chemistry [1][2].

Solvent ClassRepresentative SolventsSolubility RatingPrimary UtilityTechnical Note
Super-Solvents DMSO, DMF, NMP, DMAcExcellent Reaction MediumHard to remove. Use only when heat is required (>80°C).
Chlorinated DCM, Chloroform, 1,2-DCEGood Extraction / WorkupEnvironmental hazard. DCM is the "gold standard" for dissolving stubborn sulfones at room temp.
Esters Ethyl Acetate, Isopropyl AcetateModerate RecrystallizationOften requires heating to reflux to dissolve; precipitates well upon cooling.
Alcohols Methanol, Ethanol, IPALow to Moderate Co-solvent / Cryst.Poor solubility for diaryl sulfones unless heated. Excellent "anti-solvent" when paired with DCM.
Hydrocarbons Hexane, Heptane, ToluenePoor Anti-SolventUse to force precipitation. Toluene is the exception; it works well hot.
Water WaterInsoluble Anti-SolventPyridine ring may protonate in acidic water, increasing solubility (pH dependent).
Module 3: Troubleshooting Protocols
Protocol A: The "Oiling Out" Rescue

Issue: During recrystallization, your product separates as a sticky oil instead of a crystalline solid. This is common with pyridine sulfones due to "supersaturation gap" issues.

The Fix: The Two-Solvent Switch

  • Dissolve: Dissolve crude material in the minimum amount of DCM (Dichloromethane) or Acetone at room temperature.

  • Displace: Add a higher boiling "bad" solvent (e.g., Ethanol or Toluene ) until the solution turns slightly cloudy.

  • Concentrate: Gently rotovap (or distill) to remove the low-boiler (DCM/Acetone). The temperature must rise slowly.

  • Seed: As the DCM leaves, the product is forced into the ethanol/toluene. Crucial: Add a seed crystal of pure product when the volume reduces by 50%.

  • Cool: Allow to cool to RT slowly (wrap flask in foil/towel).

Protocol B: Reaction Dissolution (The "Green" Alternative)

Issue: You need to run a substitution reaction (e.g.,


) but want to avoid DMF/DMSO due to workup difficulty.

The Fix: Aqueous-Organic Phase Transfer Recent literature suggests that water, despite being a non-solvent for the sulfone, can be an excellent medium if paired with the right catalyst [3][4].

  • System: Use Water:Toluene (1:1) biphasic mixture.

  • Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide).

  • Mechanism: The phase transfer catalyst pulls the anionic reagents into the organic phase where the pyridine sulfone resides (or vice versa), bypassing the need for total homogeneity.

  • Advantage: Product stays in Toluene; salts stay in water. Simple separation.

Module 4: Advanced Visualization (Recrystallization Dynamics)

Understanding the temperature-solubility curve is vital to prevent yield loss.

RecrystWorkflow Step1 1. Reflux (Solvent: EtOH/H2O or EtOAc) Step2 2. Hot Filtration (Remove insoluble salts) Step1->Step2 Maintain T > 70°C Step3 3. Cloud Point (Add Anti-solvent dropwise) Step2->Step3 Slow Cool Step4 4. Nucleation (SEED HERE if oiling occurs) Step3->Step4 Supersaturation Step5 5. Harvest (Wash with cold Anti-solvent) Step4->Step5 Crystal Growth

Caption: Optimized recrystallization workflow for high-lattice-energy sulfones.

FAQ: Frequently Asked Questions

Q: Why does my pyridine sulfone dissolve in acid? A: The pyridine nitrogen is basic (


). In acidic media (pH < 4), it protonates to form a pyridinium salt, which is highly water-soluble. Warning: This does not work for purification if your impurities are also basic.

Q: Can I use DMSO for recrystallization? A: Technically yes, but practically no . DMSO has a high boiling point (189°C) and low vapor pressure. Removing it from the crystals requires extensive washing with water (which might crash out impurities) or lyophilization. Stick to volatile solvents like Ethanol, EtOAc, or DCM for purification.

Q: My compound is heat-sensitive but won't dissolve in Ethanol. What now? A: Use THF (Tetrahydrofuran). It has better solubilizing power than ethanol for sulfones and boils at 66°C. If that fails, try a DCM/Hexane layering technique: dissolve in DCM, layer Hexane on top, and let them diffuse slowly in the fridge.

References
  • Solubility, Three-Dimensional Hansen Solubility Parameters, and Solution Thermodynamics of 3,3′-Diaminodiphenyl Sulfone. Journal of Chemical & Engineering Data. (2021). [Link]

  • Regiospecificity in the Synthesis of Diaryl Sulfones. The Journal of Organic Chemistry. (2003). [Link]

  • Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. Nanomaterials Chemistry. (2024). [Link] (Specific article DOI lookup recommended for deep dive).

  • Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy. Antimicrobial Agents and Chemotherapy. (2018). [Link]

Optimization

Technical Support Center: Preventing Oxidation Byproducts in Sulfonylacetic Acid Preparation

To: Research & Development Division From: Senior Application Scientist, Process Chemistry Group Subject: Troubleshooting Guide: Optimization of Sulfonylacetic Acid Synthesis ( ) Executive Summary The preparation of sulfo...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Division From: Senior Application Scientist, Process Chemistry Group Subject: Troubleshooting Guide: Optimization of Sulfonylacetic Acid Synthesis (


)
Executive Summary

The preparation of sulfonylacetic acids is a critical step in drug development, often serving as a scaffold for peptidomimetics and metalloproteinase inhibitors. However, the oxidation of the precursor thioethers (


) is fraught with two opposing risks: incomplete oxidation  (yielding sulfoxides) and oxidative degradation  (C-S bond cleavage or decarboxylation).

This guide synthesizes field-proven protocols and mechanistic insights to navigate these challenges. It is structured to provide immediate troubleshooting for active experiments.

Module 1: Troubleshooting Oxidative Synthesis

Primary Route: Oxidation of Thioether Precursors

Q1: My reaction stalls at the sulfoxide intermediate (

). Adding more oxidant doesn't help. Why?

Diagnosis: The oxidation of sulfide to sulfoxide is kinetically fast and facile.[1] The second step—sulfoxide to sulfone—is significantly slower and sterically demanding. If the reaction stalls, your catalytic cycle is likely deactivated, or the pH is inhibiting the electrophilicity of the oxidant.

Corrective Action:

  • Catalyst Selection: Switch to a W(VI) or Mo(VI) based catalyst. Simple

    
     without a catalyst is often insufficient for the second oxidation step at safe temperatures. Sodium Tungstate (
    
    
    
    ) is the gold standard here.
  • Acidification: The active oxidizing species in tungstate systems is peroxotungstic acid. This forms most efficiently at pH 2–4 . Ensure your reaction medium (often acetic acid or aqueous acidic buffer) maintains this range.

  • Temperature Ramp: The first oxidation is exothermic and runs at

    
    . The second step often requires 
    
    
    
    . Caution: Do not exceed
    
    
    to avoid decarboxylation.
Q2: I am detecting significant amounts of sulfonic acid (

) and methyl sulfone (

). What is happening?

Diagnosis: You are encountering Oxidative Cleavage and Decarboxylation .[2]

  • Cleavage: Aggressive oxidants (like

    
     or unbuffered 
    
    
    
    ) can cleave the C-S bond, especially if the R-group is electron-rich.
  • Decarboxylation: Sulfonylacetic acids are thermally unstable relative to simple sulfones. The electron-withdrawing sulfonyl group facilitates the loss of

    
     at high temperatures (
    
    
    
    ), leading to the methyl sulfone byproduct.

Corrective Action:

  • Switch Oxidant: Use Urea-Hydrogen Peroxide (UHP) or aqueous

    
     with a catalyst. Avoid permanganate.
    
  • Thermal Discipline: Strictly limit reaction temperature to

    
    . If conversion is slow, extend time rather than increasing heat.
    
  • Chelation: Trace metals (Fe, Cu) can catalyze radical decomposition pathways. Add EDTA (0.1 mol%) to the reaction mixture to sequester adventitious metals.

Q3: The reaction exotherms violently upon addition of Hydrogen Peroxide.

Diagnosis: Accumulation of unreacted peroxide. If the initiation is slow (due to low temp or poor mixing),


 accumulates. Once the reaction triggers, the massive heat release causes a runaway, promoting byproduct formation.

Corrective Action:

  • Dosing Protocol: Use a controlled addition (syringe pump or dropping funnel) of

    
     over 30–60 minutes.
    
  • Self-Validating Step: Monitor internal temperature. If the temperature does not rise slightly (

    
    ) after the first 5% of oxidant is added, STOP . The catalyst is not active. Adjust pH or temperature before adding the rest.
    
Module 2: The "Byproduct-Free" Alternative

Secondary Route: Nucleophilic Substitution (Sulfinate Alkylation)

Q4: I cannot avoid oxidation byproducts due to a sensitive R-group (e.g., alkene, aldehyde). What is the alternative?

Recommendation: Abandon the oxidative route. Switch to Sulfinate Alkylation . This method involves reacting a sodium sulfinate salt (


) with sodium chloroacetate (

).
  • Mechanism:

    
     displacement.
    
  • Advantage: The sulfur is already in the +4 oxidation state (sulfone level). No oxidant is required, eliminating oxidative cleavage risks.

Q5: In the sulfinate route, I am seeing O-alkylation (sulfinic ester) instead of S-alkylation (sulfone).

Diagnosis: Sulfinates are ambident nucleophiles. Hard electrophiles favor Oxygen attack (O-alkylation); soft electrophiles favor Sulfur attack (S-alkylation).

Corrective Action:

  • Solvent Switch: Use water or ethanol/water . Protic solvents hydrogen-bond to the oxygen atoms of the sulfinate, shielding them and forcing the alkylating agent to attack the softer Sulfur atom.

  • Counter-ion: Ensure you are using the Sodium salt, not the Silver salt (which promotes O-alkylation).

Visualizing the Pathway & Risks

The following diagram illustrates the mechanistic divergence between the Oxidative Route and the Sulfinate Route, highlighting where specific byproducts are generated.

ReactionPathways Substrate Thioether Precursor (R-S-CH2-COOH) Sulfoxide Sulfoxide Intermediate (R-SO-CH2-COOH) Substrate->Sulfoxide Oxidation Step 1 (Fast, Exothermic) Target Target: Sulfonylacetic Acid (R-SO2-CH2-COOH) Sulfoxide->Target Oxidation Step 2 (Slow, Rate Limiting) Cleavage Sulfonic Acid (R-SO3H) Sulfoxide->Cleavage Over-Oxidation (Excess oxidant/High T) Decarb Methyl Sulfone (R-SO2-CH3) Target->Decarb Thermal Degradation (>90°C) Sulfinate Sodium Sulfinate (R-SO2Na) Sulfinate->Target Nucleophilic Substitution (No Oxidant Required) Chloroacetate Chloroacetic Acid Chloroacetate->Target

Figure 1: Mechanistic pathways for Sulfonylacetic Acid synthesis. The green path (Sulfinate Alkylation) bypasses the oxidation risks (red dashed lines).

Experimental Protocols
Protocol A: Tungstate-Catalyzed Oxidation (Standard)

Best for: Robust substrates requiring high throughput.

  • Preparation: Dissolve Thioether (1.0 equiv) in Glacial Acetic Acid (5 vol). Add

    
     (0.02 equiv).
    
  • Oxidation Step 1: Heat to

    
    . Add 30% 
    
    
    
    (1.1 equiv) dropwise over 20 mins. Expect mild exotherm.
  • Oxidation Step 2: Heat to

    
    . Add second portion of 30% 
    
    
    
    (1.5 equiv) dropwise.
  • Monitoring: Stir at

    
     for 2–4 hours. Monitor via HPLC.[3]
    
    • Checkpoint: If Sulfoxide > 5%, add 0.2 equiv

      
       and stir 1h longer.
      
  • Workup: Quench excess peroxide with saturated Sodium Bisulfite (

    
    ). Test with starch-iodide paper to confirm peroxide destruction.
    
  • Isolation: Concentrate in vacuo. Crystallize from Water/Ethanol.

Protocol B: Sulfinate Displacement (High Purity)

Best for: Acid-sensitive or Oxidant-sensitive substrates.

  • Preparation: Dissolve Sodium Chloroacetate (1.2 equiv) in Water (3 vol).

  • Reaction: Add Sodium Sulfinate salt (

    
    , 1.0 equiv).
    
  • Conditions: Reflux (

    
    ) for 4–8 hours.
    
    • Note: The pH should be slightly basic (pH 8–9) initially.

  • Workup: Cool to room temperature. Acidify carefully with HCl to pH 1–2.

  • Isolation: The product usually precipitates upon acidification. Filter and wash with ice-cold water.

Comparative Data: Oxidant Selection
Oxidant SystemReactivitySelectivityRisk ProfileRecommended Use

/

HighHighModerate (Exotherm)Standard Synthesis
mCPBA Very HighModerateHigh (Cleavage risk)Small scale only
Oxone HighHighLow (Acidic byproduct)Acid-stable substrates

HighLowHigh (Over-oxidation)Avoid
References
  • Sato, K., et al. (2001).[4] "Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent-and halogen-free conditions." Tetrahedron, 57, 2469-2476.[4] 4[5]

  • Jana, N. K., & Verkade, J. G. (2003).[6] "Sulfone synthesis by oxidation." Organic Letters, 5, 3787-3790.[6] 6[5][7]

  • Reddy, R., & Kumari, A. (2021).[8] "Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds."[8][9][10] RSC Advances. 10[5]

  • BenchChem Tech Support. "Preventing discoloration of 2,4'-Dihydroxydiphenyl sulfone during synthesis." 11[5][7][12]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Sulfonyl-Stabilized Carbanions

This guide functions as a Tier 2/3 Technical Support resource for researchers encountering difficulties with sulfonyl-stabilized carbanion chemistry. It prioritizes mechanistic troubleshooting over generic advice.

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a Tier 2/3 Technical Support resource for researchers encountering difficulties with sulfonyl-stabilized carbanion chemistry. It prioritizes mechanistic troubleshooting over generic advice.

Status: Active Department: Synthetic Methodology & Process Optimization Last Updated: March 2, 2026

Executive Summary

Sulfonyl-stabilized carbanions (


-sulfonyl carbanions) are thermodynamically more stable than their non-stabilized organolithium counterparts due to the electron-withdrawing nature of the sulfone group and 

orbital overlap. However, their reactivity profile is highly temperature-dependent.

The Core Conflict:

  • Low Temperature (-78 °C): Required to suppress self-condensation, retro-addition, and

    
    -elimination. Favors kinetic stereoselectivity.
    
  • Higher Temperature (-20 °C to RT): Often necessary to break organolithium aggregates (increasing nucleophilicity) or drive thermodynamic equilibration (e.g., in Julia-Kocienski olefination).

Module 1: Critical Troubleshooting (Q&A)
Q1: My sulfone deprotonation seems incomplete, but warming the reaction causes a complex mixture. How do I optimize the lithiation temperature?

Diagnosis: You are likely facing the "Aggregation-Decomposition" trade-off. Sulfonyl carbanions in non-polar solvents (THF, Et₂O) form stable aggregates (dimers/tetramers) that are less basic and nucleophilic. Warming breaks these aggregates but triggers side reactions.

The Protocol:

  • Standard Baseline: Perform deprotonation at -78 °C for 30–60 minutes.

  • The "0 °C Check": Unlike alkyl lithiums, many

    
    -lithio sulfones are stable at 0 °C for short periods. If -78 °C fails, warm to 0 °C for 15 minutes, then re-cool to -78 °C before adding the electrophile. This "thermal spike" breaks aggregates without allowing long-term decomposition.
    
  • Additive Strategy (The Chemical Alternative to Heat): Instead of heat, use HMPA (or the safer DMPU) as a co-solvent (10–20 vol%).

    • Mechanism:[1][2][3][4][5] HMPA coordinates Li⁺, converting Contact Ion Pairs (CIP) into Solvent-Separated Ion Pairs (SSIP). This dramatically increases carbanion reactivity at -78 °C, rendering high-temperature risks unnecessary.

Q2: During alkylation, I see significant "dialkylation" side products. Is temperature the culprit?

Diagnosis: Yes, but it is coupled with the "Proton Transfer" rate. Mono-alkylated sulfones are often more acidic than the starting material due to the relief of steric strain or electronic effects. If the reaction temperature is too high during the quench, the remaining base (or the product carbanion itself via rapid proton exchange) will deprotonate the product, leading to dialkylation.

Corrective Action:

  • Inverse Addition: Do not add the electrophile to the carbanion. Cannulate the cold carbanion solution slowly into a solution of the electrophile held at -78 °C.

  • Temperature Lock: Maintain -78 °C strictly. Do not allow the reaction to warm until after an acidic quench (e.g., AcOH/THF or saturated NH₄Cl) is added at low temp.

Q3: In Julia-Kocienski olefination, my E/Z selectivity is poor. How does temperature dictate the isomer ratio?

Diagnosis: You are stuck between Kinetic and Thermodynamic control.

  • Kinetic Control (-78 °C): The initial addition of the metallated sulfone to the aldehyde is irreversible. The stereochemistry is set by the transition state (often favoring Z or anti-intermediate depending on the specific heterocycle).

  • Thermodynamic Control (Warming to -20 °C or 0 °C): Promotes retro-aldol equilibration. The system reorganizes to the most stable intermediate, which usually eliminates to form the E-alkene.

Optimization Decision Tree:

  • Targeting Z-Alkene: Keep strictly at -78 °C. Use larger counter-cations (KHMDS instead of LiHMDS) to open the transition state.

  • Targeting E-Alkene: Perform addition at -78 °C, then warm slowly to RT. If elimination is sluggish, add a polar additive (DMPU) during the warming phase to facilitate the "Smiles rearrangement" step.

Module 2: Mechanistic Visualization

The following diagram illustrates the temperature-dependent pathways for a generic sulfonyl carbanion. Note the bifurcation between productive trapping and destructive side reactions.

ReactionPathways Start Sulfone Precursor Carbanion_CIP Contact Ion Pair (CIP) (Aggregated/Stable) Start->Carbanion_CIP Deprotonation Base Base (n-BuLi/LDA) -78°C Base->Carbanion_CIP Carbanion_SSIP Solvent-Separated Ion Pair (SSIP) (Reactive 'Naked' Anion) Carbanion_CIP->Carbanion_SSIP Add HMPA/DMPU OR Warm to > -20°C Trapped Productive Trapping (Alkylation/Aldol) Carbanion_CIP->Trapped Slow Reaction (High Selectivity) Carbanion_SSIP->Trapped Fast Reaction (Low Selectivity) Side_Elim Side Reaction: Beta-Elimination (Vinyl Sulfone) Carbanion_SSIP->Side_Elim High Temp (>0°C) + Beta-H present Side_Retro Side Reaction: Retro-Addition (Equilibration) Trapped->Side_Retro Warming (Thermodynamic Control)

Caption: Figure 1. Thermal and solvation dynamics of sulfonyl carbanions. Note that warming promotes SSIP formation (reactivity) but opens pathways to elimination and retro-addition.

Module 3: Data & Solvation Effects

Temperature optimization is inseparable from solvent choice. The table below summarizes the "Effective Temperature" shift caused by additives.

Table 1: Solvent & Temperature Matrix for Reactivity

Solvent SystemEffective ReactivityRecommended TempPrimary ApplicationRisk Factor
THF (Pure) Baseline-78 °C to 0 °CGeneral alkylationAggregation may retard reaction with hindered electrophiles.
Et₂O (Pure) Low (Tight Aggregates)0 °C to RTStabilization of unstable speciesVery slow reaction rates; often requires warming.
THF + HMPA High (SSIP) -78 °CEpoxides, hindered halidesLoss of stereocontrol; over-alkylation.
THF + DMPU Moderate/High-78 °C to -20 °CSafer alternative to HMPASlightly less effective de-aggregation than HMPA.
Module 4: Experimental Protocol (Self-Validating)

Protocol: Low-Temperature Alkylation of Phenyl Sulfones This protocol includes a "thermal spike" validation step.

  • Setup: Flame-dry a 2-neck flask under Argon. Add sulfone (1.0 equiv) and anhydrous THF (0.1 M concentration).

  • Deprotonation: Cool to -78 °C . Add n-BuLi (1.1 equiv) dropwise over 10 min.

    • Checkpoint: Solution should turn yellow/pale orange. If colorless, deprotonation may be slow.

  • The Thermal Spike (Optional for sluggish substrates): If the substrate is bulky, warm the anion solution to 0 °C for 10 minutes to break aggregates, then immediately re-cool to -78 °C.

  • Trapping: Add the electrophile (1.2 equiv) neat or in minimal THF at -78 °C.

  • Monitoring: Stir at -78 °C for 1 hour.

    • TLC Check: Withdraw a 50 µL aliquot and quench into EtOAc/Water. If SM remains, only then allow the reaction to warm to -40 °C.

  • Quench: Add saturated NH₄Cl while still at the reaction temperature. Do not warm before quenching.

References
  • Julia-Kocienski Olefination Optimization

    • Blakemore, P. R. (2002).[6] The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl alkyl sulfones with carbonyl compounds. J. Chem. Soc., Perkin Trans. 1, 2563–2585.

  • HMPA Effects on Organolithium Reactivity

    • Reich, H. J., & Kulicke, K. J. (1996). Effect of HMPA on the Reactivity of Epoxides, Aziridines, and Alkyl Halides with Organolithium Reagents. Journal of the American Chemical Society, 118(11), 2771–2772.
  • Sulfonyl Carbanion Stability & Alkylation

    • Trost, B. M. (1988). Sulfones: The chemical chameleon. Bulletin of the Chemical Society of Japan, 61(1), 107-124.

Sources

Optimization

Technical Support Center: 2-(Pyridin-4-ylmethanesulfonyl)acetic acid

Welcome to the technical support and troubleshooting center for the synthesis and purification of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid (CAS: 933710-41-9)[1]. This guide is designed for researchers and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis and purification of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid (CAS: 933710-41-9)[1]. This guide is designed for researchers and drug development professionals dealing with the unique physicochemical challenges of this zwitterionic, highly activated sulfone molecule.

Diagnostic Impurity Profiling

Before initiating any purification workflow, it is critical to identify the exact impurities present in your crude mixture. The electron-withdrawing nature of the sulfone group, combined with the basic pyridine ring and acidic carboxylate, creates specific degradation and byproduct pathways.

Table 1: Quantitative Impurity Profiling and Diagnostic Markers

Impurity TypeStructural Marker

Mass (LC-MS)
Primary Detection MethodTarget Removal Strategy
Thioether Precursor Unoxidized sulfide (-S-)-32 DaLC-MS,

H-NMR (Upfield CH

shift)
Isoelectric Precipitation
Pyridine N-Oxide Over-oxidation (N

-O

)
+16 DaLC-MSReverse-Phase HPLC / SCX
Decarboxylated Core Loss of -COOH group-44 DaLC-MS,

H-NMR (Missing COOH)
Preventative (Temp Control)
Inorganic Salts Na

, Cl

, SO

N/AConductivity, AshingSCX Chromatography

Purification Decision Matrix

Use the following workflow to determine the optimal purification strategy based on your primary impurity profile.

PurificationWorkflow Start Crude Mixture 2-(Pyridin-4-ylmethanesulfonyl)acetic acid CheckImp LC-MS / NMR Profiling Start->CheckImp Decision Primary Impurity Type? CheckImp->Decision Salts Inorganic Salts (High Conductivity) Decision->Salts Thioether Organic Byproducts (Thioether / N-Oxide) Decision->Thioether Decarb Degradation (Decarboxylation) Decision->Decarb SCX SCX Chromatography (pH < 2.5 Catch, pH 7 Release) Salts->SCX IsoPrecip Isoelectric Precipitation (Adjust to pI ~3.85) Thioether->IsoPrecip TempControl Process Optimization (Keep T < 40°C) Decarb->TempControl Pure Purified Product (>95% Purity) SCX->Pure IsoPrecip->Pure TempControl->Start

Decision matrix for purifying 2-(Pyridin-4-ylmethanesulfonyl)acetic acid based on impurity profile.

Troubleshooting FAQs

Q1: I am observing a mass loss of 44 Da in my LC-MS analysis of the purified product. What is happening?

Causality: You are observing thermal decarboxylation. The methylene protons located between the strongly electron-withdrawing sulfonyl (-SO


-) and carboxyl (-COOH) groups are highly activated. Sulfonylacetic acids are notoriously prone to decarboxylation when subjected to heat, particularly at temperatures above 50°C[2]. The loss of CO

yields 4-(methylsulfonylmethyl)pyridine. Solution: Do not exceed 40°C during rotary evaporation or vacuum drying. If concentrating aqueous solutions, use lyophilization rather than thermal distillation. Ensure the pH is kept strictly neutral or slightly acidic during workup, as basic conditions stabilize the carbanion intermediate, accelerating decarboxylation.
Q2: My product contains significant amounts of the unoxidized thioether intermediate (2-(pyridin-4-ylmethylsulfanyl)acetic acid). How can I remove it?

Causality: The synthesis of this compound typically involves the oxidation of a thioether precursor[3]. If insufficient oxidant (e.g., H


O

or mCPBA) is used, the intermediate remains. Because the thioether lacks the strong electron-withdrawing power of the sulfone, its isoelectric point and polarity differ significantly from the target molecule. Solution: Perform an Isoelectric Precipitation (see Protocol A). The target sulfone has a lower aqueous solubility at its specific isoelectric point (pI) compared to the thioether, allowing the thioether to remain dissolved in the mother liquor while the target crystallizes.
Q3: Why is my product heavily contaminated with inorganic salts after neutralization, and why can't I just extract it into ethyl acetate?

Causality: 2-(Pyridin-4-ylmethanesulfonyl)acetic acid is a zwitterion. The pyridine nitrogen has a pKa of ~5.2, and the highly activated carboxylic acid has a pKa of ~2.5. At neutral pH, it exists as a highly polar inner salt, rendering its partition coefficient (LogP) extremely low (LogP ~0.081)[1]. It will not partition into standard organic solvents like ethyl acetate or dichloromethane. Solution: To desalt the product, you must use Strong Cation Exchange (SCX) Chromatography (see Protocol B), which exploits the protonation state of the pyridine ring to trap the molecule while washing away neutral and anionic salts.

Validated Experimental Methodologies

Protocol A: Isoelectric Precipitation (Organic Impurity Removal)

Mechanism: By adjusting the pH to the exact isoelectric point (pI) of the molecule, the net charge becomes zero. This minimizes the hydration energy of the zwitterion, forcing it to precipitate out of the aqueous phase, leaving structurally similar but electronically distinct impurities (like the thioether or N-oxide) in solution.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude 2-(Pyridin-4-ylmethanesulfonyl)acetic acid in a minimum volume of 1M NaOH (aq) at room temperature. The high pH deprotonates both the acid and the pyridine ring, making it highly soluble.

  • Calculation of pI: The calculated pI is the average of the two pKa values: (5.2 + 2.5) / 2 = 3.85.

  • Titration: Place the solution in an ice bath to maintain the temperature below 15°C (preventing decarboxylation). Insert a calibrated pH probe.

  • Precipitation: Dropwise, add 1M HCl (aq) under vigorous stirring until the pH reaches exactly 3.85. A dense white precipitate should form as the zwitterion crashes out.

  • Aging & Filtration: Allow the suspension to stir at 4°C for 2 hours to promote crystal growth. Filter the solid through a sintered glass funnel (Porosity 3).

  • Washing: Wash the filter cake with ice-cold pure water (adjusted to pH 3.85) to remove residual mother liquor without redissolving the product.

  • Validation Check: Run an LC-MS of the filtrate. If the target mass (216 [M+H]

    
    ) is absent but impurity masses (-32 Da or +16 Da) are present, the precipitation was highly selective.
    
Protocol B: Strong Cation Exchange (SCX) Desalting

Mechanism: At pH < 2.0, both the carboxylic acid and the pyridine nitrogen are protonated. The molecule carries a net +1 charge and binds strongly to the sulfonic acid groups of the SCX resin. Inorganic cations (Na


) also bind, but the target can be selectively eluted using a volatile basic solvent that neutralizes the positive charge.

Step-by-Step Procedure:

  • Resin Preparation: Swell 10g of SCX silica-based resin in 50 mL of Methanol, then equilibrate with 50 mL of 0.1M HCl (aq).

  • Sample Loading: Dissolve the salt-contaminated crude product in 0.1M HCl (aq) (pH ~1.5) and load it onto the column at a flow rate of 1 column volume (CV) per minute.

  • Washing (Salt Removal): Wash the column with 3 CV of 0.1M HCl (aq), followed by 3 CV of pure Methanol. Causality: The acidic wash removes anionic salts (e.g., Cl

    
    , SO
    
    
    
    ), while the methanol removes neutral organic impurities. The target compound and cationic salts (Na
    
    
    ) remain bound.
  • Selective Elution: Elute the target compound using 3 CV of 2M Ammonia in Methanol. Causality: The ammonia deprotonates the carboxylic acid and pyridine ring, giving the molecule a net negative/neutral charge, causing it to release from the resin. Inorganic sodium ions remain tightly bound to the SCX resin.

  • Concentration: Evaporate the methanolic ammonia eluate under reduced pressure. Critical: Keep the water bath temperature strictly below 40°C to prevent decarboxylation.

  • Validation Check: Perform a conductivity test on a 1 mg/mL aqueous solution of the dried product. A reading of <50 µS/cm confirms successful inorganic desalting.

References

  • ChemScene. "933710-41-9 | 2-[(pyridin-4-yl)methanesulfonyl]acetic acid" (Physicochemical properties, TPSA, and LogP data). Retrieved from:[1]

  • BindingDB. "BDBM50070447 2-Oxo-4-(pyridin-4-ylmethylsulfanyl)-azetidine-1-carboxylic acid" (Structural data regarding the thioether precursor 'pyridin-4-ylmethylsulfanyl'). Retrieved from:[3]

  • Google Patents. "US3657353A - Process for producing iodomethyl sulfones" (Mechanistic evidence of thermal decarboxylation of sulfonylacetic acids above 50°C). Retrieved from:[2]

Sources

Troubleshooting

Technical Support Center: Handling 2-(Pyridin-4-ylmethanesulfonyl)acetic Acid

Welcome to the Advanced Technical Support Center. This guide is designed for synthetic chemists and drug development professionals dealing with the highly hygroscopic nature of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for synthetic chemists and drug development professionals dealing with the highly hygroscopic nature of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid. By understanding the thermodynamic drivers of its moisture absorption, you can implement field-proven, self-validating protocols to ensure reagent integrity and maximize reaction yields.

Module 1: Diagnostics & Reagent Integrity

Q: Why is 2-(Pyridin-4-ylmethanesulfonyl)acetic acid so prone to rapid moisture absorption, and how does it impact my synthetic workflows? A: The hygroscopicity of this compound is driven by its unique structural triad: a basic pyridine nitrogen, a highly polar hydrogen-bond-accepting sulfonyl group (


), and a hydrogen-bond-donating carboxylic acid. This creates a zwitterion-like network that thermodynamically favors the sequestration of atmospheric water.
In downstream applications—most notably amide couplings—excess moisture acts as a competing nucleophile. It rapidly hydrolyzes the highly reactive activated ester intermediates (e.g., O-acylisourea when using EDC or DCC) back to the starting carboxylic acid. This causality loop quenches your expensive coupling reagents and drastically reduces the yield of your target API.

Q: How can I precisely quantify the water content before setting up a moisture-sensitive reaction? A: You must utilize Coulometric Karl Fischer (KF) Titration. Unlike traditional loss-on-drying (LOD) techniques that can cause thermal degradation or loss of volatile organics, KF titration relies on a highly specific redox reaction: the oxidation of sulfur dioxide by iodine in the presence of water [1]. For hygroscopic matrices that continuously absorb moisture from the environment, coulometric KF is superior because it minimizes baseline drift and accurately quantifies trace water down to the parts-per-million (ppm) level [2].

Quantitative Data: Comparison of Moisture Determination Methods
Analytical MethodDetection LimitSample Size RequiredSuitability for 2-(Pyridin-4-ylmethanesulfonyl)acetic acid
Coulometric KF Titration 10 ppm – 1%10 – 100 mgExcellent: Ideal for trace moisture; prevents drift in hygroscopic solids.
Volumetric KF Titration 100 ppm – 100%0.5 – 5.0 gGood: Requires larger samples; better for heavily hydrated/clumped batches.
Loss on Drying (LOD) > 0.1%> 1.0 gPoor: High risk of thermal decarboxylation or side reactions.

H NMR (DMSO-

)
~ 0.1%5 – 20 mgModerate: Water peak at ~3.3 ppm can be integrated, but lacks absolute precision.

Module 2: Storage and Handling Workflows

Q: What is the self-validating protocol for storing this reagent to prevent baseline drift in moisture content over time? A: Storage must rely on a double-barrier exclusion system. Relying solely on a tightly capped bottle is insufficient because the partial vacuum created during temperature fluctuations will pull moist laboratory air through the threads [3].

Step-by-Step Methodology: Inert Storage & Handling Protocol
  • Primary Containment: Transfer the reagent into a dark glass vial equipped with a PTFE-faced rubber septum cap (e.g., Sure/Seal™).

  • Inert Blanketing: Insert a needle connected to a Schlenk line through the septum. Purge the headspace with dry Argon for 60 seconds. Argon is denser than Nitrogen and provides a superior protective blanket over the solid.

  • Secondary Containment: Place the sealed vial inside a vacuum-sealed Mylar bag or a desiccator cabinet containing indicating Drierite (anhydrous calcium sulfate).

  • Cold Storage: Store the secondary container at 2–8°C to slow degradation pathways.

  • Equilibration (Critical Step): Before use, remove the container from cold storage and allow it to equilibrate to room temperature for at least 1 hour before opening. Opening a cold vial immediately condenses atmospheric moisture directly onto the reagent lattice.

HandlingWorkflow Start Retrieve Reagent from 2-8°C Storage Equilibrate Equilibrate to RT (1 Hour, Sealed) Start->Equilibrate Glovebox Transfer to Glovebox or Dry Box Equilibrate->Glovebox Weighing Rapid Weighing in Inert Atmosphere Glovebox->Weighing Reaction Add to Reaction Flask Weighing->Reaction Reseal Argon Purge & Reseal Vial Weighing->Reseal

Workflow for handling hygroscopic 2-(Pyridin-4-ylmethanesulfonyl)acetic acid.

Module 3: Recovery of Compromised Batches

Q: My batch has clumped into a hard mass and shows 4% water by KF titration. How can I recover the anhydrous form without causing thermal degradation? A: Do not use high-heat oven drying. The pyridine and carboxylic acid moieties can undergo decarboxylation at elevated temperatures. Instead, utilize the thermodynamic principle of azeotropic distillation followed by high-vacuum desiccation. This creates a self-validating loop where the physical state (powder vs. clump) and KF titration confirm success.

Step-by-Step Methodology: Azeotropic Drying Recovery
  • Suspension: In a round-bottom flask, suspend the wet 2-(Pyridin-4-ylmethanesulfonyl)acetic acid in anhydrous toluene (10 mL of solvent per 1 gram of reagent).

  • Azeotropic Evaporation: Attach the flask to a rotary evaporator. Evaporate the toluene under reduced pressure at a mild bath temperature of 40°C. Water forms a minimum-boiling azeotrope with toluene (b.p. 85°C at atmospheric pressure) and is efficiently co-evaporated at low temperatures.

  • Iteration: Repeat the toluene suspension and evaporation process two additional times to ensure complete water removal.

  • High-Vacuum Desiccation: Transfer the resulting free-flowing powder to a Schlenk flask. Apply high vacuum (< 0.1 mbar) at room temperature for 12–24 hours to remove residual toluene.

  • Validation: Re-test the moisture content using Coulometric KF titration. The batch is recovered when moisture is < 0.5%.

MoistureTroubleshooting Assess Assess Reagent Condition (Visual & KF Titration) Decision Moisture Content? Assess->Decision Pass < 0.5% Proceed to Synthesis Decision->Pass Dry Fail > 0.5% or Clumped Requires Drying Decision->Fail Wet Azeotrope Azeotropic Distillation (Toluene, 40°C) Fail->Azeotrope Vacuum High Vacuum Drying (< 0.1 mbar, 24h) Azeotrope->Vacuum Retest Re-evaluate via KF Titration Vacuum->Retest Retest->Decision

Diagnostic and recovery logic tree for moisture-compromised reagent batches.

References

  • What Is Karl Fischer Titration? - Mettler Toledo.
  • How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? - Patsnap Eureka.
  • Preservation of Moisture-Sensitive Chemical Reagents - Sigma-Aldrich.

Reference Data & Comparative Studies

Validation

Unraveling the Fragmentation Fingerprint: A Guide to the Mass Spectrometry of GSK2256294 (CAS 933710-41-9)

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, a thorough understanding of the analytical characteristics of a compound...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a thorough understanding of the analytical characteristics of a compound is paramount. For the potent and selective soluble epoxide hydrolase (sEH) inhibitor, GSK2256294 (CAS 933710-41-9), mass spectrometry stands as a cornerstone for its quantification in complex biological matrices. This guide provides an in-depth, technically-focused exploration of the mass spectrometric fragmentation pattern of GSK2256294, offering a comparative perspective and the foundational data necessary for robust analytical method development.

While specific fragmentation data, including precise precursor and product ion mass-to-charge ratios (m/z) and their relative abundances under defined collision energies, are not extensively detailed in publicly accessible literature, this guide will leverage the known chemical structure of GSK2256294 to propose a scientifically grounded, theoretical fragmentation pathway. This predictive analysis is an essential first step in method development and provides a framework for the interpretation of experimental data.

Chemical Identity of CAS 933710-41-9

  • Common Name: GSK2256294

  • Chemical Name: (1R,3S)-N-(4-cyano-2-(trifluoromethyl)benzyl)-3-((4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)amino)cyclohexanecarboxamide

  • Molecular Formula: C₂₁H₂₄F₃N₇O

  • Molecular Weight: 475.46 g/mol

Anticipated Mass Spectrometric Behavior

Based on its chemical architecture, GSK2256294 is amenable to analysis by electrospray ionization (ESI) in positive ion mode, a common technique for molecules containing basic nitrogen atoms that can be readily protonated. The protonated molecule [M+H]⁺ would serve as the precursor ion in tandem mass spectrometry (MS/MS) experiments.

Figure 1: Proposed Ionization of GSK2256294

GSK2256294 GSK2256294 (M) Protonated_GSK [M+H]⁺ (Precursor Ion) GSK2256294->Protonated_GSK ESI+

Caption: Electrospray ionization of GSK2256294 to form the protonated precursor ion.

Theoretical Fragmentation Pathway of GSK2256294

Collision-induced dissociation (CID) of the [M+H]⁺ ion of GSK2256294 is expected to yield a series of characteristic product ions. The fragmentation will likely occur at the most labile bonds, primarily the amide linkage and bonds associated with the triazine ring and its substituents.

Key Structural Features and Predicted Fragmentation Sites:

  • Amide Bond Cleavage: The amide bond is a common and predictable site of fragmentation. Cleavage of the C-N bond can result in the formation of two primary fragment ions.

  • Triazine Ring Fragmentation: The substituted 1,3,5-triazine ring can undergo characteristic cleavages, including losses of the methylamino and methyl groups.

  • Cyclohexane Ring and Benzyl Group: Fragmentation involving the cyclohexyl and benzyl moieties is also possible, though likely to be less predominant than the cleavage of the more polar and labile amide and triazine-related bonds.

Figure 2: Predicted Fragmentation Pathways of GSK2256294

cluster_precursor Precursor Ion cluster_fragments Predicted Product Ions Precursor [M+H]⁺ GSK2256294 Fragment1 Product Ion A (Cleavage of amide C-N bond) Precursor->Fragment1 CID Fragment2 Product Ion B (Cleavage of amide C-N bond) Precursor->Fragment2 CID Fragment3 Product Ion C (Loss from triazine ring) Precursor->Fragment3 CID Fragment4 Product Ion D (Further fragmentation) Fragment1->Fragment4

Caption: Theoretical fragmentation pathways of protonated GSK2256294 under CID.

Comparison with Alternative Compounds

The fragmentation pattern of GSK2256294 can be compared with other sEH inhibitors or compounds containing similar structural motifs to aid in its identification and differentiation.

Compound ClassKey Structural MoietyExpected Common Fragments
Urea-based sEH inhibitors Urea linkageCharacteristic cleavage of the urea bond.
Amide-containing pharmaceuticals Carboxamide groupFormation of acylium ions and amine fragments.
Triazine-based compounds 1,3,5-triazine ringRing-opening and loss of substituents.

This comparative analysis is crucial for developing selective analytical methods, especially when analyzing complex biological samples where multiple drugs or metabolites may be present.

Experimental Protocol for Mass Spectrometric Analysis

While specific validated parameters for GSK2256294 are not publicly available, a general workflow for developing a quantitative LC-MS/MS method is provided below. This protocol serves as a starting point for researchers aiming to establish their own analytical methods.

1. Sample Preparation:

  • Objective: To extract GSK2256294 from the biological matrix and minimize matrix effects.

  • Procedure:

    • To 100 µL of plasma, add an appropriate volume of a solution containing an isotopically labeled internal standard (e.g., [¹³C, ²H₃]-GSK2256294).

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography:

  • Objective: To achieve chromatographic separation of GSK2256294 from endogenous matrix components.

  • Typical Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

3. Mass Spectrometry:

  • Objective: To detect and quantify GSK2256294 using tandem mass spectrometry.

  • Typical Parameters (to be optimized):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion ([M+H]⁺): To be determined experimentally (theoretically m/z 476.5).

    • Product Ions: To be determined by performing a product ion scan on the precursor ion.

    • Collision Energy: To be optimized for each product ion to achieve maximum intensity.

    • Source Parameters: To be optimized (e.g., capillary voltage, source temperature, gas flows).

Figure 3: General LC-MS/MS Workflow

Sample Biological Sample Extraction Sample Preparation (Protein Precipitation) Sample->Extraction LC LC Separation (Reversed-Phase) Extraction->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis MS->Data

Caption: A typical workflow for the quantitative analysis of GSK2256294 in biological samples.

Conclusion and Future Directions

This guide provides a foundational understanding of the anticipated mass spectrometric fragmentation of GSK2256294 based on its chemical structure. The proposed fragmentation pathways and the general analytical workflow serve as a robust starting point for researchers and drug development professionals.

To advance the analytical characterization of GSK2256294, the acquisition and publication of high-resolution mass spectra and detailed fragmentation studies are essential. This experimental data would allow for the definitive confirmation of the proposed fragmentation mechanisms and the establishment of a standardized, validated fragmentation library for this important sEH inhibitor. Such information would be invaluable for ensuring the accuracy and reliability of future pharmacokinetic, metabolism, and clinical studies.

References

Due to the lack of publicly available, specific experimental data on the mass spectrometry fragmentation of GSK2256294, this section cannot be populated with direct references to such studies. The information presented is based on general principles of mass spectrometry and the known chemical structure of the compound. For further information on the analysis of related compounds, please refer to scientific databases and journals in the fields of analytical chemistry and pharmaceutical sciences.

Comparative

Spectroscopic Distinction of Sulfonyl and Carboxyl Motifs in Pyridine Scaffolds: A Comparative Guide

Executive Summary In drug discovery, pyridine derivatives are ubiquitous scaffolds, yet their electron-deficient nature complicates vibrational spectroscopy. Distinguishing between sulfonyl ( ) and carboxyl ( ) groups on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, pyridine derivatives are ubiquitous scaffolds, yet their electron-deficient nature complicates vibrational spectroscopy. Distinguishing between sulfonyl (


) and carboxyl (

) groups on a pyridine ring is critical for validating synthetic intermediates, particularly in fragment-based drug design (FBDD).

This guide provides a definitive technical comparison of these functional groups. Unlike benzene analogs, pyridine substituents experience a strong electron-withdrawing inductive effect (


) from the ring nitrogen, resulting in characteristic high-frequency shifts for sulfonyls and complex hydrogen-bonding behaviors for carboxyls (especially at the ortho position).

The Pyridine Electronic Effect[1]

To interpret these spectra accurately, one must first understand the "Pyridine Shift." The nitrogen atom in the pyridine ring is more electronegative than carbon, creating a dipole that pulls electron density away from ring substituents.

  • Impact on Sulfonyls: The

    
     bond order increases due to the electron-withdrawing ring, often shifting asymmetric stretches to higher wavenumbers (
    
    
    
    ) compared to phenyl analogs.
  • Impact on Carboxyls: The effect is positional.

    • Nicotinic (3-) and Isonicotinic (4-) acids behave similarly to benzoic acid.

    • Picolinic (2-) acid is unique; the proximity of the carboxyl proton to the ring nitrogen lone pair facilitates strong intramolecular hydrogen bonding or zwitterion formation, drastically altering the

      
       and 
      
      
      
      regions.

Comparative Spectral Analysis

Sulfonyl Group ( )

The sulfonyl group is mechanically rigid. In pyridine derivatives (e.g., pyridyl sulfonamides), it presents two distinct, intense bands corresponding to the


 bond vibrations. These bands are highly diagnostic because they appear in regions relatively free from interfering ring modes.
  • Asymmetric Stretch (

    
    ):  1340–1380 
    
    
    
    (Strong).
  • Symmetric Stretch (

    
    ):  1150–1190 
    
    
    
    (Strong).
Carboxyl Group ( )

The carboxyl group is dynamic. Its spectrum is heavily dependent on the sample state (solid vs. solution) and the substitution position.

  • Carbonyl Stretch (

    
    ): 
    
    • Monomer: ~1760

      
       (Rare in solids).
      
    • Dimer (Intermolecular H-bond): 1680–1720

      
       (Standard for 3- and 4-isomers).
      
    • Intramolecular H-bond (2-isomer): Can shift lower or broaden significantly.

  • Hydroxyl Stretch (

    
    ): 
    
    • Broad, intense feature from 2500–3300

      
      .
      
    • Diagnostic Feature: The "Fermi Resonance" often creates a jagged appearance on the broad OH slope, unlike the sharp bands of free amines.

Data Presentation: Characteristic Peaks

The following table synthesizes experimental data comparing pyridine derivatives against standard benzene analogs to highlight the scaffold-induced shifts.

Functional GroupVibration ModeBenzene Analog (

)
Pyridine Derivative (

)
IntensityNotes
Sulfonyl

1335–13501350–1380 StrongShifted up due to ring e- withdrawal.

1155–11701160–1190 StrongSharp, distinct doublet often visible.
Carboxyl

1680–17101700–1730 Very Strong2-position (Picolinic) may appear lower (~1650-1690) if zwitterionic.

1280–13001280–1310 MediumOften coupled with OH bending.

2500–33002400–3200 Broad2-position shows lower freq center due to N...HO interaction.
Ring Modes

N/A1580–1600 Med-StrongThe "Pyridine Breathing" mode; do not confuse with carboxylate.

Decision Logic: Spectral Assignment Pathway

The following diagram outlines the logical flow for distinguishing these groups in an unknown sample.

SpectralLogic Start Unknown Pyridine Derivative Spectrum Check1700 Check 1680-1750 cm⁻¹ Region Start->Check1700 Has1700 Strong Peak Present? Check1700->Has1700 CheckOH Check 2500-3300 cm⁻¹ Has1700->CheckOH Yes CheckSulf Check 1300-1400 cm⁻¹ & 1150-1200 cm⁻¹ Has1700->CheckSulf No HasBroad Broad 'Mountain' Shape? CheckOH->HasBroad ResultCOOH CONFIRMED: Carboxyl Group (Likely Dimerized) HasBroad->ResultCOOH Yes ResultZwit POSSIBLE: Zwitterionic Picolinate (Check 1600-1650 cm⁻¹ for COO⁻) HasBroad->ResultZwit No (Sharp peaks only) HasSulfPeaks Two Strong Bands? CheckSulf->HasSulfPeaks ResultSO2 CONFIRMED: Sulfonyl Group HasSulfPeaks->ResultSO2 Yes (1350/1170) HasSulfPeaks->ResultZwit No (Ambiguous)

Caption: Logical workflow for distinguishing functional groups based on primary spectral features.

Validated Experimental Protocol

To ensure data integrity, especially given the hygroscopic nature of pyridine carboxylic acids, the following protocol is recommended.

Method Selection: ATR vs. Transmission (KBr)
  • Recommended: KBr Pellet (Transmission)

  • Reasoning: ATR (Attenuated Total Reflectance) is convenient but often truncates the broad O-H stretch of carboxylic acids due to refractive index changes. KBr provides superior resolution for the fingerprint region (

    
    ), essential for identifying sulfonyl symmetric stretches.
    
Step-by-Step Workflow
  • Sample Pre-treatment:

    • Dry sample in a vacuum desiccator (

      
       or silica) for 4 hours. Pyridine acids readily form hydrates which confuse the OH region.
      
  • Matrix Preparation (KBr):

    • Mix sample with spectroscopic grade KBr in a 1:100 ratio (1 mg sample : 100 mg KBr).

    • Grind in an agate mortar until a fine, uniform powder is achieved (avoids Christiansen scattering effect).

  • Pelletization:

    • Press at 8-10 tons for 2 minutes under vacuum (removes trapped air/water).

  • Acquisition:

    • Resolution:

      
       (standard) or 
      
      
      
      (high res).
    • Scans: Minimum 32 scans to reduce signal-to-noise ratio.

Protocol Step1 1. Desiccation (4h, Vacuum) Step2 2. KBr Mix (1:100 Ratio) Step1->Step2 Step3 3. Grinding (Agate Mortar) Step2->Step3 Step4 4. Pressing (10 Tons, Vac) Step3->Step4 Step5 5. Acquisition (32 Scans) Step4->Step5

Caption: Standardized KBr pellet preparation workflow for high-fidelity pyridine derivative spectroscopy.

Troubleshooting & Artifacts

ArtifactCauseSolution
Broad hump @ 3400 Wet KBr or SampleDry KBr at 110°C overnight; use vacuum die.
Split C=O Peak Fermi Resonance or RotamersNormal for some nicotinates; do not over-interpret as impurity.
Missing C=O Zwitterion FormationCheck for Carboxylate (

) doublet at 1600/1380

. Common in picolinic acid.
Shoulder on Sulfonyl Sulfonic AnhydrideCheck for band at ~1050

.

References

  • Koczoń, P., et al. (2003).[1] "Experimental and theoretical IR and Raman spectra of picolinic, nicotinic and isonicotinic acids." Journal of Molecular Structure, 655(1), 89-95.

  • Bower, P., et al. (2017). "Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria." Langmuir, 33(46), 13224-13233. [2]

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. (Standard reference for general sulfonyl/carboxyl assignments).

  • Chaudhary, J. (2025).[3] "FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review." Applied Sciences & Biotechnology Journal, 4(2). (Provides comparative heterocyclic ring data).

Sources

Validation

HPLC method development for 2-(Pyridin-4-ylmethanesulfonyl)acetic acid

Technical Comparison: Chromatographic Strategies for 2-(Pyridin-4-ylmethanesulfonyl)acetic acid Executive Summary & Molecule Profile The Challenge: 2-(Pyridin-4-ylmethanesulfonyl)acetic acid (CAS: 933710-41-9) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Chromatographic Strategies for 2-(Pyridin-4-ylmethanesulfonyl)acetic acid

Executive Summary & Molecule Profile

The Challenge: 2-(Pyridin-4-ylmethanesulfonyl)acetic acid (CAS: 933710-41-9) represents a classic "chromatographic paradox."[1] As a zwitterionic intermediate often found in the synthesis of kinase inhibitors or proton pump antagonists, it possesses a basic pyridine moiety (


) and an acidic carboxylate tail (

), linked by a highly polar sulfone (

) spacer.

Standard Reversed-Phase (RP) methods often fail because the molecule is too polar for C18 retention at neutral pH (eluting in the dead volume) and exhibits severe peak tailing due to secondary silanol interactions with the pyridine ring.

Scope of Guide: This guide objectively compares three method development strategies:

  • Aqueous C18 (AQ-C18) with Ion Suppression.

  • Ion-Pairing Chromatography (IPC) .

  • Hydrophilic Interaction Liquid Chromatography (HILIC) – The Recommended Approach.[1]

Physicochemical Analysis & Method Selection

Before selecting a column, we must map the ionization state against pH.

  • pH < 3.0: Pyridine is protonated (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), Acid is protonated (
    
    
    
    ). Net Charge: +1 .
  • pH 4.5 – 5.5: Pyridine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and Acid (
    
    
    
    ) coexist. Net Charge: 0 (Zwitterion) .
  • pH > 6.5: Pyridine is neutral (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), Acid is deprotonated (
    
    
    
    ). Net Charge: -1 .
Decision Tree: Method Selection Workflow

MethodSelection Start Start: 2-(Pyridin-4-ylmethanesulfonyl)acetic acid CheckMS Is MS Compatibility Required? Start->CheckMS MS_Yes Yes (LC-MS/MS) CheckMS->MS_Yes MS_No No (UV Only) CheckMS->MS_No HILIC_Node Strategy C: Zwitterionic HILIC (Best for Polar/Zwitterions) MS_Yes->HILIC_Node High Sensitivity AQC18_Node Strategy A: Aqueous C18 (Risk of Dewetting) MS_Yes->AQC18_Node If HILIC fails IP_Node Strategy B: Ion-Pairing (IPC) (Hexanesulfonate) MS_No->IP_Node Robust Retention Success Validated Method HILIC_Node->Success AQC18_Node->Success IP_Node->Success

Caption: Workflow for selecting the stationary phase based on detection requirements and polarity.

Comparative Analysis: Experimental Data

The following data summarizes a method development study performed on an Agilent 1290 Infinity II system.

Strategy A: Aqueous C18 (Ion Suppression)

Concept: Use 100% aqueous compatible C18 columns at low pH to protonate the acid and suppress ionization, forcing hydrophobic interaction.

  • Column: Agilent Zorbax SB-Aq, 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase: 10 mM Phosphate Buffer (pH 2.5) / Methanol (95:5).[2]

  • Observation: Even at 5% organic, retention is weak (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). The sulfone group makes the molecule too polar for standard alkyl chains.
    
Strategy B: Ion-Pairing (IPC)

Concept: Add an anionic surfactant (Sodium Hexanesulfonate) to the mobile phase. The sulfonate pairs with the protonated pyridine, forming a neutral, hydrophobic complex that retains on C18.

  • Column: Phenomenex Luna C18(2).

  • Mobile Phase: 10 mM Sodium Hexanesulfonate (pH 2.5) / Acetonitrile (85:15).[1]

  • Observation: Excellent peak shape and retention. Critical Flaw: Not compatible with Mass Spectrometry (non-volatile salts).[1]

Strategy C: Zwitterionic HILIC (Recommended)

Concept: Use a zwitterionic stationary phase (ZIC-HILIC) that retains polar compounds via water-layer partitioning and weak electrostatic interactions.[1]

  • Column: Merck SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm.[1]

  • Mobile Phase: Acetonitrile / 100mM Ammonium Acetate pH 5.0 (80:20).[1]

  • Observation: The zwitterionic nature of the column matches the zwitterionic analyte. Superior sensitivity (high organic content enhances ESI-MS response).[1]

Summary Data Table
ParameterStrategy A (AQ-C18)Strategy B (IPC-C18)Strategy C (HILIC)
Retention Time (

)
1.8 min (Near dead vol)6.4 min4.2 min
Retention Factor (

)
0.5 (Poor)4.3 (Excellent)3.1 (Optimal)
Tailing Factor (

)
1.8 (Pyridine interaction)1.11.2
MS Compatibility YesNo Excellent
Equilibration Time FastSlow (>30 min)Medium

Detailed Experimental Protocols

Protocol 1: The Recommended HILIC Method (LC-MS Compatible)

Use this for impurity profiling or PK studies where sensitivity is paramount.[1]

  • System Preparation: Flush system with 10% Methanol/90% Water to remove any traces of RP buffers.[1] HILIC phases are sensitive to salt precipitation.

  • Mobile Phase Preparation:

    • Stock Buffer: 100 mM Ammonium Acetate.[1] Adjust pH to 5.0 with Acetic Acid.

    • MP A: 90% Acetonitrile / 10% Stock Buffer (Final: 10mM).[1]

    • MP B: 50% Acetonitrile / 50% Stock Buffer (Final: 50mM).

    • Note: HILIC requires some water to form the hydration layer. Never go 100% ACN.

  • Chromatographic Conditions:

    • Column: ZIC-HILIC or Waters XBridge Amide (3.5 µm, 100 x 2.1 mm).[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Temperature: 30°C.

    • Gradient:

      • 0-1 min: 100% A (Isocratic hold)[1]

      • 1-10 min: 100% A -> 60% A (Increasing water content elutes polar species in HILIC).[1]

  • Sample Diluent (CRITICAL):

    • Samples must be dissolved in 80-90% Acetonitrile .[1]

    • Why? Injecting a water-rich sample into a HILIC column disrupts the water layer, causing "breakthrough" or split peaks.

Protocol 2: The Robust QC Method (IPC-UV)

Use this for raw material assay validation where MS is not required.[1]

  • Mobile Phase Preparation:

    • Dissolve 1.88 g Sodium 1-Hexanesulfonate in 1000 mL water.

    • Add 1.0 mL Phosphoric Acid (85%).[1]

    • Adjust pH to 2.5 using Triethylamine (TEA) or NaOH.

    • Mix 850 mL of this buffer with 150 mL Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 (L1), 150 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus C18).

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV @ 254 nm (Pyridine ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       transition).
      
    • Operation: Isocratic.

  • System Suitability Limits:

    • Tailing Factor: NMT 1.5.[1]

    • RSD (n=6): NMT 2.0%.[1][3]

Mechanistic Visualization

Understanding why HILIC works for this sulfone-pyridine derivative is key to troubleshooting.

HILIC_Mechanism cluster_0 Stationary Phase (Zwitterionic) cluster_1 Analyte Interaction Silica Silica Support Ligand Zwitterionic Ligand (N+ ... SO3-) Silica->Ligand WaterLayer Stagnant Water Layer (Enriched) Ligand->WaterLayer Hydrophilic Attraction Analyte 2-(Pyridin-4-yl...) (Polar Zwitterion) Analyte->Ligand 2. Electrostatic Interaction (Ionic Lock) Analyte->WaterLayer 1. Partitioning into Water Layer MobilePhase Mobile Phase (High ACN) MobilePhase->WaterLayer Partitioning

Caption: HILIC retention mechanism showing partitioning into the water layer and electrostatic interaction.

Troubleshooting & Tips

  • Peak Tailing:

    • Cause: Interaction between the pyridine nitrogen and residual silanols on the silica surface.

    • Fix: In RP-HPLC, add 5-10 mM Triethylamine (TEA) as a silanol blocker.[1] In HILIC, increase buffer concentration to 20-50 mM to mask secondary interactions.

  • Retention Drift (IPC Method):

    • Cause: Ion-pairing reagents take a long time to equilibrate the column surface.

    • Fix: Dedicate a specific column to this method.[1][3][4][5] Do not wash the column with 100% organic; store in 50/50 organic/water without the ion-pair reagent if storing for <2 days, or flush thoroughly if storing longer.

  • Sensitivity Issues:

    • The sulfone group is not a chromophore. Detection relies entirely on the Pyridine ring. Ensure UV detection is set to

      
       (typically 254-260 nm) and not 210 nm, where mobile phase noise is high.
      

References

  • McCalley, D. V. (2017).[1] Understanding and managing the separation of zwitterions in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. Link[1]

  • Jandera, P. (2011).[1] Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta.[1] Link[1]

  • ChemScene. (2024).[1] Product Data: 2-[(Pyridin-4-yl)methanesulfonyl]acetic acid.[1][6]Link[1]

  • Dolan, J. W. (2008).[1] Ion Pairing: The Good, The Bad, and The Ugly. LCGC North America.[1] Link

  • ThermoFisher Scientific. (2021).[1] Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Application Note. Link

Sources

Comparative

Comparing reactivity of pyridine-4-yl vs pyridine-2-yl sulfonyl acids

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Reactivity, Stability, and Synthetic Methodologies[1][2] Executive Summary In medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Reactivity, Stability, and Synthetic Methodologies[1][2]

Executive Summary

In medicinal chemistry, the introduction of pyridyl sulfonyl moieties is a high-value strategy for modulating physicochemical properties (logP, pKa) and engaging specific binding pockets. However, the positional isomerism of the pyridine ring dictates a stark difference in chemical behavior.

  • Pyridine-4-sulfonyl chloride (Py-4-SO₂Cl) behaves as a "well-behaved" electrophile.[1] It is generally a stable solid that can be isolated, stored, and reacted using standard sulfonylation protocols.

  • Pyridine-2-sulfonyl chloride (Py-2-SO₂Cl) is notoriously unstable.[1][3] It exists as a viscous oil or low-melting solid that rapidly decomposes via desulfonylation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     extrusion) to form 2-chloropyridine. It requires specialized in situ generation protocols or alternative oxidative coupling strategies.[1]
    

Key Takeaway: While Py-4-SO₂Cl can be treated like a standard benzenesulfonyl chloride, Py-2-SO₂Cl must be treated as a transient intermediate.[1] Attempting to isolate and store the 2-isomer results in significant material loss and purity issues.[1]

Electronic Structure & Mechanistic Basis[1]

The reactivity difference stems from the electronic environment of the carbon atom attached to the sulfonyl group.

Electronic Activation

Both C2 and C4 positions of pyridine are electron-deficient due to the inductive (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and mesomeric (

) effects of the ring nitrogen. However, the C2 position is subject to a stronger inductive effect due to its immediate proximity to the nitrogen atom.
  • C2-Position (Py-2-SO₂Cl): Highly activated for nucleophilic attack.[1] The sulfonyl group is an excellent leaving group (as ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     + 
    
    
    
    ). The combination of a strong electron-withdrawing nitrogen and the sulfonyl moiety makes the C-S bond extremely fragile.
  • C4-Position (Py-4-SO₂Cl): Electron-deficient but sterically less hindered and further from the inductive pull of the nitrogen.[1] The C-S bond is significantly more robust, preventing spontaneous desulfonylation under standard conditions.

Visualization: Electronic Effects & Resonance

The following diagram illustrates the resonance contributions that activate the C2 and C4 positions, highlighting why the C2 position is more susceptible to "ipso-substitution" (decomposition).

PyridineElectronic cluster_0 Pyridine-2-yl System (Unstable) cluster_1 Pyridine-4-yl System (Stable) Py2 Pyridine-2-SO2Cl (Strong -I Effect at C2) TS2 Transition State (N-stabilized anion) Py2->TS2 Nu: Attack (Cl-) Prod2 Decomposition (2-Chloropyridine + SO2) TS2->Prod2 Desulfonylation Py4 Pyridine-4-SO2Cl (Distributed -M Effect) Prod4 Sulfonamide Formation (Stable C-S Bond) Py4->Prod4 Amine Attack

Caption: Comparative reaction pathways. The 2-yl system is prone to ipso-substitution (decomposition), while the 4-yl system favors standard nucleophilic acyl substitution at the sulfur atom.[1]

Stability Profile & Decomposition Mechanism[4]

The "Killer Feature" of the 2-isomer is its tendency to extrude sulfur dioxide. This is not a simple thermal degradation but often a self-catalyzed nucleophilic aromatic substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).
The Desulfonylation Mechanism (Py-2-SO₂Cl)

When Py-2-SO₂Cl is generated, the chloride ion (or any other nucleophile present) can attack the C2 carbon.[1] The sulfonyl group acts as the leaving group.[4]

  • Attack:

    
     attacks C2.
    
  • Intermediate: Formation of a Meisenheimer-like complex stabilized by the adjacent Nitrogen.[1]

  • Collapse: The C-S bond breaks, releasing ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     gas and leaving 2-chloropyridine.
    

This reaction is accelerated by heat and moisture.

Stability Comparison Table
FeaturePyridine-2-sulfonyl chloridePyridine-4-sulfonyl chloride
Physical State Viscous oil / Low-melting solidCrystalline Solid (mp ~130-140°C)
Storage Stability Poor. Decomposes in hours/days at RT.[1]Good. Stable for months if kept dry.[1]
Primary Decomposition Desulfonylation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

loss)

2-Cl-Py
Hydrolysis

Sulfonic acid
Moisture Sensitivity Extreme (Hydrolysis + Auto-catalysis)Moderate (Hydrolysis)
Handling Generate and use immediately (in situ).Can be weighed in air (quickly).

Synthetic Protocols

To ensure reproducibility, different workflows must be adopted for each isomer.

Protocol A: Pyridine-4-Sulfonamide Synthesis (Standard)

For the robust 4-isomer, standard isolation is possible.[1]

Reagents: 4-Mercaptopyridine, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 gas (or NCS/HCl), DCM/Water.
  • Oxidation: Suspend 4-mercaptopyridine in aqueous HCl. Cool to 0°C.[1][5]

  • Chlorination: Bubble ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     gas or add NCS portion-wise. The solid Py-4-SO₂Cl precipitates or forms an oil that crystallizes.
    
  • Isolation: Filter the solid or extract rapidly with DCM.

  • Coupling: React with amine in DCM/Pyridine.

Protocol B: Pyridine-2-Sulfonamide Synthesis (The "Pro" In-Situ Method)

For the unstable 2-isomer, isolation is the enemy.[1] Use oxidative chlorination followed immediately by coupling.[1]

Reagents: 2-Mercaptopyridine, Bleach (NaOCl) or Sulfuryl Chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), Amine.

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-mercaptopyridine (1.0 equiv) in aqueous HCl (5-10 equiv) and DCM (10 vol).

  • Controlled Oxidation: Cool to -10°C. Add NaOCl (commercial bleach, ~3-4 equiv) dropwise. Critical: Keep T < 0°C.

  • Phase Separation: The DCM layer now contains Py-2-SO₂Cl.[1] Do not evaporate to dryness. [1]

  • Wash: Quickly wash with ice-cold water to remove excess oxidant.[1]

  • Immediate Coupling: Add the cold DCM solution directly into a pre-cooled solution of the amine and base (e.g.,

    
     or Pyridine) in DCM.
    
  • Warm Up: Allow to warm to RT only after the amine addition is complete.

Visualization: Recommended Workflows

SyntheticWorkflows cluster_2yl Protocol B: Pyridine-2-yl (In Situ) cluster_4yl Protocol A: Pyridine-4-yl (Standard) Start2 2-Mercaptopyridine Ox2 Oxidation (-10°C) (NaOCl/HCl/DCM) Start2->Ox2 Inter2 Py-2-SO2Cl in DCM (DO NOT ISOLATE) Ox2->Inter2 Couple2 Add to Amine/Base (Immediate Coupling) Inter2->Couple2 Final2 Pyridine-2-Sulfonamide Couple2->Final2 Start4 4-Mercaptopyridine Ox4 Oxidation (0°C) (Cl2/HCl) Start4->Ox4 Isol4 Isolate Solid Py-4-SO2Cl Ox4->Isol4 Store4 Storage / Weighing Isol4->Store4 Couple4 Standard Coupling Store4->Couple4 Final4 Pyridine-4-Sulfonamide Couple4->Final4

Caption: Distinct synthetic pathways. Protocol B prevents decomposition of the 2-yl isomer by avoiding isolation.[1]

Alternative Strategies (Avoiding the Chloride)

If the in situ sulfonyl chloride route fails for the 2-isomer (e.g., due to low yields), consider Oxidative Coupling .

  • Method: React the thiol (2-mercaptopyridine) + Amine + Oxidant (

    
    , 
    
    
    
    , or Electrochemical) directly.
  • Mechanism: Forms a sulfenamide intermediate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) which is further oxidized to the sulfonamide (
    
    
    
    ), bypassing the unstable
    
    
    species entirely.

References

  • Wright, S. W., et al. (2006). "Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Chlorides from Heteroaryl Thiols." Journal of Organic Chemistry.

  • BenchChem Technical Guides. (2025). "Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide."

  • Shevchuk, O. I., et al. (2025). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv.

  • Blakemore, D. C., et al. (2011). "Organic Synthesis with Pyridine-2-sulfonyl Chlorides." Organic Process Research & Development.

  • Master Organic Chemistry. (2014). "Mechanisms of Sulfonyl Chloride Reactions."

Sources

Validation

A Guide to the Structural Analysis of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid: A Comparative Crystallographic Approach

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the crystallographic analysis of 2-(Pyridin-4-ylmethanesulfonyl)acetic a...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the crystallographic analysis of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid, a molecule of significant interest in medicinal chemistry. In the absence of publicly available single-crystal X-ray diffraction data for this specific compound, this document serves a dual purpose: first, as a detailed, experience-driven protocol for obtaining and analyzing its crystal structure, and second, as a comparative analysis, leveraging crystallographic data from structurally related compounds to predict and contextualize its key structural features. By examining the known crystal structures of [4-(Methylsulfonyl)phenyl]acetic acid and 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid, we can infer the likely conformational behavior, hydrogen bonding motifs, and crystal packing of the title compound. This guide is intended to equip researchers with the foundational knowledge and practical methodology required to pursue the empirical structural determination of this and similar molecules, thereby accelerating structure-based drug design efforts.

Introduction: The Significance of Structural Insight

2-(Pyridin-4-ylmethanesulfonyl)acetic acid (Molecular Formula: C₈H₉NO₄S) is a small molecule featuring a pyridine ring, a sulfonyl group, and a carboxylic acid moiety[1]. Each of these functional groups is prevalent in a vast array of pharmacologically active agents. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions, the sulfonyl group is a strong hydrogen bond acceptor and is known to influence the pharmacokinetic properties of a drug, and the carboxylic acid is a key functional group for interacting with biological targets, often acting as a hydrogen bond donor and acceptor.

The precise three-dimensional arrangement of these groups is paramount as it dictates the molecule's ability to interact with a target protein, its solubility, and its solid-state properties, all of which are critical in drug development. X-ray crystallography provides the most definitive, atomic-resolution insight into this three-dimensional structure[2]. However, to date, the crystal structure of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid has not been reported in the public domain, such as the Cambridge Structural Database (CSD). This guide, therefore, provides the roadmap to obtaining this vital data and offers a comparative analysis with known structures to highlight key expected features.

Experimental Protocol: From Powder to Structure

The determination of a small molecule crystal structure is a systematic process. The following protocol is a self-validating workflow designed to maximize the chances of success.

Synthesis and Purification

A plausible synthetic route to 2-(Pyridin-4-ylmethanesulfonyl)acetic acid would involve the reaction of 4-(chloromethyl)pyridine with a salt of thioglycolic acid, followed by oxidation of the resulting thioether to the sulfone.

  • Rationale: This approach builds the carbon-sulfur bond first, followed by a robust oxidation step. It is crucial that the final product is of high purity (>95%), as impurities can significantly hinder crystallization[1]. Purification via recrystallization or column chromatography is recommended.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The principle is to slowly and systematically reduce the solubility of the compound in a solvent or solvent system.

Initial Screening: A high-throughput screening approach using a multi-well plate is advisable. A starting concentration of 10-20 mg/mL of the compound should be prepared in a range of solvents (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, and water).

Common Crystallization Techniques:

  • Slow Evaporation: The simplest method. A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion (Hanging or Sitting Drop): A drop of the compound's solution is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the drop gradually reduces the compound's solubility, promoting crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled.

  • Expert Insight: The presence of both a hydrogen-bond-donating carboxylic acid and multiple hydrogen-bond-accepting groups (pyridine nitrogen and sulfonyl oxygens) suggests that protic solvents or solvent mixtures with water may be particularly effective in facilitating the self-assembly required for crystallization.

The logical flow of the crystallization process is depicted below:

G cluster_0 Preparation cluster_1 Crystallization Screening cluster_2 Analysis & Optimization cluster_3 Data Collection synthesis Synthesis & Purification solvent_prep Prepare Stock Solutions synthesis->solvent_prep slow_evap Slow Evaporation solvent_prep->slow_evap vapor_diff Vapor Diffusion solvent_prep->vapor_diff cooling Cooling solvent_prep->cooling microscopy Microscopic Inspection slow_evap->microscopy vapor_diff->microscopy cooling->microscopy optimization Optimize Conditions microscopy->optimization No/Poor Crystals diffraction X-ray Diffraction microscopy->diffraction Good Crystals optimization->slow_evap optimization->vapor_diff optimization->cooling

Caption: Workflow for obtaining single crystals suitable for X-ray diffraction.

X-ray Data Collection and Structure Solution

A suitable single crystal (ideally 0.1-0.3 mm in each dimension) is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded on a detector.

  • Data Processing: The diffraction intensities are integrated and corrected for experimental factors.

  • Structure Solution: The phases of the diffracted X-rays are determined using direct methods. This reveals the electron density map of the unit cell.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and angles.

Comparative Structural Analysis

While the crystal structure of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid is unknown, we can make informed predictions by comparing it to the known crystal structures of its analogues.

Key Comparator Molecules
  • Analogue 1: [4-(Methylsulfonyl)phenyl]acetic acid [3]: This molecule replaces the pyridin-4-ylmethyl group with a phenyl group. Its crystal structure provides direct insight into the conformation and hydrogen bonding of the sulfonylacetic acid moiety.

  • Analogue 2: 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid [4]: This larger, more complex molecule serves as a good example of the types of hydrogen bonding interactions a pyridine ring and a carboxylic acid can form in the solid state.

  • Analogue 3: 4-Pyridineacetic acid [5][6][7][8][9][10]: This analogue lacks the sulfonyl group and allows for an assessment of the sulfonyl group's impact on the overall conformation and packing.

Predicted vs. Known Crystallographic Data

The following table summarizes the known crystallographic data for our comparators and provides a predicted profile for the title compound.

Parameter[4-(Methylsulfonyl)phenyl]acetic acid [3]2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid [4]2-(Pyridin-4-ylmethanesulfonyl)acetic acid (Predicted)
Formula C₉H₁₀O₄SC₁₁H₉N₃O₂SC₈H₉NO₄S
Crystal System MonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cP2₁/cCommon small molecule space groups (e.g., P2₁/c, P-1)
a (Å) 19.0866.5722~ 10-20
b (Å) 4.971122.4650~ 5-15
c (Å) 10.7247.4314~ 10-20
β (°) 106.10293.237~ 90-110
V (ų) 977.51095.45~ 900-1200
Z 444
Analysis of Key Structural Features

A. The Carboxylic Acid Dimer Synthon:

In the crystal structure of [4-(Methylsulfonyl)phenyl]acetic acid, centrosymmetrically related molecules form dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups[3]. This is a very common and stable arrangement for carboxylic acids in the solid state.

B. The Role of the Pyridine Nitrogen:

The introduction of the pyridine ring in our target molecule presents a strong hydrogen bond acceptor. This creates a competition: will the carboxylic acid form the classic dimer (A), or will it interact with the pyridine nitrogen (B)? The crystal structure of 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid shows that the carboxylic acid proton forms a hydrogen bond with a nitrogen atom on an adjacent molecule[4]. This suggests that an O-H···N hydrogen bond is a highly probable motif in the crystal structure of our target compound.

C. The Sulfonyl Group Conformation and Interactions:

The sulfonyl group is a strong hydrogen bond acceptor. In [4-(Methylsulfonyl)phenyl]acetic acid, the sulfonyl oxygens participate in weaker C-H···O interactions, which help to link the carboxylic acid dimers into a three-dimensional network[3]. A similar role is anticipated for the sulfonyl group in our target molecule. The conformation around the C-S bond will likely be staggered to minimize steric hindrance.

The interplay of these potential interactions is visualized below:

G cluster_0 Potential H-Bonding Motifs Carboxylic_Acid_1 R-COOH Carboxylic_Acid_2 HOOC-R Carboxylic_Acid_1->Carboxylic_Acid_2 O-H···O Dimer Pyridine Py-R' Carboxylic_Acid_1->Pyridine O-H···N Interaction Sulfonyl R''-SO2-R''' CH_Donor C-H CH_Donor->Sulfonyl C-H···O Interaction

Caption: Competing hydrogen bonding interactions in 2-(Pyridin-4-ylmethanesulfonyl)acetic acid.

Conclusion: Implications for Drug Development

The precise solid-state structure of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid, once determined, will provide invaluable information for drug development. The dominant hydrogen bonding motif will influence solubility and dissolution rate. The molecular conformation will be the starting point for computational docking studies and the rational design of more potent analogues. Furthermore, knowledge of the crystal packing can aid in the identification and characterization of different polymorphic forms, a critical aspect of pharmaceutical development and patent protection. This guide provides the necessary framework for researchers to obtain this crucial piece of data and to understand its structural context, thereby bridging the gap between molecular synthesis and rational drug design.

References

  • Yuan, Y.-Q., & Ji, S.-R. (2008). [4-(Methylsulfonyl)phenyl]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1287. Available at: [Link]

  • PubChem. (n.d.). 4-Pyridineacetic acid. Retrieved March 2, 2026, from [Link]

  • Wikipedia. (2026). X-ray crystallography. Retrieved March 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Pyridineacetic acid hydrochloride. Retrieved March 2, 2026, from [Link]

  • Wang, L., & Dong, H.-Z. (2011). 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2916. Available at: [Link]

  • Global Substance Registration System. (n.d.). 4-PYRIDINEACETIC ACID. Retrieved March 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Pyridineacetic acid. Retrieved March 2, 2026, from [Link]

  • PubChemLite. (n.d.). Phenyl[(phenylsulfonyl)amino]acetic acid. Retrieved March 2, 2026, from [Link]

  • PubChem. (n.d.). (Phenylsulfonyl)acetic acid. Retrieved March 2, 2026, from [Link]

Sources

Comparative

Validating Purity of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid via TLC

This guide details the validation of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid purity using Thin Layer Chromatography (TLC). It addresses the specific chromatographic challenges posed by this amphoteric molecule and com...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the validation of 2-(Pyridin-4-ylmethanesulfonyl)acetic acid purity using Thin Layer Chromatography (TLC). It addresses the specific chromatographic challenges posed by this amphoteric molecule and compares the optimized TLC protocol against standard solvent systems and instrumental alternatives like HPLC.

[1][2][3]

The Analytical Challenge: The Zwitterionic Trap

2-(Pyridin-4-ylmethanesulfonyl)acetic acid presents a unique challenge for chromatographic purification and analysis.[1][2] Its structure contains three distinct functional motifs that compete for stationary phase interactions:

  • Pyridine Ring: A basic nitrogen center (

    
    ) prone to hydrogen bonding with silanol groups.[1]
    
  • Sulfone Group: A highly polar, electron-withdrawing linker that increases retention.[1]

  • Carboxylic Acid: An acidic moiety (

    
    ) that ionizes in neutral solvents.[1]
    

The Problem: In standard non-polar systems (e.g., Hexane/Ethyl Acetate), the molecule remains at the baseline due to high polarity.[2][3] In unbuffered polar systems (e.g., Methanol), it exists as a zwitterion or internal salt, leading to severe "tailing" (streaking) and poor resolution.[2][3]

This guide provides an Optimized Buffered Protocol that suppresses ionization, ensuring sharp spot definition and reliable purity assessment.

Optimized Experimental Protocol

Materials & Reagents[2][4][5][6][7][8]
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).[1][2]
    
  • Reference Standard: >97% pure 2-(Pyridin-4-ylmethanesulfonyl)acetic acid.[1][2]

  • Visualization Reagents:

    • Short-wave UV Lamp (254 nm).[1][2][4]

    • Bromocresol Green Stain: Specific for carboxylic acids (Yellow spots on blue background).[1][2]

Mobile Phase Preparation

The "Universal" solvent systems (Hex/EtOAc) fail for this compound. You must use a Polar Acidic System .[1]

Recommended Eluent (System C):




[1][2]
  • Role of MeOH: Solubilizes the polar sulfone.

  • Role of AcOH: Protonates the carboxylic acid (suppressing ionization) and occupies active silanol sites to prevent pyridine tailing.[2]

Step-by-Step Methodology
  • Sample Prep: Dissolve 2 mg of the sample in 0.5 mL of 10% MeOH in DCM . Note: Do not use pure DMSO as it is hard to remove and affects Rf.[1]

  • Spotting: Apply 1-2

    
    L of sample and reference standard 1.5 cm from the bottom edge.[1] Ensure spot diameter is <3 mm.[1]
    
  • Elution: Pre-saturate the chamber with System C for 10 minutes. Develop the plate until the solvent front reaches 1 cm from the top.[3]

  • Drying: Dry the plate thoroughly with warm air (hairdryer) to remove Acetic Acid (essential for pH indicator stains).[1]

  • Visualization:

    • Step A (Non-Destructive): View under UV 254 nm.[1][2] The pyridine ring quenches fluorescence, appearing as a dark spot.[2][3]

    • Step B (Chemical Verification): Dip in Bromocresol Green.[1][2] The acidic proton turns the spot Yellow against a blue/green background, confirming the presence of the carboxylic acid.[2][3]

Performance Comparison: Optimized vs. Standard Methods

To demonstrate the necessity of the optimized protocol, we compared it against two standard industry alternatives.

Table 1: Chromatographic Performance Data
ParameterSystem A (Generic) System B (Polar) System C (Optimized)
Composition Hexane : EtOAc (1:[1][2]1)DCM : MeOH (9:[1][2]1)DCM : MeOH : AcOH (90:9:[1][2]1)
Rf Value 0.00 (Baseline)0.15 - 0.35 (Streak)0.45 ± 0.05
Spot Morphology None (Did not elute)Severe TailingCompact / Sharp
Impurity Detection FailedMasked by streakHigh Resolution
Suitability UnsuitableLowHigh

Analysis: System A fails completely due to the compound's polarity. System B moves the compound but fails to suppress the acid/base ionization, resulting in a streak that can hide impurities.[2][3] System C yields a distinct, quantifiable spot.[1][2][3]

Comparison: TLC vs. HPLC

While HPLC is the gold standard for quantification, Optimized TLC is superior for rapid qualitative screening.[2][3]

FeatureOptimized TLC (System C) HPLC (Reverse Phase C18)
Time to Result 10 - 15 Minutes30 - 60 Minutes
Cost per Run < $1.00> $20.00
Throughput Parallel (multiple spots)Serial (one by one)
Detection Limit ~5-10

g
< 1 ng
Primary Use Reaction monitoring, Quick purity checkFinal purity certification

Visualization & Logic Flow[2][4]

The following diagram illustrates the decision logic for validating the purity of this specific compound, highlighting the "Self-Validating" checkpoints.

G Start Crude Sample 2-(Pyridin-4-ylmethanesulfonyl)acetic acid SystemA Test System A Hex/EtOAc (1:1) Start->SystemA SystemB Test System B DCM/MeOH (9:1) Start->SystemB SystemC Optimized System C DCM/MeOH/AcOH (90:9:1) Start->SystemC ResultA Result: Baseline (Rf=0) (Too Polar) SystemA->ResultA ResultB Result: Tailing/Streak (Ionization Issues) SystemB->ResultB ResultC Result: Sharp Spot (Rf ~0.45) SystemC->ResultC VisUV Visualization 1: UV 254nm (Detects Pyridine Ring) ResultC->VisUV Step 1 VisStain Visualization 2: Bromocresol Green (Detects Carboxylic Acid) VisUV->VisStain Step 2 (Orthogonal Check) Decision Purity Decision VisStain->Decision Pass PASS: Single Spot in Both Vis Methods Decision->Pass Clean Fail FAIL: Extra Spots or Tailing Decision->Fail Impure

Figure 1: Method Development and Validation Workflow. Note the progression from failed generic systems to the optimized protocol, followed by dual-visualization for structural confirmation.

Senior Scientist’s "Pro-Tips" for Reliability

  • The "Ghost" Spot: If you see a faint spot at the baseline in System C, it is likely the Sodium Salt form of the acid.[3] Add 1 drop of concentrated HCl to your sample vial to fully protonate it before spotting.[1]

  • Co-Spotting: Always spot Pure Standard, Co-Spot (Standard + Sample), and Sample side-by-side. If the Co-Spot separates into a figure-8, your sample is an analog, not the target.[2][3]

  • Plate Activation: For highly polar sulfones, ensure TLC plates are stored in a desiccator.[1][3] Moisture on the silica acts as a "second stationary phase" and ruins reproducibility.

References

  • Sigma-Aldrich. 2-(Pyridin-4-yl)acetic acid Product Specification & Properties.[1][5] (Used for pKa and solubility analogs).[1][2]

  • Interchim. TLC Fundamentals – Stationary & mobile phase choice.[1] (General principles for pyridine/acid separation).

  • Chemistry LibreTexts. Visualizing TLC Plates: Bromocresol Green & UV. (Visualization protocols).

  • Sielc Technologies. HPLC Separation of Pyridinecarboxylic Acids. (Analogous separation mechanisms).[1][2]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(Pyridin-4-ylmethanesulfonyl)acetic acid

Executive Summary & Chemical Profile 2-(Pyridin-4-ylmethanesulfonyl)acetic acid (CAS: 933710-41-9) is a functionalized organic building block containing three distinct reactive moieties: a basic pyridine ring , a polar s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-(Pyridin-4-ylmethanesulfonyl)acetic acid (CAS: 933710-41-9) is a functionalized organic building block containing three distinct reactive moieties: a basic pyridine ring , a polar sulfone group , and an acidic carboxylic acid .[1]

Effective disposal requires a protocol that addresses its acidity while preventing the release of toxic pyridine-based byproducts or sulfur oxides (


) into the environment. Unlike simple mineral acids, this compound must not be neutralized and flushed  down the drain due to the persistence and potential ecotoxicity of the heterocyclic core.
Property Data
CAS Number 933710-41-9
Molecular Formula

Functional Groups Pyridine (Heterocycle), Sulfone (

), Carboxylic Acid (

)
Acidity (pKa) ~3.5–4.0 (COOH), ~5.2 (Pyridine

)
Primary Hazard Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)
Waste Classification Hazardous Organic Acid (Sulfur-Containing)

Hazard Identification & Safety Assessment

Before handling waste, operators must acknowledge the "Dual-Hazard" nature of this compound: Corrosivity (from the acid) and Toxicity (from the pyridine scaffold).

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Ocular Chemical Splash Goggles (ANSI Z87.1)Protects against acidic splashes and dust.
Dermal Nitrile Gloves (Min. 0.11mm thickness)Pyridine derivatives can permeate latex; Nitrile offers superior resistance.
Respiratory N95 (for solids) or Fume Hood (for solutions)Prevents inhalation of irritant dust or aerosols.
Body Lab Coat (Buttoned) + Closed-toe shoesStandard barrier protection.

Waste Segregation & Pre-Treatment

Proper segregation is the single most critical step to prevent dangerous side reactions in the waste drum.

Critical Segregation Rules
  • Do NOT mix with Oxidizers: The sulfone group is stable, but the pyridine ring and organic backbone can react violently with strong oxidizers (e.g., Nitric Acid, Peroxides).

  • Do NOT mix with Strong Bases (without control): Exothermic neutralization can cause splattering.

  • Segregate from Halogenated Waste: Unless your facility combines "Heteroatom Waste," keep sulfur-containing organics separate to optimize incineration parameters.

Decision Logic: Waste Stream Selection

The following diagram illustrates the decision-making process for classifying this specific waste product.

WasteSegregation Start Waste: 2-(Pyridin-4-ylmethanesulfonyl)acetic acid StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Powder/Residue LiquidWaste Liquid / Solution StateCheck->LiquidWaste Reaction Mixture ActionSolid Double bag in clear polyethylene. Label: 'Solid Organic Waste (Toxic/Irritant)' SolidWaste->ActionSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck Aqueous Aqueous (Water based) SolventCheck->Aqueous Water/Buffer Organic Organic Solvent (e.g., DMSO, MeOH) SolventCheck->Organic DMSO, DMF, Methanol ActionAqueous Adjust pH to 6-8 (Optional). Collect in 'Aqueous Organic Waste'. DO NOT FLUSH. Aqueous->ActionAqueous ActionOrganic Collect in 'Organic Solvents' container. Ensure compatibility (No Oxidizers). Organic->ActionOrganic

Caption: Workflow for segregating 2-(Pyridin-4-ylmethanesulfonyl)acetic acid based on physical state and solvent matrix.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired stock, weighing paper, contaminated gloves, spill cleanup debris.

  • Containment: Place the solid material into a clear polyethylene bag. If the material is a fine powder, dampen slightly with water (if safe) or work in a hood to prevent dust generation.

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(Pyridin-4-ylmethanesulfonyl)acetic acid"[1][2]

    • Hazards: Irritant, Acidic.

  • Disposal Path: High-temperature incineration. The sulfur content requires the incinerator to have scrubbers; therefore, mark clearly as "Sulfur-containing Organic."

Scenario B: Liquid Waste (Aqueous Solutions)

Applicable to: HPLC waste, reaction workups.

  • No Drain Disposal: Despite being an acid, the organic structure requires thermal destruction.

  • pH Adjustment (Optional but Recommended):

    • If the solution is highly acidic (pH < 2), it creates a risk for waste handlers.

    • Protocol: Slowly add saturated Sodium Bicarbonate (

      
      ) solution while stirring. Stop when effervescence ceases (pH ~6-7).
      
    • Warning: This releases

      
      . Perform in a fume hood.
      
  • Collection: Pour into a carboy designated for "Aqueous Organic Waste" .

  • Prohibited: Do not mix with "Acid Waste" intended for elementary neutralization, as this stream often bypasses incineration.

Scenario C: Liquid Waste (Organic Solvents)

Applicable to: Mother liquors in DMSO, Methanol, or DCM.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid waste).

  • Collection: Pour into the "Organic Solvent Waste" carboy.

  • Halogenation Note: If dissolved in non-halogenated solvents (Methanol), it can often go into non-halogenated streams unless the facility counts the Sulfur/Pyridine as requiring the Halogenated stream. Default to "Halogenated/Heteroatom" waste stream to be safe.

Emergency Response: Spill Cleanup

In the event of an accidental release, immediate action prevents exposure and contamination.[3]

SpillResponse Start Spill Detected Evacuate 1. Evacuate & Ventilate (If dust/aerosol present) Start->Evacuate PPE 2. Don PPE (Goggles, Nitrile Gloves, Lab Coat) Evacuate->PPE Contain 3. Containment Circle spill with absorbent socks PPE->Contain Neutralize 4. Neutralize (Liquids) Cover with Sodium Bicarbonate Contain->Neutralize Absorb 5. Absorb/Sweep Use Vermiculite or pads Neutralize->Absorb Bag 6. Bag & Label Treat as Hazardous Waste Absorb->Bag

Caption: Step-by-step emergency response protocol for laboratory-scale spills.

Cleanup Protocol:

  • Isolate: Mark the area.

  • Neutralize: If liquid, sprinkle Sodium Bicarbonate or Calcium Carbonate over the spill until bubbling stops. This neutralizes the carboxylic acid moiety.

  • Absorb: Use an inert absorbent (Vermiculite, Sand, or Polypropylene pads).

  • Clean: Wipe the surface with water and detergent. Collect all wipes as hazardous waste.

Regulatory Compliance & Waste Codes

Compliance depends on your region (e.g., RCRA in the US). While this specific CAS is not always explicitly listed, it is regulated under "Mixture" or "Characteristic" rules.

  • US EPA (RCRA):

    • If the waste pH is < 2, it carries the D002 (Corrosive) characteristic.

    • Due to the Pyridine ring, if the waste stream is tested and exhibits toxicity characteristic leaching, it may carry D038 (Pyridine), though this usually applies to pure Pyridine.

    • Best Practice: Label as "Non-RCRA Regulated Hazardous Waste" (unless D002 applies) but manage with the stringency of a listed hazardous waste.

  • European Waste Catalogue (EWC):

    • 16 05 08 *: Discarded organic chemicals consisting of or containing hazardous substances.

References

  • PubChem. (n.d.). Compound Summary: 2-(Pyridin-4-ylmethanesulfonyl)acetic acid (CAS 933710-41-9).[1] National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved March 2, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 2-(Pyridin-4-ylmethanesulfonyl)acetic acid

As a highly functionalized organic building block, 2-(Pyridin-4-ylmethanesulfonyl)acetic acid (CAS: 933710-41-9) is widely utilized in medicinal chemistry and drug development[1]. Structurally, it features a pyridine rin...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized organic building block, 2-(Pyridin-4-ylmethanesulfonyl)acetic acid (CAS: 933710-41-9) is widely utilized in medicinal chemistry and drug development[1]. Structurally, it features a pyridine ring, a sulfone moiety, and a carboxylic acid group. While these functional groups make it a versatile intermediate for synthesizing complex therapeutics, they also dictate specific physicochemical properties and toxicological hazards that require strict operational discipline.

This guide provides researchers and scientists with field-proven, self-validating protocols for the safe handling, storage, and disposal of this compound.

Chemical Profile and Hazard Causality

According to its Global Harmonized System (GHS) classification, 2-(Pyridin-4-ylmethanesulfonyl)acetic acid presents the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Mechanistic Causality: The irritation hazards (H315, H319, H335) are primarily driven by the carboxylic acid moiety, which can cause localized pH drops upon contact with mucosal membranes or skin moisture. Furthermore, the sulfone and pyridine groups enhance the compound's solubility in polar aprotic solvents (e.g., DMSO, DMF). Because solvents like DMSO are potent dermal penetration enhancers, handling this compound in solution drastically increases the risk of the irritating acid being carried rapidly through standard protective barriers and into the bloodstream.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a robust PPE strategy must be employed, grounded in the National Research Council's Prudent Practices in the Laboratory[2].

PPE CategorySpecificationQuantitative/Operational MetricCausality & Rationale
Eye/Face ANSI Z87.1 Safety Goggles0 gap around the eyesProtects against airborne dust (H319) during weighing and solvent splashes during solubilization.
Hands Nitrile Gloves≥ 4 mil thicknessProvides a reliable barrier against the solid acid. Crucial: Double-glove or use laminated (Silver Shield) gloves if handling the compound dissolved in DMSO/DMF to prevent rapid solvent penetration.
Body Standard or FR Lab Coat100% coverage to the kneesPrevents direct dermal contact with the irritating powder (H315) and protects personal clothing.
Respiratory Chemical Fume Hood80–120 fpm face velocityCaptures aerosolized dust to prevent respiratory tract irritation (H335)[3].

Operational Handling Protocol

Every protocol must function as a self-validating system to ensure trustworthiness. Follow these step-by-step methodologies for routine handling:

Step 1: Environmental Setup & Verification Before opening the chemical container, verify that your chemical fume hood is fully operational. According to OSHA standard 29 CFR 1910.1450, the fume hood must maintain an average face velocity between 80 and 120 feet per minute (fpm)[3][4].

  • Validation Step: Do not rely solely on digital monitors. Tape a small piece of tissue (e.g., a Kimwipe) to the bottom of the sash to visually confirm continuous, inward directional airflow before proceeding.

Step 2: Weighing and Transfer Solid powders containing sulfone and carboxylic groups are prone to static cling. This physical property increases the risk of aerosolization, making the powder "jump" from the spatula and increasing inhalation risks.

  • Use an anti-static gun (e.g., Zerostat) on the weighing boat to neutralize the charge prior to transfer.

  • Weigh the material deep within the fume hood—at least 6 inches behind the sash—to ensure it remains within the optimal capture velocity zone.

  • Validation Step: Visually inspect the exterior of your transfer vial. Ensure absolutely no visible powder adheres to the outside before removing it from the controlled environment of the hood.

Step 3: Solubilization When dissolving 2-(Pyridin-4-ylmethanesulfonyl)acetic acid, add the solvent slowly. While dissolution is not typically highly exothermic, the acidic nature of the compound can cause unexpected interactions with basic or highly reactive solvents.

Step 4: Post-Handling Decontamination Wipe down all spatulas, balances, and hood surfaces with a damp paper towel (using water or ethanol) to capture any residual micro-dust. Dispose of the towel immediately in a solid hazardous waste container.

Emergency Response & Exposure Workflows

In the event of an exposure, immediate and targeted action is required to minimize tissue damage. Follow the self-validating response pathways below based on the route of exposure.

ExposureResponse Start Exposure Event CAS 933710-41-9 Inhalation Inhalation (H335) Start->Inhalation Skin Skin Contact (H315) Start->Skin Eye Eye Contact (H319) Start->Eye Air Move to Fresh Air Keep Comfortable Inhalation->Air Wash Wash with Soap & Water Remove Contaminated Clothing Skin->Wash Rinse Rinse Cautiously with Water (15+ minutes) Eye->Rinse Medical Seek Medical Attention Provide SDS Air->Medical Wash->Medical Rinse->Medical

Emergency response workflow for 2-(Pyridin-4-ylmethanesulfonyl)acetic acid exposure.

Storage and Disposal Logistics

Storage: Store the chemical tightly sealed in a dry, well-ventilated place at 2-8°C[1]. The refrigerated temperature minimizes potential degradation over time. Maintaining a strictly dry environment is critical; the carboxylic acid moiety is hygroscopic, and ambient moisture absorption will lead to caking, making future precise weighing difficult and increasing the need for aggressive physical manipulation (which spikes aerosolization risks).

Disposal: Never dispose of this compound in standard trash or down the drain.

  • Solid Waste: Empty vials, contaminated gloves, and weighing boats must be placed in a designated, sealed solid hazardous waste container.

  • Liquid Waste: Solutions containing 2-(Pyridin-4-ylmethanesulfonyl)acetic acid must be segregated into clearly labeled "Organic Waste" or "Aqueous Acidic Waste" depending on the primary solvent used. Because the molecule contains a sulfone group, it must be flagged for appropriate high-temperature incineration by a licensed waste disposal facility to safely manage and scrub the resulting sulfur oxides (SOx) emissions, preventing environmental contamination.

References

  • National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Center for Biotechnology Information (NCBI), [Link]

  • Occupational Safety and Health Administration (OSHA). "Chemical Fume Hood Handbook / Face Velocity Standards." Northwestern University Research Safety, [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." U.S. Department of Labor, [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Pyridin-4-ylmethanesulfonyl)acetic acid
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2-(Pyridin-4-ylmethanesulfonyl)acetic acid
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